molecular formula C16H20N6O2 B15589286 Tofacitinib metabolite-1 CAS No. 1640971-51-2

Tofacitinib metabolite-1

カタログ番号: B15589286
CAS番号: 1640971-51-2
分子量: 328.37 g/mol
InChIキー: FIQMDRYZOUHVEZ-PWSUYJOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tofacitinib metabolite-1 is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1640971-51-2

分子式

C16H20N6O2

分子量

328.37 g/mol

IUPAC名

3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1

InChIキー

FIQMDRYZOUHVEZ-PWSUYJOCSA-N

製品の起源

United States

Foundational & Exploratory

Tofacitinib Metabolite Identification in Human Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying tofacitinib (B832) and its metabolites in human plasma. Tofacitinib, an oral Janus kinase (JAK) inhibitor, is utilized in the treatment of various autoimmune diseases, including rheumatoid arthritis and ulcerative colitis.[1][2][3] A thorough understanding of its metabolic fate is crucial for optimizing therapeutic strategies and ensuring patient safety.

Tofacitinib Metabolism and Pharmacokinetics

Tofacitinib undergoes significant metabolism in the liver, with approximately 70% of its clearance attributed to hepatic metabolism and the remaining 30% to renal excretion of the parent drug.[3][4] The primary enzyme responsible for tofacitinib metabolism is Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C19.[3][4][5]

Following oral administration, tofacitinib is rapidly absorbed, reaching peak plasma concentrations within 0.5 to 1 hour.[1] The parent drug accounts for the majority of the circulating radioactivity in plasma (approximately 65-69.4%), with numerous metabolites individually constituting less than 10% of the total radioactivity.[4][5][6] The elimination half-life of tofacitinib is approximately 3 hours.[1]

The predominant metabolic pathways for tofacitinib include:

  • N-demethylation

  • Oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings

  • Oxidation of the piperidine ring side-chain

  • Glucuronidation[5][7]

In a human radiolabeled study, eight metabolites were identified, each accounting for less than 8% of the total circulating radioactivity.[4]

Quantitative Analysis of Tofacitinib and Metabolites in Human Plasma

The quantification of tofacitinib and its metabolites in human plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique for this purpose.

Summary of Circulating Tofacitinib and Metabolites
AnalytePercentage of Total Circulating Radioactivity in PlasmaPrimary Metabolic Enzymes
Unchanged Tofacitinib~65% - 69.4%[4][5]N/A
All Metabolites< 35% (each metabolite < 10%)[4][5]CYP3A4 (major), CYP2C19 (minor)[3][5]
Typical LC-MS/MS Method Parameters for Tofacitinib Quantification
ParameterDescription
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction[2][8]
Chromatographic Column C18 or C8 reverse-phase columns (e.g., Acquity BEH C18, Agilent Zorbax SB-C8)[9][10]
Mobile Phase Acetonitrile and water with additives like formic acid or ammonium (B1175870) formate[9][10][11]
Elution Mode Gradient or isocratic[10][12][13]
Ionization Mode Positive Electrospray Ionization (ESI+)[9][12]
Detection Mode Multiple Reaction Monitoring (MRM)[11][12]
Internal Standard Stable isotope-labeled tofacitinib (e.g., tofacitinib-¹³C₃,¹⁵N)[2][9]
Calibration Range Typically ranges from ~0.2 ng/mL to 100-200 ng/mL[2][8][12]

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting tofacitinib from plasma samples.

  • Aliquot Plasma : Transfer 100-200 µL of human plasma into a microcentrifuge tube.[2][12]

  • Add Internal Standard : Spike the plasma sample with a working solution of the stable isotope-labeled internal standard.[12]

  • Precipitate Proteins : Add a precipitating agent, typically 400 µL of acetonitrile.[2][12]

  • Vortex : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.[2][12]

  • Centrifuge : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2][12]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[2][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following provides a representative set of LC-MS/MS conditions.

  • LC System : A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Chromatographic Column : Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent.[10]

  • Mobile Phase A : 0.1% formic acid in water.[10]

  • Mobile Phase B : Acetonitrile.[10]

  • Flow Rate : 0.30 mL/min.[10]

  • Injection Volume : 5 µL.[12]

  • Column Temperature : 40°C.[12]

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transitions :

    • Tofacitinib: m/z 313.12 → 148.97[10]

    • Metabolite M9: m/z 329.10 → 165.00[10]

    • Internal Standard (example): Tofacitinib-¹³C₃: m/z 316.5 → 149.2[9]

Visualizations

Tofacitinib Signaling Pathway

Tofacitinib functions by inhibiting Janus kinases (JAKs), which are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane.[4] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the inflammatory response.[2][4]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Expression Gene Expression Nucleus->Gene Expression

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Tofacitinib Metabolite Identification

The following diagram illustrates a typical workflow for the identification of tofacitinib metabolites in human plasma.

G Human Plasma Sample Human Plasma Sample Sample Preparation Sample Preparation Human Plasma Sample->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Metabolite Identification Metabolite Identification Data Acquisition->Metabolite Identification Quantitative Analysis Quantitative Analysis Data Acquisition->Quantitative Analysis Structural Elucidation Structural Elucidation Metabolite Identification->Structural Elucidation MS/MS Spectra

Caption: Bioanalytical workflow for tofacitinib metabolite identification.

Conclusion

The identification and quantification of tofacitinib and its metabolites in human plasma are critical aspects of its clinical development and therapeutic use. The methodologies outlined in this guide, particularly those employing LC-MS/MS, provide the necessary sensitivity and specificity for accurate analysis. While tofacitinib is the primary active moiety, a comprehensive understanding of its metabolic profile contributes to a more complete picture of its disposition in the human body.

References

In Vitro Metabolism of Tofacitinib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an orally administered Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding its metabolic profile is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall safety and efficacy. This technical guide provides an in-depth overview of the in vitro metabolism of Tofacitinib using liver microsomes, compiling quantitative data, detailed experimental protocols, and visualizations of key pathways to support researchers in the field of drug development.

The hepatic clearance of Tofacitinib accounts for approximately 70% of its total clearance, with the remaining 30% being cleared renally.[1][2] The metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2]

Data Presentation: Quantitative Analysis of Tofacitinib Metabolism

The in vitro metabolism of Tofacitinib has been characterized to understand the enzymes responsible and the kinetics of their action. The following tables summarize the key quantitative data available.

Table 1: Contribution of Cytochrome P450 Isoforms to Tofacitinib Metabolism in Humans

EnzymeContribution to Metabolic ClearanceReference
CYP3A4~53%[3]
CYP2C19~17%[3]

Table 2: Michaelis-Menten Kinetic Parameters for Tofacitinib Metabolism in Rat Liver Microsomes

ParameterValueReference
Km (μM)37.33
Vmax (pmol/min/mg)5.482

Note: While the metabolism of Tofacitinib in human liver microsomes is reported to follow Michaelis-Menten kinetics, specific Km and Vmax values for humans were not available in the reviewed literature. The data presented here is from studies using rat liver microsomes.

Experimental Protocols

A detailed understanding of the experimental setup is critical for reproducing and building upon existing research. The following sections outline the methodologies for key experiments in the in vitro metabolism of Tofacitinib.

In Vitro Incubation with Liver Microsomes for Metabolite Identification

This protocol is designed for the identification of Tofacitinib metabolites using high-resolution mass spectrometry.

a. Materials:

b. Incubation Procedure: [4]

  • Prepare a stock solution of Tofacitinib in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Liver microsomes (e.g., 0.5 mg/mL protein concentration)

    • Tofacitinib (final concentration, e.g., 10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH (final concentration, e.g., 1 mM) and UDPGA (for Phase II metabolism, e.g., 2 mM).

  • Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis.

c. Analytical Method (UHPLC-HRMS): [4]

  • Chromatography: Use a reverse-phase C18 column with a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

    • Acquire full scan data for metabolite profiling.

    • Acquire data-dependent MS/MS scans for structural elucidation of potential metabolites.

Enzyme Kinetic Analysis (Determination of Km and Vmax)

This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters for Tofacitinib metabolism.

a. Materials:

  • Same as for metabolite identification.

b. Incubation Procedure:

  • Follow the same initial steps as the metabolite identification protocol.

  • Use a range of Tofacitinib concentrations (e.g., 1 to 150 µM) to encompass the expected Km value.

  • Initiate the reaction with NADPH.

  • Incubate for a short, optimized time period where the reaction is linear.

  • Terminate the reaction and process the samples as described previously.

c. Data Analysis:

  • Quantify the rate of Tofacitinib depletion or metabolite formation at each substrate concentration using a validated LC-MS/MS method.

  • Plot the reaction velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Mandatory Visualizations

Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, thereby modulating the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation Dimer STAT Dimer STAT1->Dimer STAT2->Dimer Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 DNA DNA Dimer->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.
Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolism study of Tofacitinib using liver microsomes.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination_extraction Termination & Extraction cluster_analysis Analysis A Prepare Tofacitinib Stock Solution D Combine Buffer, Microsomes, and Tofacitinib A->D B Prepare Incubation Buffer (Potassium Phosphate, pH 7.4) B->D C Thaw Liver Microsomes C->D E Pre-incubate at 37°C D->E F Initiate Reaction with NADPH E->F G Incubate at 37°C F->G H Terminate Reaction (e.g., with Acetonitrile) G->H I Centrifuge to Pellet Protein H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing and Interpretation K->L

Figure 2: Workflow for in vitro metabolism of Tofacitinib.
Metabolic Pathways

Tofacitinib undergoes several metabolic transformations in the liver, primarily through oxidation and N-demethylation. A total of 13 metabolites have been identified in vitro.[4]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Tofacitinib Tofacitinib M1 Oxidation of Pyrrolopyrimidine Ring Tofacitinib->M1 CYP3A4, CYP2C19 M2 Oxidation of Piperidine Ring Tofacitinib->M2 CYP3A4, CYP2C19 M3 N-demethylation Tofacitinib->M3 CYP3A4, CYP2C19 M4 Oxidation of Piperidine Ring Side Chain Tofacitinib->M4 CYP3A4, CYP2C19 M5 Glucuronidation M1->M5 M2->M5

Figure 3: Primary metabolic pathways of Tofacitinib.

Conclusion

This technical guide provides a comprehensive overview of the in vitro metabolism of Tofacitinib using liver microsomes, tailored for researchers and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological and experimental processes, this document serves as a valuable resource for designing and interpreting in vitro drug metabolism studies. The provided information underscores the primary role of CYP3A4 and CYP2C19 in Tofacitinib's hepatic clearance and highlights the key metabolic pathways. Further research to determine the precise kinetic parameters in human liver microsomes would be beneficial for refining pharmacokinetic models and predictions.

References

Tofacitinib Oxidative Metabolites: A Technical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of tofacitinib's oxidative metabolites. Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, undergoes significant metabolism in the body, primarily mediated by cytochrome P450 enzymes. Understanding the profile of its metabolites is crucial for a complete assessment of the drug's safety and efficacy.

Executive Summary

Tofacitinib is primarily cleared through hepatic metabolism, accounting for approximately 70% of its total clearance, with the remaining 30% excreted unchanged by the kidneys.[1][2][3][4] The metabolic process is predominantly mediated by CYP3A4, with a minor contribution from CYP2C19.[1][2][3][4][5] In human studies, unchanged tofacitinib constitutes the majority of the circulating radioactivity (approximately 65-70%), with at least eight identified metabolites, each representing less than 10% of the total radioactivity.[1][2][5][6] The pharmacological activity of tofacitinib is attributed to the parent molecule.[1] The main metabolic pathways involve oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side chain, N-demethylation, and glucuronidation.[2][5][7]

Tofacitinib Signaling Pathway

Tofacitinib functions as a Janus kinase (JAK) inhibitor, modulating the signaling pathway of cytokines and growth factors. By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the expression of genes involved in immune cell function and inflammation.[1]

Tofacitinib_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression Nucleus->Gene

Figure 1: Tofacitinib's Mechanism of Action on the JAK-STAT Pathway.

Quantitative Analysis of Tofacitinib and its Metabolites

Following a single oral dose of radiolabeled tofacitinib, the majority of the administered dose is recovered in urine (approximately 80%) and feces (approximately 14%).[2][8] The parent drug accounts for a significant portion of the circulating radioactivity in plasma.

Table 1: Distribution of Radioactivity after a Single Oral Dose of [¹⁴C]-Tofacitinib

Biological MatrixParameterValue
PlasmaUnchanged Tofacitinib (% of total radioactivity)~69.4%[2][5]
Total Metabolites (% of total radioactivity)~30.6%
Individual Metabolites (% of total radioactivity)< 10% each[2][5][6]
UrineTotal Radioactivity Recovered (% of dose)~80.1%[2][8]
Unchanged Tofacitinib (% of dose)~28.8%[2][8]
FecesTotal Radioactivity Recovered (% of dose)~13.8%[2][8]
Unchanged Tofacitinib (% of dose)~0.9%[2][8]

Oxidative Metabolic Pathways of Tofacitinib

The oxidative metabolism of tofacitinib is a complex process leading to the formation of several metabolites. The primary pathways include hydroxylation and N-demethylation. A key mechanism involves the oxidative decyanation of the nitrile group.

Tofacitinib_Metabolism Tofacitinib Tofacitinib Oxidation Oxidation (CYP3A4, CYP2C19) Tofacitinib->Oxidation M_Glucuronide Glucuronidation Tofacitinib->M_Glucuronide M2_M4 Oxidative Decyanation (M2 - Alcohol, M4 - Acid) Tofacitinib->M2_M4 M_Pyrrolo Hydroxylation of Pyrrolopyrimidine Ring Oxidation->M_Pyrrolo M_Piperidine Hydroxylation of Piperidine Ring Oxidation->M_Piperidine M_SideChain Oxidation of Piperidine Side Chain Oxidation->M_SideChain M_NDemethyl N-demethylation Oxidation->M_NDemethyl In_Vitro_Metabolism_Workflow Start Start Incubation Incubate Tofacitinib with Liver Microsomes, NADPH, and UDPGA Start->Incubation Quench Quench Reaction (e.g., with Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

References

The Evolving Metabolic Landscape of Tofacitinib: A Technical Overview of Established and Novel Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, has become a cornerstone in the treatment of several autoimmune and inflammatory diseases. Its efficacy and safety profile are intrinsically linked to its metabolic fate. This technical guide provides an in-depth exploration of the metabolic pathways of Tofacitinib, consolidating current knowledge on its well-established biotransformation routes and delving into recently identified novel pathways. We present a comprehensive summary of quantitative metabolic data, detailed experimental protocols for metabolite identification and characterization, and visual representations of key signaling and metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Tofacitinib exerts its therapeutic effect by inhibiting JAKs, intracellular enzymes that are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] The pharmacokinetics of Tofacitinib are characterized by rapid absorption and elimination, with metabolism being the primary clearance mechanism. A thorough understanding of its metabolic pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and identifying potential safety liabilities. This document serves as a comprehensive resource on the biotransformation of Tofacitinib.

Established Metabolic Pathways of Tofacitinib

The metabolism of Tofacitinib is predominantly hepatic, accounting for approximately 70% of its total clearance, with the remaining 30% cleared via renal excretion of the unchanged parent drug.[3][4] The biotransformation of Tofacitinib is primarily mediated by the cytochrome P450 (CYP) enzyme system, with minor contributions from other pathways.

CYP-Mediated Metabolism

In vitro and in vivo studies have consistently demonstrated that CYP3A4 is the principal enzyme responsible for Tofacitinib metabolism, with a smaller contribution from CYP2C19.[3][4] The primary metabolic transformations include:

  • Oxidation: This occurs on both the pyrrolopyrimidine and piperidine (B6355638) rings of the Tofacitinib molecule.

  • N-demethylation: The removal of a methyl group is another key metabolic step.

  • Oxidation of the piperidine ring side-chain. [3][4]

These modifications result in the formation of several metabolites, all of which are considered to have significantly less pharmacological activity than the parent compound. In human plasma, unchanged Tofacitinib accounts for the majority of the circulating radioactivity (approximately 69.4%), with each of the eight identified metabolites representing less than 10% of the total.[3][4]

Glucuronidation

Glucuronidation, a phase II metabolic reaction, has also been identified as a metabolic pathway for Tofacitinib.[3][4] This process involves the conjugation of glucuronic acid to the Tofacitinib molecule or its phase I metabolites, which increases their water solubility and facilitates their excretion.

A Novel Metabolic Pathway: Myeloperoxidase-Mediated Bioactivation

Recent research has uncovered a novel, non-CYP-mediated metabolic pathway for Tofacitinib involving the enzyme myeloperoxidase (MPO). This pathway is of particular interest as it leads to the formation of a reactive metabolite.

Formation of a Reactive Nitrenium Ion

Studies have shown that MPO, an enzyme abundant in neutrophils, can oxidize Tofacitinib to a chemically reactive nitrenium ion.[5][6] This electrophilic intermediate has been shown to react with nucleophiles such as the sulfhydryl group of N-acetyl-cysteine, forming Tofacitinib-NAC conjugates.[5][6] Furthermore, this reactive ion can covalently bind to cysteine residues on cellular proteins within leucocytes.[5][6] The formation of such reactive metabolites can sometimes be associated with idiosyncratic drug toxicities, and this finding opens a new avenue for research into the safety profile of Tofacitinib.

Quantitative Metabolic Data

The following tables summarize the key quantitative data related to the metabolism and clearance of Tofacitinib.

Table 1: Contribution of Clearance Pathways to Tofacitinib Elimination

Clearance PathwayContribution
Hepatic Metabolism~70%
Renal Excretion (Parent)~30%

Table 2: Contribution of CYP Enzymes to Tofacitinib Metabolism

CYP IsoformContribution to Metabolic Clearance
CYP3A4~53%
CYP2C19~17%

Data compiled from multiple sources indicating the primary role of CYP3A4.[7]

Table 3: Circulating Tofacitinib and its Metabolites in Human Plasma

ComponentPercentage of Total Radioactivity
Parent Tofacitinib~69.4%
All Metabolites<10% each

Experimental Protocols

This section provides an overview of the methodologies employed in the study of Tofacitinib metabolism.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This assay is crucial for identifying the primary metabolizing enzymes and the initial metabolic products.

  • Incubation Mixture: A typical incubation mixture (200 µL total volume) contains:

    • Human liver microsomes (0.3 mg/mL)

    • Tofacitinib (e.g., 40 µM)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • NADPH regenerating system (to support CYP activity)

    • Uridine diphosphate (B83284) glucuronic acid (UDPGA) (to assess glucuronidation)[8]

  • Incubation Conditions: The mixture is incubated at 37°C for a specified time, typically 60 minutes.[8]

  • Sample Preparation: The reaction is quenched, often with a cold organic solvent like acetonitrile, to precipitate proteins.[9] The sample is then centrifuged, and the supernatant is collected for analysis.

  • Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Metabolite Identification using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the primary analytical technique for the separation, identification, and structural elucidation of drug metabolites.

  • Chromatography:

    • Column: A reverse-phase column, such as a UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is commonly used.[10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed for separation.[10]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for Tofacitinib and its metabolites.[10]

    • Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF-MS) is used.[11]

    • Data Analysis: Metabolite structures are proposed based on their accurate mass measurements, retention times, and fragmentation patterns (MS/MS spectra) compared to the parent drug.[8]

In Vivo Metabolism Studies in Humans

These studies provide the most definitive information on the metabolic fate of a drug in the human body.

  • Study Design: Healthy male subjects are administered a single oral dose of 14C-labeled Tofacitinib (e.g., 50 mg).[12]

  • Sample Collection: Plasma, urine, and feces are collected at various time points.[12]

  • Analysis:

    • Total radioactivity in the collected samples is measured to determine the extent of absorption and routes of excretion.

    • Samples are profiled for metabolites using radiochromatography (e.g., HPLC with a radioactivity detector) followed by LC-MS/MS for structural identification.[4]

Visualization of Pathways

The following diagrams illustrate the key pathways discussed in this guide.

Tofacitinib_JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Tofacitinib_Metabolism_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism cluster_analysis Analytical Workflow Tofacitinib_vitro Tofacitinib HLM Human Liver Microsomes Incubation Incubation (37°C) + NADPH, UDPGA HLM->Incubation Quench Protein Precipitation (e.g., Acetonitrile) Incubation->Quench Supernatant Supernatant for Analysis Quench->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Tofacitinib_vivo 14C-Tofacitinib (Oral Dose) Human Healthy Human Volunteer Tofacitinib_vivo->Human Collection Plasma, Urine, Feces Collection Human->Collection Analysis_vivo Radioactivity Measurement & Metabolite Profiling Collection->Analysis_vivo Analysis_vivo->LCMS Identification Metabolite Identification (Mass, RT, MS/MS) LCMS->Identification Quantification Metabolite Quantification Identification->Quantification

Caption: Experimental workflow for Tofacitinib metabolite analysis.

Tofacitinib_Metabolic_Pathways cluster_cyp CYP-Mediated Metabolism (Liver) cluster_mpo Novel MPO Pathway (Neutrophils) Tofacitinib Tofacitinib CYP3A4 CYP3A4 (Major) Tofacitinib->CYP3A4 CYP2C19 CYP2C19 (Minor) Tofacitinib->CYP2C19 MPO Myeloperoxidase (MPO) Tofacitinib->MPO Glucuronidation Glucuronidation (Phase II) Tofacitinib->Glucuronidation Oxidation Oxidation CYP3A4->Oxidation NDemethylation N-Demethylation CYP3A4->NDemethylation CYP2C19->Oxidation Phase1_Metabolites Phase I Metabolites Oxidation->Phase1_Metabolites NDemethylation->Phase1_Metabolites Phase1_Metabolites->Glucuronidation Nitrenium Reactive Nitrenium Ion MPO->Nitrenium Adducts Protein Adducts Nitrenium->Adducts Excretion Excretion Glucuronidation->Excretion

Caption: Overview of Tofacitinib's metabolic pathways.

Conclusion

The metabolic profile of Tofacitinib is well-characterized, with CYP3A4 and CYP2C19 playing pivotal roles in its transformation to largely inactive metabolites. However, the discovery of a novel bioactivation pathway mediated by myeloperoxidase highlights the evolving understanding of this drug's disposition. This MPO-mediated pathway, leading to a reactive nitrenium ion, warrants further investigation to fully elucidate its clinical significance, particularly in the context of inflammation where neutrophil activity is heightened. For drug development professionals, a comprehensive understanding of both the established and novel metabolic pathways of Tofacitinib is essential for optimizing its therapeutic use and ensuring patient safety. The experimental protocols and data presented herein provide a solid foundation for future research in this area.

References

N-demethylation of Tofacitinib: A Core Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent for autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Understanding its metabolic fate is crucial for optimizing its clinical use, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the N-demethylation of Tofacitinib, a key pathway in its metabolism. We will delve into the enzymatic processes, present quantitative data, detail experimental protocols, and visualize the associated biological and experimental workflows.

Tofacitinib Metabolism: The Role of N-demethylation

Tofacitinib undergoes extensive hepatic metabolism, accounting for approximately 70% of its total clearance, with the remaining 30% being excreted unchanged by the kidneys.[1][2][3][4] The primary metabolic transformations include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, glucuronidation, and N-demethylation.[1][2] N-demethylation, the focus of this guide, results in the formation of N-desmethyltofacitinib.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the oxidative metabolism of Tofacitinib. Specifically, CYP3A4 is the principal enzyme responsible for its biotransformation, with a smaller contribution from CYP2C19 .[1][2] The N-demethylation pathway is therefore primarily catalyzed by these two enzymes.

Quantitative Analysis of Tofacitinib Metabolism

The following tables summarize the key quantitative parameters related to the metabolism of Tofacitinib, with a focus on the contribution of N-demethylation and the enzymes involved.

Table 1: Tofacitinib Clearance and Enzyme Contribution

ParameterValueReference(s)
Total Clearance
Hepatic Metabolism~70%[1][2][3][4]
Renal Excretion (unchanged drug)~30%[1][2][3]
Contribution to Metabolic Clearance
CYP3A4~53%[5]
CYP2C19~17%[5]

Table 2: Circulating Tofacitinib and its Metabolites

ComponentPercentage of Total Circulating Radioactivity in PlasmaReference(s)
Unchanged Tofacitinib~69.4%[1][2]
Individual Metabolites (including N-desmethyltofacitinib)< 10% each[1][2]

Table 3: In Vitro Kinetic Parameters for Tofacitinib Metabolism (Rat Liver Microsomes)

ParameterValueReference(s)
Vmax (pmol/min/mg)5.482[5]
Km (µM)37.33[5]

Signaling Pathway of Tofacitinib

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in the pathogenesis of autoimmune diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Immune Response) DNA->Gene_Transcription 6. Binds to DNA Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Metabolic Pathway of Tofacitinib

The N-demethylation of Tofacitinib is a crucial step in its metabolic cascade, primarily facilitated by CYP3A4 and to a lesser extent, CYP2C19.

Tofacitinib_Metabolism cluster_enzymes Metabolizing Enzymes Tofacitinib Tofacitinib N_desmethyltofacitinib N-desmethyltofacitinib Tofacitinib->N_desmethyltofacitinib N-demethylation Other_Metabolites Other Oxidative Metabolites & Glucuronides Tofacitinib->Other_Metabolites Other Pathways CYP3A4 CYP3A4 (Major) CYP3A4->N_desmethyltofacitinib CYP2C19 CYP2C19 (Minor) CYP2C19->N_desmethyltofacitinib

N-demethylation pathway of Tofacitinib.

Experimental Protocols

In Vitro Metabolism of Tofacitinib using Human Liver Microsomes

This protocol outlines a typical experiment to study the N-demethylation of Tofacitinib in vitro.

1. Materials:

  • Tofacitinib

  • N-desmethyltofacitinib (as a reference standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination and protein precipitation)

  • Internal standard for LC-MS/MS analysis

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Tofacitinib in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, HLM protein (e.g., 0.5 mg/mL), and Tofacitinib at various concentrations.

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to clean vials for analysis by a validated LC-MS/MS method to quantify the concentrations of Tofacitinib and N-desmethyltofacitinib.

In Vitro Metabolism using Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP enzymes responsible for Tofacitinib metabolism.

1. Materials:

  • Tofacitinib

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, and a panel of other CYPs) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Control microsomes (from the same expression system but without the CYP enzyme)

  • Other materials as listed in the HLM protocol

2. Procedure:

  • Follow the same general procedure as for the HLM experiment, but replace the pooled HLMs with individual recombinant CYP enzymes or control microsomes.

  • The concentration of the recombinant enzyme should be optimized for the assay.

  • Compare the rate of N-desmethyltofacitinib formation in the presence of each recombinant CYP enzyme to that in the control microsomes. Significant metabolite formation in the presence of a specific CYP enzyme indicates its involvement in the N-demethylation of Tofacitinib.

Experimental Workflow

The logical flow of an in vitro study to investigate the N-demethylation of Tofacitinib is depicted below.

Experimental_Workflow start Start: Hypothesis (Investigate Tofacitinib N-demethylation) protocol_dev Protocol Development (In vitro metabolism assay) start->protocol_dev hlm_exp Experiment 1: Metabolism in Human Liver Microsomes (HLMs) protocol_dev->hlm_exp rhcyp_exp Experiment 2: Metabolism with Recombinant Human CYPs protocol_dev->rhcyp_exp lcms_analysis LC-MS/MS Analysis (Quantification of Tofacitinib and N-desmethyltofacitinib) hlm_exp->lcms_analysis rhcyp_exp->lcms_analysis data_analysis Data Analysis (Metabolite identification, kinetic parameter determination) lcms_analysis->data_analysis conclusion Conclusion: Identify key enzymes and characterize N-demethylation pathway data_analysis->conclusion

Workflow for in vitro Tofacitinib metabolism study.

Conclusion

N-demethylation is a significant metabolic pathway for Tofacitinib, primarily mediated by CYP3A4 with a minor contribution from CYP2C19. The resulting metabolite, N-desmethyltofacitinib, accounts for a small fraction of the total circulating drug-related material. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for the continued safe and effective use of Tofacitinib in clinical practice. Further research to elucidate the specific kinetic parameters of N-demethylation by human CYP enzymes will provide a more complete picture of Tofacitinib's metabolic profile and enhance the prediction of drug-drug interactions.

References

In Vivo Glucuronidation of Tofacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an orally administered Janus kinase (JAK) inhibitor utilized in the treatment of various inflammatory and autoimmune diseases. Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing inter-individual variability in response, and ensuring patient safety. This technical guide provides an in-depth overview of the in vivo glucuronidation of tofacitinib, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways. While oxidation via cytochrome P450 (CYP) enzymes, primarily CYP3A4, is the major metabolic route, glucuronidation also contributes to the biotransformation of tofacitinib.

Metabolic Disposition and Quantitative Analysis

Following oral administration, tofacitinib is extensively metabolized, with approximately 70% of its total clearance attributed to hepatic metabolism and the remaining 30% to renal excretion of the unchanged parent drug.[1][2] In a human radiolabeled study, the majority of the administered dose was recovered in urine (80.1%) and feces (13.8%).[1] The parent drug, tofacitinib, is the most abundant circulating component, accounting for 69.4% of the total radioactivity in plasma.[1]

While glucuronidation is a recognized metabolic pathway for tofacitinib, the resulting glucuronide conjugates are considered minor metabolites.[1][2] All identified metabolites, including the glucuronide conjugate(s), each constitute less than 10% of the total circulating radioactivity in plasma.[1] This indicates that while the glucuronidation pathway is active, it is not the primary determinant of tofacitinib's systemic exposure.

Table 1: Summary of Tofacitinib Pharmacokinetics and Excretion in Humans

ParameterValueReference(s)
Total Clearance
Hepatic Metabolism~70%[1][2]
Renal Excretion (unchanged)~30%[1][2]
Recovery of Radiolabeled Dose
Urine80.1% (±3.6%)[1]
Feces13.8% (±1.9%)[1]
Circulating Components in Plasma
Parent Tofacitinib69.4% of total radioactivity[1]
Individual Metabolites<10% each of total radioactivity[1]

Metabolic Pathways of Tofacitinib

The biotransformation of tofacitinib in vivo is multifaceted, involving several enzymatic pathways. The primary routes of metabolism are oxidation and glucuronidation.

  • Oxidation: This is the predominant metabolic pathway, mediated mainly by CYP3A4, with a minor contribution from CYP2C19.[1][2] Oxidative modifications occur on the pyrrolopyrimidine and piperidine (B6355638) rings of the tofacitinib molecule.[1]

  • N-demethylation: This is another oxidative process that contributes to the formation of metabolites.[1]

  • Glucuronidation: This Phase II metabolic reaction involves the conjugation of glucuronic acid to the tofacitinib molecule, increasing its water solubility and facilitating its excretion.

Tofacitinib_Metabolism Tofacitinib Tofacitinib Oxidative_Metabolites Oxidative Metabolites Tofacitinib->Oxidative_Metabolites CYP3A4 (major) CYP2C19 (minor) (Oxidation, N-demethylation) Glucuronide_Conjugate Glucuronide Conjugate Tofacitinib->Glucuronide_Conjugate UGT Enzymes Excretion Excretion Tofacitinib->Excretion Renal (unchanged) Oxidative_Metabolites->Excretion Glucuronide_Conjugate->Excretion

Figure 1. Metabolic Pathways of Tofacitinib.

UGT Enzymes in Tofacitinib Glucuronidation

While it is established that tofacitinib undergoes glucuronidation, the specific uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) isoforms responsible for this conjugation have not been definitively identified in publicly available literature. In vitro studies using a panel of recombinant human UGT enzymes are typically performed to pinpoint the specific isoforms involved in a drug's metabolism. The major UGT enzymes involved in human drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7.[3] Further research is required to elucidate which of these, or other UGT isoforms, catalyze the glucuronidation of tofacitinib.

Experimental Protocols

The quantification of tofacitinib and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical technique employed.

Sample Preparation

The initial step involves the extraction of the analytes from the biological matrix (e.g., plasma, urine). Common methods include:

  • Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug and its metabolites is collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous biological matrix into an immiscible organic solvent. This method can provide a cleaner extract compared to PPT.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analytes of interest while interferences are washed away. The analytes are then eluted with a suitable solvent. This method offers high selectivity and concentration of the sample.

LC-MS/MS Analysis

The prepared samples are then injected into an LC-MS/MS system for separation and detection.

  • Chromatography: Reversed-phase chromatography is typically used to separate tofacitinib and its metabolites from endogenous components.

  • Mass Spectrometry: A tandem mass spectrometer is used for sensitive and selective detection. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction Biological_Sample->Extraction Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation Method LLE Liquid-Liquid Extraction Extraction->LLE Method SPE Solid-Phase Extraction Extraction->SPE Method LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS LLE->LC_MS_MS SPE->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Figure 2. Experimental Workflow for Tofacitinib Analysis.

Signaling Pathways and Regulation

Tofacitinib's therapeutic effect is derived from its inhibition of the Janus kinase (JAK) signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immunity. While the direct regulation of UGT enzyme expression and activity by the JAK-STAT signaling pathway is not well-established, it is an area of potential interest for further research. Cytokine signaling can influence the expression of various drug-metabolizing enzymes, and therefore, the potential for a feedback loop or cross-talk between the JAK-STAT pathway and UGT regulation cannot be entirely ruled out.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes and translocates to Gene_Expression Gene Expression (Inflammation, etc.) Nucleus->Gene_Expression regulates Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Figure 3. Tofacitinib's Inhibition of the JAK-STAT Pathway.

Conclusion

References

The Pharmacological Landscape of Tofacitinib Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, including rheumatoid arthritis and ulcerative colitis. Its mechanism of action involves the inhibition of JAK1 and JAK3, thereby modulating cytokine signaling critical to the immune response. While the pharmacological activity of the parent drug is well-characterized, a comprehensive understanding of its metabolites is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the pharmacological activity of tofacitinib metabolites, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Tofacitinib Metabolism

Tofacitinib undergoes extensive hepatic metabolism, accounting for approximately 70% of its clearance, with the remaining 30% excreted unchanged by the kidneys[1]. The primary metabolic pathways involve oxidation and N-demethylation, predominantly mediated by cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C19[1][2]. In vitro studies using human liver microsomes have identified up to 13 metabolites, although in vivo, these are considered minor, with each accounting for less than 10% of the total circulating radioactivity[1][3][4]. The pharmacological activity of tofacitinib is largely attributed to the parent molecule[5].

Metabolic Pathways of Tofacitinib

The metabolism of tofacitinib leads to a variety of derivatives. The main transformations include:

  • Oxidation: Hydroxylation of the pyrrolopyrimidine and piperidine (B6355638) rings.

  • N-demethylation: Removal of the methyl group from the piperidine nitrogen.

  • Glucuronidation: Conjugation of metabolites to form more water-soluble compounds.

G Figure 1. Proposed Metabolic Pathways of Tofacitinib Tofacitinib Tofacitinib M_Oxidation_Pyrrolo Oxidation (Pyrrolopyrimidine Ring) Tofacitinib->M_Oxidation_Pyrrolo CYP3A4/CYP2C19 M_Oxidation_Piperidine Oxidation (Piperidine Ring) Tofacitinib->M_Oxidation_Piperidine CYP3A4/CYP2C19 M_N_demethylation N-demethylation (M8 in rats) Tofacitinib->M_N_demethylation CYP3A4/CYP2C19 M2 M2 (Oxidation of piperidine ring side chain) Tofacitinib->M2 CYP3A4/CYP2C19 M_Glucuronidation Glucuronidation M_Oxidation_Pyrrolo->M_Glucuronidation M_Oxidation_Piperidine->M_Glucuronidation M_N_demethylation->M_Glucuronidation M2->M_Glucuronidation G Figure 2. Workflow for In Vitro Kinase Inhibition Assay cluster_0 Kinase Reaction cluster_1 Signal Generation cluster_2 Data Analysis a Prepare Kinase Reaction Mixture (JAK Enzyme, Substrate, ATP) b Add Tofacitinib/Metabolites a->b c Incubate at 30°C b->c d Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) c->d e Incubate at RT d->e f Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) e->f g Incubate at RT f->g h Measure Luminescence g->h i Calculate IC50 Values h->i G Figure 3. Tofacitinib Inhibition of the JAK-STAT Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK 3. JAK Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 7. Gene Regulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

References

Elucidation of Tofacitinib's Alcohol Metabolite (M2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Tofacitinib (B832) M2, a key alcohol metabolite of the Janus kinase (JAK) inhibitor, Tofacitinib. Tofacitinib is a pivotal therapeutic agent in the management of autoimmune diseases, and a thorough understanding of its metabolic fate is crucial for safety and efficacy assessments. This document details the metabolic pathway leading to M2, the analytical techniques employed for its identification and characterization, and the underlying signaling pathways of the parent drug.

Introduction to Tofacitinib Metabolism

Tofacitinib undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[1] In humans, Tofacitinib is metabolized into several metabolites, with the parent drug accounting for the majority of the circulating radioactivity.[1][2] The identified metabolites are generally present in low concentrations, each constituting less than 10% of the total circulating radioactivity in plasma.[1][2] The primary metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings, and oxidation of the piperidine ring side chain.[1][3]

Formation and Structure of Tofacitinib M2

Tofacitinib M2 is an alcohol metabolite formed through a metabolic cascade involving the oxidative loss of the nitrile group from the parent molecule. The proposed mechanism suggests an initial P450-mediated oxidation at the α-carbon to the nitrile, leading to the formation of an unstable cyanohydrin intermediate.[4] This intermediate then loses the nitrile group to form a geminal diol metabolite (MX), which is subsequently reduced to the stable alcohol metabolite, M2.[4]

The chemical structure of Tofacitinib M2 is 2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone.

Quantitative Analysis of Tofacitinib M2

While precise quantitative data for the in vivo or in vitro formation of Tofacitinib M2 is not extensively available in public literature, studies on the overall metabolism of Tofacitinib indicate that all metabolites, including M2, are minor components. In human plasma, each of the eight identified metabolites accounts for less than 8% of the total circulating radioactivity.[1]

Table 1: Summary of Tofacitinib M2 Physicochemical and Metabolic Data

ParameterValueReference
IUPAC Name 2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone
Molecular Formula C₁₅H₂₁N₅O₂
Molecular Weight 303.36 g/mol
Metabolic Pathway Oxidation and loss of nitrile group, followed by reduction[4]
Relative Abundance < 8% of total circulating radioactivity[1]
Key Enzymes CYP450, Aldo-keto reductase 1C1, Aldehyde oxidase[4]

Table 2: Spectral Data for Tofacitinib M2 (Hypothetical Representation)

Note: Specific experimental MS/MS fragmentation and NMR chemical shift data for Tofacitinib M2 are not publicly available. The following table is a representative illustration of the type of data required for full structure elucidation.

Analytical Technique Parameter Expected Observation
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺Expected m/z value corresponding to the exact mass of the protonated molecule.
Tandem Mass Spectrometry (MS/MS) Major Fragment IonsFragments corresponding to the loss of the hydroxyacetyl group, cleavage of the piperidine ring, and fragmentation of the pyrrolopyrimidine core.
¹H NMR Spectroscopy Chemical Shifts (δ)Signals corresponding to the protons of the pyrrolopyrimidine ring, piperidine ring, methyl groups, and the newly formed hydroxymethyl group.
¹³C NMR Spectroscopy Chemical Shifts (δ)Signals corresponding to the carbon atoms of the pyrrolopyrimidine and piperidine rings, as well as the carbonyl and hydroxymethyl carbons.

Experimental Protocols for Structure Elucidation

The definitive identification and structural confirmation of Tofacitinib M2 would necessitate a combination of advanced analytical techniques. Below are detailed methodologies representative of the experiments required.

In Vitro Metabolism Studies
  • Objective: To generate Tofacitinib metabolites, including M2, in a controlled environment.

  • Methodology:

    • Incubation: Tofacitinib is incubated with human liver microsomes (HLM) or S9 fractions, which contain a rich complement of drug-metabolizing enzymes.[3][5] The incubation mixture typically includes a NADPH-regenerating system to support CYP450 activity.[5]

    • Sample Preparation: Following incubation, the reaction is quenched, and the mixture is processed to remove proteins and other interfering substances. This often involves protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.[6]

    • Analysis: The supernatant is then analyzed by LC-MS/MS to detect and identify the metabolites formed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate, detect, and obtain mass spectral data for Tofacitinib and its metabolites.

  • Methodology:

    • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a reversed-phase C18 column is used for the separation of Tofacitinib and its metabolites.[6][7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile) is typically employed.[7]

    • Mass Spectrometric Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both full scan mode to determine the accurate mass of the metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information for the definitive confirmation of the M2 structure.

  • Methodology:

    • Sample Preparation: The M2 metabolite needs to be isolated and purified from the in vitro metabolism incubates or synthesized as a reference standard.

    • NMR Analysis: The purified sample is dissolved in a suitable deuterated solvent, and a suite of NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. These experiments provide information on the proton and carbon environments, proton-proton and proton-carbon correlations, which are essential for unambiguously assigning the chemical structure.

Visualizations

Tofacitinib Metabolism to M2

G Metabolic Pathway of Tofacitinib to M2 Tofacitinib Tofacitinib (C16H20N6O) Cyanohydrin Unstable Cyanohydrin Intermediate Tofacitinib->Cyanohydrin CYP450 Oxidation GeminalDiol Geminal Diol (MX) Cyanohydrin->GeminalDiol Loss of Nitrile M2 Tofacitinib M2 (Alcohol Metabolite) (C15H21N5O2) GeminalDiol->M2 Reduction (e.g., AKR1C1)

Caption: Metabolic conversion of Tofacitinib to its alcohol metabolite, M2.

Experimental Workflow for M2 Structure Elucidation

G Workflow for Tofacitinib M2 Structure Elucidation cluster_0 Metabolite Generation & Sample Preparation cluster_1 Screening & Identification cluster_2 Structure Confirmation Incubation In Vitro Incubation (Tofacitinib + Liver Microsomes) Quenching Reaction Quenching Incubation->Quenching Extraction Protein Precipitation & Extraction Quenching->Extraction LCMS LC-MS/MS Analysis (Full Scan & MS/MS) Extraction->LCMS DataProcessing Data Processing & Metabolite Profiling LCMS->DataProcessing PutativeID Putative Identification of M2 DataProcessing->PutativeID Isolation Isolation & Purification of M2 or Chemical Synthesis PutativeID->Isolation NMR NMR Spectroscopy (1H, 13C, 2D NMR) Isolation->NMR Confirmation Definitive Structure Confirmation NMR->Confirmation

Caption: A typical experimental workflow for the structure elucidation of a drug metabolite.

JAK-STAT Signaling Pathway Inhibition by Tofacitinib

G Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: Tofacitinib inhibits the phosphorylation of STAT proteins by blocking JAKs.

Conclusion

The structure elucidation of Tofacitinib M2, an alcohol metabolite, is a critical step in understanding the overall disposition of Tofacitinib. While it is established as a minor metabolite, its formation via an oxidative decyanation pathway highlights a unique metabolic route. The definitive structural confirmation relies on a combination of in vitro metabolism studies and advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Although specific quantitative and detailed spectral data for M2 are not widely published, the established methodologies provide a clear path for its comprehensive characterization in a research and drug development setting.

References

Structural Analysis of Tofacitinib M4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, an oral Janus kinase (JAK) inhibitor, is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites.[1][2] This guide provides a detailed structural analysis of a key metabolite, Tofacitinib M4, an acid metabolite formed through oxidative decyanation. Understanding the structure and formation of such metabolites is crucial for comprehending the drug's overall pharmacokinetic profile and safety.

Metabolic Pathway of Tofacitinib to M4

The formation of Tofacitinib M4 is a multi-step enzymatic process. The metabolism is primarily mediated by CYP3A4 with a minor contribution from CYP2C19.[1][3] The proposed pathway involves an initial oxidation of the carbon atom alpha to the nitrile group, which generates an unstable cyanohydrin intermediate. This intermediate then loses the nitrile group to form a geminal diol metabolite, designated as MX.[4][5] Subsequently, this intermediate is oxidized to the carboxylic acid, M4, by enzymes such as aldehyde oxidase and potentially CYP3A4.[4][5]

Tofacitinib_Metabolism Tofacitinib Tofacitinib Cyanohydrin Cyanohydrin Intermediate Tofacitinib->Cyanohydrin CYP3A4/CYP2C19 (Oxidation) MX Geminal Diol (MX) Cyanohydrin->MX Loss of Nitrile M4 Acid Metabolite (M4) MX->M4 Aldehyde Oxidase, CYP3A4 (Oxidation) M2 Alcohol Metabolite (M2) MX->M2 Aldo-keto reductase 1C1 (Reduction) Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Characterization Tofacitinib Tofacitinib Incubation Incubation at 37°C Tofacitinib->Incubation HLM Human Liver Microsomes + Cofactors (NADPH, UDPGA) HLM->Incubation Metabolite_Mixture Metabolite Mixture Incubation->Metabolite_Mixture UHPLC UHPLC Separation Metabolite_Mixture->UHPLC HRMS High-Resolution Mass Spectrometry (MS and MS/MS) UHPLC->HRMS Data_Analysis Structure Elucidation HRMS->Data_Analysis

References

The Central Role of CYP3A4 in Tofacitinib Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, has emerged as a critical therapeutic agent for several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. Central to this metabolic clearance is the cytochrome P450 3A4 (CYP3A4) enzyme. A thorough understanding of the interplay between tofacitinib and CYP3A4 is paramount for predicting drug-drug interactions, optimizing dosing regimens, and ensuring patient safety. This technical guide provides an in-depth exploration of the role of CYP3A4 in tofacitinib metabolism, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Tofacitinib Metabolism: The Dominance of CYP3A4

Tofacitinib undergoes extensive hepatic metabolism, accounting for approximately 70% of its total clearance, with the remaining 30% excreted unchanged by the kidneys.[1][2] The metabolic transformation is primarily oxidative, involving N-demethylation, oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, and subsequent glucuronidation.[1][2][3] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for tofacitinib's metabolism, with a minor contribution from CYP2C19.[1][4] Physiologically based pharmacokinetic (PBPK) modeling suggests that CYP3A4 and CYP2C19 contribute to approximately 53% and 17% of the metabolic clearance, respectively.[4][5]

The significant reliance on CYP3A4 for its metabolism makes tofacitinib susceptible to clinically relevant drug-drug interactions with agents that inhibit or induce this enzyme.

Quantitative Impact of CYP3A4 Modulators on Tofacitinib Pharmacokinetics

The co-administration of drugs that modulate CYP3A4 activity can significantly alter tofacitinib exposure, as measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The following tables summarize the quantitative effects of potent CYP3A4 inhibitors and inducers on the pharmacokinetics of tofacitinib in healthy volunteers.

Table 1: Effect of CYP3A4 Inhibitors on Tofacitinib Pharmacokinetics

Co-administered DrugCYP3A4/CYP2C19 Inhibition ProfileChange in Tofacitinib AUCChange in Tofacitinib CmaxReference(s)
Ketoconazole (B1673606)Strong CYP3A4 inhibitor↑ 103%↑ 16%[3][6][7][8][9][10][11][12][13][14][15]
Fluconazole (B54011)Moderate CYP3A4 and strong CYP2C19 inhibitor↑ 79%↑ 27%[3][6][7][8][9][10][11][12][13][14][15]
CyclosporineModerate CYP3A4 inhibitor↑ 73%↓ 17%[7][8][14]
TacrolimusMild CYP3A4 inhibitor↑ 21%↓ 9%[7][8][14]

Table 2: Effect of CYP3A4 Inducers on Tofacitinib Pharmacokinetics

Co-administered DrugCYP3A4 Induction ProfileChange in Tofacitinib AUCChange in Tofacitinib CmaxReference(s)
RifampinStrong CYP3A4 inducer↓ 84%↓ 74%[7][8][10][11][14][15][16][17][18][19][20]

These data underscore the critical need for dose adjustments of tofacitinib when co-administered with potent CYP3A4 inhibitors.[14][21][22] Conversely, co-administration with strong CYP3A4 inducers is generally not recommended due to the substantial reduction in tofacitinib exposure, which can compromise its therapeutic efficacy.[16][20][23]

In Vitro Characterization of Tofacitinib Metabolism and CYP3A4 Interaction

In vitro studies are fundamental to elucidating the mechanisms of drug metabolism. Studies with tofacitinib have also revealed its potential as a mechanism-based inactivator of CYP3A4.

Table 3: In Vitro Kinetic Parameters of Tofacitinib and CYP3A4

ParameterValueExperimental SystemReference(s)
Km37.33 µMRat Liver Microsomes[6]
Vmax5.482 pmol/min/mgRat Liver Microsomes[6]
kinact0.037 min-1Recombinant CYP3A4[24][25][26]
KI93.2 µMRecombinant CYP3A4[24][25][26]

The mechanism-based inactivation of CYP3A4 by tofacitinib suggests that its inhibitory effect may be time-dependent and irreversible, a factor to consider in complex polypharmacy scenarios.[24][25][26][27][28]

Signaling Pathway and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for comprehension and communication in scientific research. The following diagrams, generated using the DOT language, illustrate the tofacitinib metabolic pathway, its mechanism of action via the JAK-STAT pathway, and representative experimental workflows.

Tofacitinib Metabolic Pathway

Tofacitinib_Metabolism cluster_CYP Hepatic Metabolism (~70%) Tofacitinib Tofacitinib Excretion Renal/Fecal Excretion Tofacitinib->Excretion Unchanged Drug (~30%) CYP3A4 CYP3A4 (Major, ~53%) Tofacitinib->CYP3A4 Primary Metabolism CYP2C19 CYP2C19 (Minor, ~17%) Tofacitinib->CYP2C19 Secondary Metabolism M1 N-demethyl tofacitinib Glucuronide Glucuronide Conjugates M1->Glucuronide Phase II M2 Hydroxy tofacitinib M2->Glucuronide Phase II M_other Other Minor Metabolites Glucuronide->Excretion CYP3A4->M1 CYP3A4->M2 CYP2C19->M_other

Caption: Metabolic fate of tofacitinib.

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription (Inflammation) DNA->Gene 6. Gene Regulation

Caption: Inhibition of the JAK-STAT pathway by tofacitinib.

Experimental Workflow: In Vitro Metabolism Assay

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Incubate Incubate at 37°C HLM->Incubate Tofacitinib_sol Tofacitinib Solution Tofacitinib_sol->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Metabolite ID, Kinetics) LCMS->Data

Caption: Workflow for in vitro tofacitinib metabolism studies.

Detailed Experimental Protocols

A reproducible and rigorous experimental design is the cornerstone of reliable pharmacological data. Below are detailed methodologies for key experiments used to characterize the role of CYP3A4 in tofacitinib metabolism.

In Vitro Tofacitinib Metabolism in Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the in vitro metabolism of tofacitinib.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Tofacitinib reference standard

    • NADPH regenerating system (or NADPH)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (for quenching)

    • Internal standard for LC-MS/MS analysis (e.g., tofacitinib-¹³C₃,¹⁵N)

  • Incubation Procedure:

    • Prepare an incubation mixture containing HLM (e.g., 0.3-0.5 mg/mL protein concentration) and tofacitinib (at various concentrations to determine kinetics, e.g., 10-80 µM) in potassium phosphate buffer.[12][29]

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[12][29]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring linearity of the reaction.[30]

    • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[31]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to precipitate proteins.[31]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining tofacitinib and identify its metabolites.[1][7][8][21]

Clinical Drug-Drug Interaction Study: Tofacitinib and a CYP3A4 Modulator

This protocol outlines a typical design for a clinical study evaluating the effect of a CYP3A4 inhibitor (e.g., ketoconazole) on tofacitinib pharmacokinetics.

  • Study Design:

    • A Phase 1, open-label, single-sequence crossover study in healthy adult volunteers.[11]

    • Period 1: Administer a single oral dose of tofacitinib (e.g., 10 mg).[11]

    • Collect serial blood samples over a specified period (e.g., 24-48 hours) for pharmacokinetic analysis.

    • Washout Period: A sufficient time to ensure complete elimination of tofacitinib.

    • Period 2: Administer the CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) for a few days to achieve steady-state inhibition.[11]

    • On a designated day during inhibitor treatment, co-administer a single oral dose of tofacitinib (e.g., 10 mg).[11]

    • Collect serial blood samples for pharmacokinetic analysis.

  • Pharmacokinetic Analysis:

    • Plasma concentrations of tofacitinib are determined using a validated LC-MS/MS method.[1][7][8][21]

    • Pharmacokinetic parameters (AUC, Cmax, t½) are calculated for tofacitinib administered alone and with the co-administered drug.

    • Statistical comparisons are made to determine the significance of any observed changes in pharmacokinetic parameters.[11]

Conclusion

CYP3A4 is the linchpin in the metabolic clearance of tofacitinib. The profound impact of CYP3A4 inhibitors and inducers on tofacitinib's systemic exposure necessitates careful consideration of potential drug-drug interactions in the clinical setting. For drug development professionals, a comprehensive understanding of this metabolic pathway is crucial for designing informative clinical trials and for the development of future JAK inhibitors with potentially more favorable metabolic profiles. The experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists working to further unravel the intricacies of tofacitinib's pharmacology and to optimize its therapeutic use.

References

The Role of CYP2C19 in the Biotransformation of Tofacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant contribution of the cytochrome P450 enzyme CYP2C19 to the biotransformation of tofacitinib (B832), a Janus kinase (JAK) inhibitor. Understanding the metabolic pathways of tofacitinib is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability due to genetic polymorphisms, and ensuring safe and effective therapeutic use. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and relevant signaling pathways involved in tofacitinib metabolism.

Introduction to Tofacitinib and its Metabolism

Tofacitinib is an orally administered medication approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its therapeutic effect is mediated through the inhibition of Janus kinases (JAKs), specifically JAK1 and JAK3, which in turn modulates the JAK-STAT signaling pathway involved in inflammation.[1][2]

The clearance of tofacitinib from the body is a combination of hepatic metabolism and renal excretion. Approximately 70% of a tofacitinib dose is metabolized by the liver, while the remaining 30% is excreted unchanged in the urine.[3][4][5][6][7] The hepatic metabolism is predominantly carried out by the cytochrome P450 (CYP) system, with CYP3A4 being the major contributor and CYP2C19 playing a significant, albeit smaller, role.[3][4][5][6]

Quantitative Contribution of CYP2C19 to Tofacitinib Metabolism

Multiple in vitro and in vivo studies have quantified the relative contributions of CYP3A4 and CYP2C19 to the overall metabolism of tofacitinib. The data consistently demonstrates the primary role of CYP3A4, with a secondary but clinically relevant contribution from CYP2C19.

Table 1: Relative Contribution of CYP Enzymes to Tofacitinib Metabolism

EnzymeContribution to Metabolic ClearanceReference(s)
CYP3A4~50-70%[2][3][4][8][9][10]
CYP2C19~17-20%[2][3][11]

The clinical significance of CYP2C19's contribution is further highlighted by drug-drug interaction studies and the impact of genetic polymorphisms.

Table 2: Impact of CYP Inhibitors and Inducers on Tofacitinib Pharmacokinetics

Interacting DrugCYP Inhibition/Induction ProfileChange in Tofacitinib AUCChange in Tofacitinib CmaxReference(s)
FluconazoleModerate CYP3A4 and Potent CYP2C19 Inhibitor↑ 79%↑ 27%[2][3][12][13]
Ketoconazole (B1673606)Potent CYP3A4 Inhibitor↑ 103%↑ 16%[2][9][12]
RifampicinPotent CYP3A4 and CYP2C19 Inducer↓ 84%↓ 74%[3][12]

Table 3: Effect of CYP2C19 Genetic Polymorphisms on Tofacitinib Exposure

GenotypeImpact on Tofacitinib Exposure (AUC)Reference(s)
CYP2C19 Poor Metabolizers↑ 17% compared to extensive metabolizers[11]

Signaling Pathway: Tofacitinib's Mechanism of Action

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is integral to the cellular response to cytokines and growth factors, which are key drivers of inflammation in autoimmune diseases.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammatory Mediators) STAT_dimer->Gene_Transcription Translocates to Nucleus and Initiates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Tofacitinib inhibits JAK, blocking STAT phosphorylation.

Experimental Protocols for Determining CYP2C19 Contribution

The elucidation of CYP2C19's role in tofacitinib metabolism involves a combination of in vitro and in vivo experimental approaches.

In Vitro Methodologies

Objective: To identify the specific CYP enzymes responsible for tofacitinib metabolism and to quantify their relative contributions.

Experimental Workflow:

Start Start: In Vitro Assessment HLM_Incubation Incubation with Human Liver Microsomes (HLM) Start->HLM_Incubation Recombinant_CYPs Incubation with Recombinant Human CYP Enzymes Start->Recombinant_CYPs Chemical_Inhibition Chemical Inhibition Assay (using specific CYP inhibitors in HLM) Start->Chemical_Inhibition Analysis Metabolite Quantification (e.g., UPLC-MS/MS) HLM_Incubation->Analysis Recombinant_CYPs->Analysis Chemical_Inhibition->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation Conclusion Conclusion: Identify and Quantify CYP Contributions Data_Interpretation->Conclusion

Workflow for in vitro CYP contribution assessment.

A. Incubation with Human Liver Microsomes (HLM) and Recombinant CYP Enzymes:

  • Materials: Pooled human liver microsomes, recombinant human CYP enzymes (including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), tofacitinib, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and potassium phosphate (B84403) buffer.[14][15][16]

  • Procedure:

    • Prepare incubation mixtures containing the enzyme source (HLM or a specific recombinant CYP), buffer, and tofacitinib.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant for analysis.

B. Chemical Inhibition Assay:

  • Materials: In addition to the above, specific chemical inhibitors for each CYP isoform are required (e.g., ticlopidine (B1205844) for CYP2C19, ketoconazole for CYP3A4).[15][16]

  • Procedure:

    • Follow the same procedure as the HLM incubation, but pre-incubate the HLM with a specific CYP inhibitor before adding tofacitinib.

    • Compare the rate of tofacitinib metabolism in the presence and absence of the inhibitor to determine the contribution of the inhibited enzyme.

C. Analytical Method:

  • Technique: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is typically used to separate and quantify tofacitinib and its metabolites.[9][10][17]

  • Parameters: Specific parameters for the UPLC (e.g., column type, mobile phase composition, flow rate) and MS/MS (e.g., ionization mode, precursor and product ions, collision energy) are optimized for the analytes of interest.

In Vivo Methodologies

Objective: To assess the pharmacokinetics of tofacitinib and the impact of drug-drug interactions in a living system.

A. Human Clinical Studies:

  • Study Design: Typically, these are open-label, randomized, crossover studies in healthy volunteers.[18]

  • Procedure:

    • Administer a single dose of tofacitinib alone.

    • Collect serial blood samples over a specified period (e.g., 24-48 hours) to determine the pharmacokinetic profile (AUC, Cmax, t1/2).

    • After a washout period, administer a known CYP inhibitor or inducer for a period to achieve steady-state concentrations.

    • Co-administer a single dose of tofacitinib with the interacting drug.

    • Again, collect serial blood samples to determine the pharmacokinetic profile of tofacitinib in the presence of the interacting drug.

    • Analyze plasma samples for tofacitinib concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

B. Animal Studies (e.g., Rats):

  • Procedure: Similar to human studies, rats are administered tofacitinib with and without a CYP inhibitor or inducer. Pharmacokinetic parameters are then compared.[2][8][9]

Tofacitinib Biotransformation Pathway

The metabolism of tofacitinib primarily involves oxidation and N-demethylation, leading to the formation of several metabolites. CYP3A4 and CYP2C19 are the key enzymes catalyzing these initial biotransformation steps.

Tofacitinib Tofacitinib CYP3A4 CYP3A4 (~50-70%) Tofacitinib->CYP3A4 CYP2C19 CYP2C19 (~17-20%) Tofacitinib->CYP2C19 Renal_Excretion Renal Excretion (Unchanged, ~30%) Tofacitinib->Renal_Excretion Metabolites Oxidative and N-demethylated Metabolites Elimination Elimination Metabolites->Elimination CYP3A4->Metabolites CYP2C19->Metabolites Renal_Excretion->Elimination

Major pathways of tofacitinib biotransformation.

Conclusion

CYP2C19 is a clinically relevant contributor to the biotransformation of tofacitinib, accounting for approximately 17-20% of its metabolic clearance. This contribution is significant enough that potent inhibitors of CYP2C19, especially when co-administered with moderate CYP3A4 inhibitors, can lead to a substantial increase in tofacitinib exposure, necessitating dose adjustments. Furthermore, genetic polymorphisms in CYP2C19 can influence tofacitinib plasma concentrations, highlighting the importance of considering a patient's genetic profile for personalized medicine. The experimental methodologies outlined in this guide provide a robust framework for characterizing the metabolic pathways of drugs like tofacitinib, which is essential for safe and effective drug development and clinical use.

References

In Vivo Generation of Hydroxylated Tofacitinib Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo generation of hydroxylated metabolites of Tofacitinib (B832), a Janus kinase (JAK) inhibitor. The document outlines the metabolic pathways, presents quantitative data on metabolite formation, details experimental methodologies for their study, and visualizes key processes.

Introduction to Tofacitinib Metabolism

Tofacitinib undergoes extensive metabolism in vivo, primarily in the liver. Approximately 70% of Tofacitinib clearance is attributed to hepatic metabolism, while the remaining 30% is excreted unchanged by the kidneys.[1][2] The primary metabolic reactions are mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role. The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation. These processes lead to the formation of several metabolites, with hydroxylated species being of significant interest. Although multiple metabolites have been identified, they individually constitute a small fraction of the total circulating drug-related material compared to the parent compound.[3][4]

Major Hydroxylated Metabolites of Tofacitinib

The hydroxylation of Tofacitinib results in the formation of several key metabolites. These metabolites are generally considered to have significantly less pharmacological activity compared to the parent drug. The principal hydroxylated metabolites identified in human plasma are designated as M2, M4, and M9.

  • M2: This metabolite is formed through the oxidation of the piperidine ring side-chain.[3]

  • M4: This metabolite is also a result of oxidation on the piperidine ring.[3]

  • M9: This metabolite is generated via oxidation of the pyrrolopyrimidine ring.[3]

Quantitative Analysis of Tofacitinib and its Hydroxylated Metabolites in Human Plasma

A human radiolabeled study involving the administration of a single 50 mg oral dose of [14C]-Tofacitinib to healthy male subjects provided quantitative data on the circulating parent drug and its metabolites.[1][3][2] The results from this study are summarized in the table below.

AnalyteMean % of Total Circulating Radioactivity (S.D.)
Tofacitinib69.4 (8.5)
M1/M27.4 (3.6)
M43.9 (1.6)
M91.0 (0.5)
M11/M20/M291.1 (0.5)
M140.4 (0.2)
Data from a human radiolabeled study following a single 50 mg oral dose of [14C]-Tofacitinib.[3]

As indicated in the table, the parent drug, Tofacitinib, is the most abundant circulating component. All identified metabolites, including the hydroxylated ones, each account for less than 10% of the total circulating radioactivity.[1][3][4]

Experimental Protocols

The in vivo generation of hydroxylated Tofacitinib metabolites is typically investigated through human and animal studies. A common approach involves the use of radiolabeled compounds to trace the drug's absorption, distribution, metabolism, and excretion (ADME).

Human [14C]-Tofacitinib ADME Study

A representative protocol for a human ADME study is outlined below.

  • Study Design: An open-label, single-dose study in healthy male volunteers.[1][3][2]

  • Test Article: A single oral dose of 50 mg of [14C]-Tofacitinib.[1][3][2]

  • Subjects: A small cohort of healthy male subjects.[3][2]

  • Sample Collection:

    • Blood: Serial blood samples are collected at predefined time points post-dose to characterize the pharmacokinetic profile of the parent drug and its metabolites. Plasma is separated for analysis.[3]

    • Urine and Feces: All urine and feces are collected for a specified period to determine the routes and extent of excretion of radioactivity.[1][3][2]

  • Sample Analysis:

    • Total Radioactivity Measurement: Radioactivity in plasma, urine, and feces is measured using liquid scintillation counting.

    • Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify Tofacitinib and its metabolites.[3]

    • Structure Elucidation: The chemical structures of the metabolites are elucidated using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

LC-MS/MS Method for Quantification

A validated LC-MS/MS method is crucial for the accurate quantification of Tofacitinib and its hydroxylated metabolites in biological matrices.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

  • Mass Transitions:

    • Tofacitinib: m/z 313.2 → 149.2[5]

    • Metabolite M9: m/z 329.10 → 165.00[6][7][8]

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of mobile phases typically consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

  • Sample Preparation: Protein precipitation or solid-phase extraction is commonly used to extract the analytes from plasma samples.

Visualizations

Tofacitinib Metabolic Pathway

Tofacitinib_Metabolism cluster_hydroxylation Hydroxylation cluster_other Other Pathways Tofacitinib Tofacitinib CYP3A4 CYP3A4 (major) CYP2C19 CYP2C19 (minor) Glucuronidation Glucuronidation Tofacitinib->Glucuronidation M2 M2 (Piperidine Side-Chain Oxidation) CYP3A4->M2 M4 M4 (Piperidine Ring Oxidation) CYP3A4->M4 M9 M9 (Pyrrolopyrimidine Ring Oxidation) CYP3A4->M9 N_demethylation N-demethylation CYP3A4->N_demethylation CYP2C19->M9

Caption: Major metabolic pathways of Tofacitinib.

Experimental Workflow for In Vivo Metabolite Analysis

Experimental_Workflow start Oral Administration of [14C]-Tofacitinib collection Sample Collection (Blood, Urine, Feces) start->collection processing Sample Processing (Plasma Separation, Homogenization) collection->processing extraction Analyte Extraction (Protein Precipitation / SPE) processing->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Parent & Metabolites analysis->quantification identification Metabolite Identification (MS, NMR) analysis->identification data Data Analysis & Reporting quantification->data identification->data

Caption: Workflow for in vivo Tofacitinib metabolite analysis.

JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription Nucleus->Gene

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

References

Tofacitinib Metabolite Profiling in Preclinical Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases. A thorough understanding of its metabolic fate in preclinical species is paramount for the successful translation of non-clinical safety and efficacy data to human clinical trials. This technical guide provides a comprehensive overview of the metabolite profiling of tofacitinib in key preclinical species. It details the primary metabolic pathways, the enzymatic systems involved, and presents available quantitative data on the parent drug and its metabolites. Furthermore, this guide outlines established experimental protocols for both in vitro and in vivo metabolite profiling studies and includes visual representations of key biological and experimental workflows to facilitate a deeper understanding of the drug's disposition.

Introduction

Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses. The biotransformation of tofacitinib is a crucial aspect of its pharmacokinetic profile, influencing its efficacy and safety. Preclinical metabolite profiling aims to identify and quantify the metabolites of a drug candidate in various animal models to assess whether human metabolites are adequately tested in toxicology species and to understand potential species-specific differences in metabolism.

Tofacitinib Metabolic Pathways and Major Metabolites

Tofacitinib undergoes extensive metabolism, primarily through oxidation and N-demethylation, with subsequent glucuronidation.[1][2] In humans, at least 29 metabolites have been identified, and reassuringly, all of these have been detected in at least one of the preclinical species used for safety assessment.[1] The primary metabolic reactions are consistent across species, though quantitative differences may exist.

Key Metabolic Pathways: [1][2][3]

  • Oxidation: This is a major route of metabolism for tofacitinib, occurring on the pyrrolopyrimidine ring, the piperidine (B6355638) ring, and the piperidine ring side chain.

  • N-demethylation: The removal of a methyl group from the piperidine nitrogen is another significant metabolic pathway.

  • Glucuronidation: This Phase II metabolic reaction involves the conjugation of glucuronic acid to the parent molecule or its oxidative metabolites, facilitating their excretion.

Metabolizing Enzymes:

The cytochrome P450 (CYP) enzyme system is the primary driver of tofacitinib's oxidative metabolism.

  • Humans: CYP3A4 is the major contributor, with a smaller role for CYP2C19.[3][4]

  • Rats: The principal metabolizing enzymes are CYP3A1/2 and CYP2C11, which are orthologs of human CYP3A4 and CYP2C19, respectively.[5][6]

The table below summarizes the identified metabolites and the species in which they have been observed, primarily from in vitro liver microsome studies.

Metabolite IDMetabolic ReactionSpecies Identified In (In Vitro)
M1HydroxylationHuman, Monkey, Rat, Mouse
M2N-demethylationHuman, Monkey, Rat, Mouse
M3HydroxylationHuman, Monkey, Rat, Mouse
M4CarboxylationHuman, Monkey, Rat, Mouse
M5HydroxylationHuman, Monkey, Rat, Mouse
M6HydroxylationHuman, Monkey, Rat, Mouse
M7N-dealkylationHuman, Monkey, Rat, Mouse
M8O-de-ethylationHuman, Monkey, Rat, Mouse
M9HydroxylationHuman, Monkey, Rat, Dog, Mouse
M10GlucuronidationHuman, Monkey, Rat, Mouse
M11Hydroxylation + N-demethylationHuman, Monkey, Rat, Mouse
M12Hydroxylation + N-demethylationHuman, Monkey, Rat, Mouse
M13DehydrogenationHuman, Monkey, Rat, Mouse

Data compiled from in vitro studies using liver microsomes.[2]

Quantitative Metabolite Data in Preclinical Species

Obtaining precise quantitative data for all metabolites across various preclinical species from publicly available literature is challenging. However, existing studies provide valuable insights into the relative abundance of the parent drug and its metabolites. In humans, unchanged tofacitinib is the major circulating component, accounting for approximately 69.4% of the total drug-related material in plasma, with all individual metabolites representing less than 10% of the total.[1][3]

The following table presents a summary of available quantitative data for tofacitinib and its metabolites in preclinical species.

SpeciesMatrixAnalyteValueReference
Human PlasmaUnchanged Tofacitinib~69.4% of total radioactivity[1][3]
PlasmaAll individual metabolites<10% of total radioactivity each[1][3]
UrineUnchanged Tofacitinib~28.8% of administered dose[1]
FecesUnchanged Tofacitinib~0.9% of administered dose[1]
Rat UrineUnchanged Tofacitinib~10% of administered dose[7]
Beagle Dog PlasmaTofacitinib (2 mg/kg oral)Cmax: 20.1 ± 7.2 ng/mL; AUC: 88.9 ± 25.4 ng·h/mL[4]
PlasmaMetabolite M9 (2 mg/kg oral)Cmax: 3.5 ± 1.1 ng/mL; AUC: 18.2 ± 5.6 ng·h/mL[4]

Experimental Protocols

The following sections detail standardized methodologies for conducting tofacitinib metabolite profiling studies.

In Vitro Metabolite Profiling using Liver Microsomes

This protocol describes a typical experiment to identify metabolites formed by hepatic enzymes.

Objective: To identify the major metabolic pathways of tofacitinib in different species in vitro.

Materials:

Procedure:

  • Incubation Preparation: Prepare an incubation mixture containing liver microsomes (typically 0.5-1 mg/mL protein concentration) and tofacitinib (e.g., 1-10 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For glucuronidation assessment, also add UDPGA.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of cold ACN or MeOH containing an internal standard. This step also precipitates proteins.

  • Sample Preparation: Centrifuge the quenched mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vivo Metabolite Profiling

This protocol outlines a typical in vivo study to characterize the metabolic profile in a preclinical species.

Objective: To identify and quantify tofacitinib and its metabolites in plasma, urine, and feces of a preclinical species after drug administration.

Animal Model:

  • Select appropriate preclinical species (e.g., Sprague-Dawley rats, Cynomolgus monkeys, Beagle dogs).

  • House animals in metabolic cages for the collection of urine and feces.

Procedure:

  • Dosing: Administer a single dose of tofacitinib (often radiolabeled, e.g., with ¹⁴C) to the animals via the intended clinical route (e.g., oral gavage).

  • Sample Collection:

    • Plasma: Collect blood samples at various time points post-dose into tubes containing an anticoagulant. Centrifuge to obtain plasma.

    • Urine and Feces: Collect urine and feces at predetermined intervals for a period sufficient to ensure near-complete excretion of the drug and its metabolites (e.g., 0-24h, 24-48h, etc.).

  • Sample Preparation:

    • Plasma: Perform protein precipitation with ACN or MeOH.

    • Urine: Dilute with an appropriate solvent.

    • Feces: Homogenize with a suitable solvent and extract the drug and metabolites.

  • Analysis:

    • Radioactivity Measurement: For studies with radiolabeled compounds, determine the total radioactivity in all samples using liquid scintillation counting.

    • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify tofacitinib and its metabolites.

Analytical Method: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for metabolite identification and quantification.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[2][4]

  • Mass Spectrometric Detection: A mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is typically employed. Metabolite identification is achieved by comparing the retention times and fragmentation patterns (MS/MS spectra) with those of the parent drug and potential biotransformations.

Visualizations

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.

Experimental Workflow

Metabolite_Profiling_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Microsomes Liver Microsomes (Human, Rat, Monkey, Dog) Incubation Incubation with Tofacitinib Microsomes->Incubation Analysis1 LC-MS/MS Analysis Incubation->Analysis1 Metabolite_ID Metabolite Identification Analysis1->Metabolite_ID Dosing Dosing in Preclinical Species (Rat, Monkey, Dog) Metabolite_ID->Dosing Guides In Vivo Study Design Human_Data Comparison with Human Metabolite Data Metabolite_ID->Human_Data Sample_Collection Sample Collection (Plasma, Urine, Feces) Dosing->Sample_Collection Analysis2 LC-MS/MS Analysis Sample_Collection->Analysis2 Quantification Metabolite Quantification & Pharmacokinetics Analysis2->Quantification Quantification->Human_Data

Caption: A typical workflow for preclinical metabolite profiling of tofacitinib.

Conclusion

The metabolite profiling of tofacitinib in preclinical species reveals metabolic pathways that are qualitatively similar to those in humans, primarily involving oxidation and N-demethylation mediated by CYP enzymes. While unchanged tofacitinib is the major circulating entity, a number of minor metabolites are formed. The rat has been identified as a species with a metabolic profile that is comparable to humans.[2] The experimental protocols outlined in this guide provide a robust framework for conducting both in vitro and in vivo metabolite profiling studies. A thorough understanding of the metabolic fate of tofacitinib in preclinical models is essential for the interpretation of toxicology studies and for predicting its pharmacokinetic behavior in humans, ultimately supporting its safe and effective clinical development.

References

Methodological & Application

Application Note and Protocol: LC-MS/MS Method for the Quantification of Tofacitinib and its Metabolite M9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. It functions by modulating the signaling pathway of cytokines that are integral to the inflammatory process. The primary mechanism of action involves the inhibition of JAK1 and JAK3, which in turn prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This interference with the JAK-STAT signaling pathway reduces the inflammatory response.

The metabolism of Tofacitinib is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19 in the liver, leading to the formation of several metabolites. While most metabolites are found in low concentrations, understanding their pharmacokinetic profiles alongside the parent drug is crucial for comprehensive drug development and therapeutic drug monitoring. This document provides a detailed LC-MS/MS method for the simultaneous quantification of Tofacitinib and its major metabolite, M9, in plasma.

Signaling Pathway of Tofacitinib

Tofacitinib Signaling Pathway cluster_cell Immune Cell Cytokine_Receptor Cytokine Receptor JAK Janus Kinase (JAK1/JAK3) Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression of Inflammatory Mediators Nucleus->Gene_Expression Initiates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Metabolism of Tofacitinib

Tofacitinib undergoes hepatic metabolism, primarily through oxidation and N-demethylation, catalyzed by CYP3A4 and to a lesser extent, CYP2C19. This results in the formation of multiple metabolites. While several metabolites have been identified, M9 is a significant metabolite that can be monitored. The metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings.[1]

Experimental Workflow

The general workflow for the quantification of Tofacitinib and its metabolite M9 from plasma samples is outlined below.

Experimental Workflow Sample_Collection Plasma Sample Collection Fortification Fortification with Internal Standard Sample_Collection->Fortification Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Fortification->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Figure 2: General workflow for sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Tofacitinib and its metabolite M9.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Tofacitinib313.12148.97ESI+
Tofacitinib-d3 (IS)316.3176.1ESI+
M9329.10165.00ESI+

Note: The use of a stable isotope-labeled internal standard (IS) like Tofacitinib-d3 is highly recommended for accurate quantification.

Table 2: Chromatographic Conditions

ParameterCondition
LC Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile (B52724)
Flow Rate 0.30 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A gradient elution is typically used. For example: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, and then return to initial conditions.

Table 3: Method Validation Parameters

ParameterTofacitinibM9
Linearity Range 0.1 - 100 ng/mL0.05 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.05 ng/mL
Intra-day Precision (%CV) ≤ 14.4%≤ 14.4%
Inter-day Precision (%CV) ≤ 14.4%≤ 14.4%
Accuracy (% Bias) -6.3% to 12.7%-6.3% to 12.7%
Recovery > 86.5%> 86.5%

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Tofacitinib and M9 Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Tofacitinib and M9 reference standards and dissolve in 10 mL of methanol (B129727) to obtain a final concentration of 1 mg/mL for each.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Tofacitinib-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the Tofacitinib and M9 stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (50:50) to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking blank plasma with the appropriate working solutions to achieve final concentrations covering the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL for Tofacitinib and 0.05, 0.1, 0.5, 1, 10, 50, 100 ng/mL for M9).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions outlined in Tables 1 and 2.

  • Equilibrate the column with the initial mobile phase composition for at least 10 minutes.

  • Inject the prepared samples and acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis
  • Integrate the peak areas for Tofacitinib, M9, and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentrations of Tofacitinib and M9 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of Tofacitinib and its metabolite M9 in plasma. The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field.

References

Application Note: HPLC-UV Analysis of Tofacitinib and its Metabolite Desmethyltofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of Tofacitinib and its primary metabolite, Desmethyltofacitinib. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolic profiling, and quality control of Tofacitinib.

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] It is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2C19 enzymes.[2][3] The main metabolic pathway is N-demethylation, leading to the formation of Desmethyltofacitinib. Monitoring the levels of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for the separation and quantification of Tofacitinib and Desmethyltofacitinib using a reversed-phase HPLC-UV system.

Quantitative Data Summary

The following table summarizes the optimized chromatographic conditions for the analysis of Tofacitinib and Desmethyltofacitinib.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge BEH Shield RP18, 4.6 x 150 mm, 2.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH 5.5
Mobile Phase B Acetonitrile (B52724)
Gradient 77% A to 45% A over 28 minutes
Flow Rate 0.8 mL/min
Column Temperature 45°C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 42 minutes

Experimental Protocols

1. Reagent and Sample Preparation

  • Mobile Phase A Preparation: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of HPLC-grade water. Adjust the pH to 5.5 with a dilute potassium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B Preparation: Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tofacitinib citrate (B86180) and an appropriate amount of Desmethyltofacitinib reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 methanol:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Plasma): To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase initial conditions.

2. HPLC-UV System Setup and Operation

  • System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (77% A) for at least 30 minutes at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blanks, standard solutions, and prepared samples.

  • Injection and Data Acquisition: Inject 10 µL of each solution and acquire data for 42 minutes. The UV detector should be set to a wavelength of 280 nm.

3. Data Analysis

  • Peak Identification: Identify the peaks for Desmethyltofacitinib and Tofacitinib based on their retention times obtained from the injection of standard solutions.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of Tofacitinib and Desmethyltofacitinib in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Signaling Pathway

Tofacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene 6. Transcription

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solutions (Tofacitinib & Desmethyltofacitinib) Working Prepare Working Standards (Calibration Curve) Stock->Working Inject Inject Samples & Standards Working->Inject Sample Prepare Samples (e.g., Plasma Precipitation) Sample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Identify Peak Identification Detect->Identify Calibrate Generate Calibration Curve Identify->Calibrate Quantify Quantify Analytes Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis of Tofacitinib.

References

Application Note: Development of a Validated UPLC-MS/MS Assay for the Quantification of Tofacitinib M1 (N-desmethyl-tofacitinib) in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes the development and validation of a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tofacitinib (B832) M1 (N-desmethyl-tofacitinib), a primary metabolite of Tofacitinib, in human urine. Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Monitoring its metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies. This method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (IS) for accurate quantification. The assay was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput analysis in clinical research settings.

Introduction

Tofacitinib is an oral medication that functions by inhibiting the Janus kinase (JAK) family of enzymes, thereby interfering with the JAK-STAT signaling pathway critical to the inflammatory process in autoimmune diseases.[1][2] The drug is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2C19 enzymes.[3] One of the key metabolic pathways is N-demethylation, which results in the formation of the M1 metabolite, N-desmethyl-tofacitinib.[4]

Quantifying the levels of Tofacitinib and its metabolites in biological matrices like urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While several methods exist for the determination of the parent drug, Tofacitinib, in plasma and urine, a dedicated and validated protocol for its M1 metabolite in urine is needed for thorough pharmacokinetic assessments.[5][6][7][8] This application note provides a detailed protocol for a robust UPLC-MS/MS assay to quantify Tofacitinib M1 in human urine, which can be readily implemented by researchers and drug development professionals.

Metabolic Pathway of Tofacitinib to M1

Tofacitinib undergoes metabolism primarily through oxidation and N-demethylation. The formation of the M1 metabolite occurs via the removal of a methyl group from the piperidine (B6355638) ring's methylamino moiety, a reaction catalyzed predominantly by cytochrome P450 enzymes in the liver.

Tofacitinib Tofacitinib M1 Tofacitinib M1 (N-desmethyl-tofacitinib) Tofacitinib->M1 Metabolism Enzyme CYP3A4 / CYP2C19 (N-demethylation) Enzyme->Tofacitinib

Caption: Metabolic conversion of Tofacitinib to its M1 metabolite.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Tofacitinib M1 (N-desmethyl-tofacitinib) and Tofacitinib M1-d3 (internal standard, IS) were sourced from a certified chemical supplier.

  • Solvents: Acetonitrile, Methanol (LC-MS Grade), Formic Acid (ACS Grade).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL).

  • Reagents: Ammonium hydroxide, Potassium phosphate (B84403) monobasic.

  • Biological Matrix: Drug-free human urine, stored at -20°C or lower.

Instrumentation & Conditions

A UPLC system coupled with a triple quadrupole tandem mass spectrometer was used.

Table 1: UPLC-MS/MS Instrumental Conditions

ParameterSetting
UPLC System Waters Acquity UPLC I-Class or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Autosampler Temperature 10°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 10% B (0-0.5 min), 10-90% B (0.5-1.5 min), 90% B (1.5-2.0 min), 90-10% B (2.0-2.1 min), 10% B (2.1-3.0 min)
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Tofacitinib M1299.2137.10.053522
Tofacitinib M1-d3 (IS)302.2140.10.053522

Note: MRM transitions are predictive and should be optimized empirically.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tofacitinib M1 and Tofacitinib M1-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the Tofacitinib M1 stock solution with 50:50 Methanol:Water to create calibration curve standards.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation Protocol (SPE)

cluster_prep Sample Preparation Workflow s1 Thaw 0.5 mL Urine Sample s2 Add 20 µL IS Working Solution (100 ng/mL) s1->s2 s3 Vortex Mix s2->s3 s5 Load Sample onto SPE Cartridge s3->s5 s4 Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) s4->s5 s6 Wash Cartridge (1 mL 2% Formic Acid, then 1 mL Methanol) s5->s6 s7 Elute Analytes (1 mL 5% NH4OH in Acetonitrile) s6->s7 s8 Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) s7->s8 s9 Reconstitute in 100 µL Mobile Phase A s8->s9 s10 Transfer to Vial for UPLC-MS/MS Analysis s9->s10

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
Method Validation

The assay was validated according to regulatory guidelines. Quality control (QC) samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Linearity and LLOQ

ParameterResult
Calibration ModelLinear, 1/x² weighted regression
Range0.5 - 500 ng/mL
Correlation Coeff. (r²)> 0.995
LLOQ0.5 ng/mL
Accuracy at LLOQWithin ±20% of nominal value
Precision (CV) at LLOQ≤ 20%

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelConc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LQC1.598.7 - 104.3≤ 6.597.5 - 105.1≤ 7.8
MQC7596.5 - 102.1≤ 5.198.0 - 103.4≤ 6.2
HQC40097.2 - 101.8≤ 4.599.1 - 102.5≤ 5.5

Accuracy expressed as (mean observed concentration / nominal concentration) x 100. Precision expressed as coefficient of variation (CV%).

Table 5: Recovery and Matrix Effect

QC LevelConc. (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC1.591.595.2 - 103.8
HQC40094.296.1 - 101.5

Recovery was consistent and not concentration-dependent. The matrix effect was minimal and compensated for by the stable isotope-labeled internal standard.

Conclusion

The UPLC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of Tofacitinib M1 in human urine. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to high recovery. The validation data demonstrates that the assay meets the stringent requirements for bioanalytical method validation, making it suitable for pharmacokinetic studies and therapeutic drug monitoring research in subjects treated with Tofacitinib.

References

Protocol for the Synthesis of Tofacitinib Metabolite Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor that is effective in the treatment of several inflammatory diseases.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, leading to the formation of various metabolites.[1] The main metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) ring and its side-chain, hydroxylation of the pyrrolopyrimidine ring, and glucuronidation.[1] To support pharmacokinetic, pharmacodynamic, and toxicology studies, as well as for use as analytical standards in bioanalytical assays, the availability of pure forms of these metabolites is essential. This document provides detailed protocols for the chemical synthesis of key Tofacitinib metabolites.

Tofacitinib Signaling Pathway

Tofacitinib functions by inhibiting Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors involved in inflammation and immune response. By blocking JAKs, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of inflammatory genes.

tofacitinib_pathway cluster_cell Immune Cell Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits N_desmethyl_synthesis Tofacitinib Tofacitinib ACE_Cl 1. α-Chloroethyl chloroformate (ACE-Cl) 2. Methanol (hydrolysis) Tofacitinib->ACE_Cl Metabolite_M1 N-desmethyl-Tofacitinib ACE_Cl->Metabolite_M1 Carboxylic_Acid_Synthesis Tofacitinib Tofacitinib Hydrolysis 1. Hydrolysis of Nitrile to Amide (e.g., H2O2, K2CO3) Tofacitinib->Hydrolysis Amide_Intermediate Amide Intermediate Hydrolysis->Amide_Intermediate Oxidation 2. Hofmann Rearrangement or similar to remove one carbon Amide_Intermediate->Oxidation Carboxylic_Acid Carboxylic Acid Metabolite Oxidation->Carboxylic_Acid Hydroxylation_Synthesis Tofacitinib Tofacitinib Oxidation Regioselective C-H Oxidation (e.g., Biocatalysis or Directed Oxidation) Tofacitinib->Oxidation Hydroxylated_Metabolite Hydroxylated Tofacitinib Oxidation->Hydroxylated_Metabolite

References

Application Note: In Vitro Assay for Screening Tofacitinib Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an orally administered Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding the metabolic stability of drug candidates like Tofacitinib is a critical step in the early stages of drug development. In vitro metabolic stability assays are essential for predicting the in vivo pharmacokinetic properties of a compound, including its half-life and clearance. This application note provides a detailed protocol for assessing the metabolic stability of Tofacitinib using common in vitro systems, such as liver microsomes and S9 fractions.

Tofacitinib is primarily cleared through hepatic metabolism, with approximately 70% of its total clearance attributed to this pathway, while the remaining 30% is excreted unchanged by the kidneys.[1] The main enzymes responsible for Tofacitinib's metabolism are Cytochrome P450 3A4 (CYP3A4), which accounts for the majority of the metabolic clearance, and to a lesser extent, Cytochrome P450 2C19 (CYP2C19).[1] The primary metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.[1][2][3]

Data Presentation: In Vitro Metabolic Stability of Tofacitinib

The following table summarizes the in vitro metabolic stability parameters for Tofacitinib from various studies. It is important to note that experimental conditions can vary between studies, which may influence the results.

In Vitro SystemSpeciesTofacitinib Concentration (µM)Protein ConcentrationHalf-life (t1/2, min)Intrinsic Clearance (CLint)Reference
Liver MicrosomesRat (Sprague-Dawley)10 - 800.3 mg/mLNot ReportedVmax: 5.482 pmol/min/mg, Km: 37.33 µM[4]
Liver MicrosomesRat (Hyperlipidemic)Not SpecifiedNot SpecifiedNot Reported38.6% lower than control[5]
Recombinant CYP3A4HumanNot SpecifiedNot SpecifiedNot ReportedNot Reported[1]
Recombinant CYP2C19HumanNot SpecifiedNot SpecifiedNot ReportedNot Reported[1]

Note: Direct comparative data for Tofacitinib's half-life and intrinsic clearance in human liver microsomes and S9 fractions from a single study were not publicly available at the time of this writing. The data presented is compiled from available literature.

Tofacitinib Metabolic Pathway

The metabolic transformation of Tofacitinib is primarily driven by CYP3A4 and CYP2C19 enzymes, leading to various metabolites. The major metabolic reactions are oxidation and N-demethylation.

Tofacitinib_Metabolism Tofacitinib Tofacitinib Oxidized_Metabolites Oxidized Metabolites (Pyrrolopyrimidine & Piperidine Rings, Piperidine Side-Chain) Tofacitinib->Oxidized_Metabolites CYP3A4 (major) CYP2C19 (minor) N_demethylated_Metabolite N-demethylated Metabolite Tofacitinib->N_demethylated_Metabolite CYP3A4 (major) CYP2C19 (minor) Glucuronidated_Conjugate Glucuronidated Conjugate Oxidized_Metabolites->Glucuronidated_Conjugate UGTs

Figure 1: Tofacitinib Metabolic Pathway

Experimental Protocols

This section provides detailed protocols for conducting in vitro metabolic stability assays of Tofacitinib using liver microsomes and S9 fractions.

Experimental Workflow

The general workflow for an in vitro metabolic stability assay involves incubation of the test compound with the metabolic enzyme source, followed by quenching the reaction at various time points and analyzing the remaining parent compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Tofacitinib Stock Solution - Microsomes/S9 Fraction - NADPH Regenerating System - Quenching Solution pre_incubation Pre-incubate Microsomes/S9 with Tofacitinib at 37°C prep_reagents->pre_incubation start_reaction Initiate Reaction with NADPH Regenerating System pre_incubation->start_reaction time_points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile (B52724) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant using LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate

Figure 2: Experimental Workflow
Protocol 1: Tofacitinib Metabolic Stability in Human Liver Microsomes

1. Materials and Reagents:

  • Tofacitinib

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

2. Procedure:

  • Prepare Tofacitinib Stock Solution: Prepare a 1 mM stock solution of Tofacitinib in a suitable organic solvent (e.g., DMSO). Further dilute with the incubation buffer to achieve the desired final concentrations (e.g., 1 µM).

  • Prepare Incubation Mixture: In a 96-well plate, add the following to each well:

    • Potassium Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

    • Tofacitinib working solution

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered time zero (T=0).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Protein Precipitation: After the final time point, seal the plate and centrifuge at 4°C (e.g., 3000 rpm for 15 minutes) to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining Tofacitinib using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Tofacitinib remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein concentration)

Protocol 2: Tofacitinib Metabolic Stability in Human or Rat Liver S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of metabolic pathways, including Phase II conjugation reactions.

1. Materials and Reagents:

  • In addition to the materials listed for the microsomal assay:

    • Human or Rat Liver S9 Fraction

    • Cofactors for Phase II enzymes (optional, depending on the study's focus), such as Uridine 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation.

2. Procedure: The procedure is similar to the liver microsome assay, with the following modifications:

  • Enzyme Source: Use liver S9 fraction instead of microsomes. The protein concentration may need to be optimized (e.g., 1 mg/mL).

  • Cofactors: In addition to the NADPH regenerating system for Phase I metabolism, include cofactors for Phase II enzymes if these pathways are of interest. For example, to assess glucuronidation, add UDPGA to the incubation mixture.

  • Data Interpretation: The intrinsic clearance from the S9 fraction will reflect the combined contribution of both Phase I and Phase II metabolic enzymes present in the S9 fraction.

Conclusion

The in vitro metabolic stability of Tofacitinib can be effectively screened using liver microsomes and S9 fractions. These assays provide valuable data on the compound's half-life and intrinsic clearance, which are crucial for predicting its in vivo pharmacokinetic profile. The protocols outlined in this application note offer a robust framework for conducting these studies. Given that Tofacitinib is primarily metabolized by CYP3A4 and CYP2C19, these in vitro systems are well-suited to investigate its metabolic fate. For a more comprehensive understanding of Tofacitinib's metabolism, further studies using hepatocytes, which contain a full complement of metabolic enzymes and cofactors in a more physiologically relevant environment, are recommended.

References

Application of High-Resolution Mass Spectrometry for Tofacitinib Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding the metabolic fate of Tofacitinib is crucial for a comprehensive assessment of its efficacy and safety. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), offers a powerful analytical tool for the identification and characterization of drug metabolites. This document provides a detailed application note and protocol for the identification of Tofacitinib metabolites using LC-HRMS.

Tofacitinib Metabolism and Signaling Pathway

Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 having a minor role.[1][2] The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side chain, N-demethylation, and glucuronidation.[1][2] The parent drug, Tofacitinib, accounts for the majority of the circulating drug-related material in plasma, with all individual metabolites representing less than 10% of the total radioactivity.[1][3]

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.

Tofacitinib Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Recruitment & Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Data Presentation: Tofacitinib Metabolites

The following table summarizes the major metabolites of Tofacitinib identified in human plasma and urine, along with their relative abundance.

Metabolite IDProposed BiotransformationChange in Mass (Da)Relative Abundance (% of Total Radioactivity in Plasma)
M1Oxidation+16< 10
M2N-demethylation-14< 10
M3Oxidation+16< 10
M4Oxidation+16< 10
M5Glucuronidation+176< 10
M6Oxidation+16< 10
M7Oxidation+16< 10
M8Oxidation+16< 10
Tofacitinib (Parent)--~69.4[1][3]

Experimental Protocols

This section provides detailed protocols for the identification of Tofacitinib metabolites using in vitro and in vivo samples.

In Vitro Metabolite Identification using Human Liver Microsomes

This protocol is designed to identify metabolites of Tofacitinib generated by hepatic enzymes.

In Vitro Metabolism Workflow Start Start Incubation Incubate Tofacitinib with Human Liver Microsomes & Cofactors Start->Incubation Quenching Quench Reaction with Acetonitrile Incubation->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-HRMS Analysis Supernatant->Analysis End End Analysis->End

Caption: Workflow for in vitro Tofacitinib metabolism analysis.

Materials:

  • Tofacitinib

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine diphosphate (B83284) glucuronic acid (UDPGA)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tofacitinib (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-HRMS analysis.

In Vivo Metabolite Identification from Human Plasma

This protocol outlines the extraction of Tofacitinib and its metabolites from human plasma for analysis.

In Vivo Sample Preparation Workflow Start Start Plasma_Sample Human Plasma Sample Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Perform Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->Extraction Centrifugation Centrifuge to Separate Phases Extraction->Centrifugation Organic_Layer Collect Organic Layer Centrifugation->Organic_Layer Evaporation Evaporate to Dryness Organic_Layer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-HRMS Analysis Reconstitution->Analysis End End Analysis->End

Caption: Workflow for preparing plasma samples for analysis.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., Tofacitinib-d4)

  • Methyl-tert-butyl ether (MTBE)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add the internal standard solution.

  • Liquid-Liquid Extraction: Add MTBE (e.g., 500 µL), vortex for 1 minute, and centrifuge at 4000 x g for 5 minutes.

  • Phase Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-HRMS system.

LC-HRMS Analytical Method

The following are typical parameters for the analysis of Tofacitinib and its metabolites.

Liquid Chromatography (LC) Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2)

  • Mass Range: m/z 100-1000

  • Resolution: > 30,000 FWHM

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation

Data Analysis and Metabolite Identification

Metabolite identification is achieved by comparing the LC-HRMS data of control and Tofacitinib-treated samples. The process involves:

  • Peak Detection: Utilize software to detect all ion features in the chromatograms.

  • Background Subtraction: Subtract ions present in the control samples from the Tofacitinib-treated samples.

  • Metabolite Prediction: Predict potential metabolites based on known biotransformation pathways of Tofacitinib.

  • Mass Defect Filtering: Use mass defect filtering to selectively identify drug-related metabolites.

  • MS/MS Fragmentation Analysis: Elucidate the structure of potential metabolites by interpreting their MS/MS fragmentation patterns and comparing them to the fragmentation of the parent drug.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a highly effective technique for the comprehensive identification and characterization of Tofacitinib metabolites. The detailed protocols and methodologies presented in this application note provide a robust framework for researchers in drug metabolism and pharmacokinetics to study the biotransformation of Tofacitinib and other xenobiotics. This understanding is essential for the continued safe and effective use of this important therapeutic agent.

References

Application Notes and Protocols for Determining the Activity of Tofacitinib Metabolites in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] It functions by modulating the JAK-STAT signaling pathway, a crucial cascade in cytokine signaling that regulates inflammation and immune responses.[3][4][5] Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 with a minor contribution from CYP2C19.[1][6][7][8] This metabolic process generates several metabolites. While current understanding suggests that the pharmacological activity of Tofacitinib is primarily attributed to the parent molecule, with metabolites accounting for a small fraction of the circulating radioactivity and having less activity, it is crucial to experimentally verify the activity of these metabolites to fully understand the drug's in vivo effects.[1][6][7]

These application notes provide detailed protocols for cell-based assays designed to determine the inhibitory activity of Tofacitinib and its metabolites on the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5][9]

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity. This allows for the autophosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to these sites and are subsequently phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, proliferation, and immunity.[3][5][9] Tofacitinib exerts its effect by inhibiting the activity of JAKs, thereby preventing the phosphorylation and activation of STATs.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer DNA DNA pSTAT_dimer->DNA Nuclear Translocation Tofacitinib Tofacitinib & Metabolites Tofacitinib->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Tofacitinib Metabolism

Tofacitinib undergoes hepatic metabolism, primarily through CYP3A4 and to a lesser extent CYP2C19.[7][8] This process results in the formation of multiple metabolites through oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, N-demethylation, and glucuronidation.[7] While the parent drug accounts for the majority of the pharmacological activity, evaluating the potential for any residual or altered activity in the metabolites is essential for a comprehensive safety and efficacy profile.[1][6]

Tofacitinib_Metabolism Tofacitinib Tofacitinib Metabolites Metabolites (Oxidation, N-demethylation, Glucuronidation) Tofacitinib->Metabolites CYP3A4 CYP3A4 (Major) CYP3A4->Tofacitinib CYP2C19 CYP2C19 (Minor) CYP2C19->Tofacitinib

Caption: Metabolic pathway of Tofacitinib.

Experimental Protocols

To assess the activity of Tofacitinib metabolites, a series of cell-based assays can be employed. These assays are designed to measure the inhibition of the JAK-STAT pathway at different points.

Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay directly measures the phosphorylation of STAT proteins, a key step in the JAK-STAT signaling cascade.

Principle: Cells are stimulated with a cytokine to activate the JAK-STAT pathway in the presence or absence of Tofacitinib or its metabolites. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific to the phosphorylated form of a STAT protein (e.g., pSTAT3 or pSTAT5). The level of pSTAT is then quantified using flow cytometry.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a cytokine-responsive cell line like TF-1 or UT-7) in appropriate media.

  • Compound Preparation: Prepare stock solutions of Tofacitinib and its metabolites in DMSO. Serially dilute the compounds to the desired concentrations in cell culture media.

  • Cell Treatment: Seed the cells in a 96-well plate. Add the diluted compounds (Tofacitinib, metabolites, or vehicle control) to the wells and incubate for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells by adding a cytokine known to activate the JAK-STAT pathway in the chosen cell line (e.g., IL-2, IL-6, or GM-CSF) for 15-30 minutes.

  • Cell Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a commercially available saponin-based buffer).

  • Antibody Staining: Stain the cells with a fluorescently labeled anti-pSTAT antibody (e.g., Alexa Fluor 647 anti-pSTAT3) for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the cytokine-stimulated vehicle control. Determine the IC50 value for each compound.

pSTAT_Workflow A 1. Seed Cells B 2. Add Tofacitinib/ Metabolites A->B C 3. Stimulate with Cytokine B->C D 4. Fix and Permeabilize C->D E 5. Stain with anti-pSTAT Ab D->E F 6. Analyze by Flow Cytometry E->F

Caption: Experimental workflow for the phospho-STAT flow cytometry assay.
STAT-Responsive Reporter Gene Assay

This assay measures the transcriptional activity of STAT proteins, a downstream event of JAK-STAT signaling.

Principle: A reporter cell line is engineered to contain a plasmid with a promoter containing STAT-binding elements (e.g., a Sis-inducible element, SIE) driving the expression of a reporter gene, such as luciferase. Upon cytokine stimulation, activated STAT dimers bind to the promoter and induce the expression of the reporter gene. The activity of Tofacitinib and its metabolites is determined by measuring the reduction in the reporter signal.

Detailed Protocol:

  • Cell Culture: Culture a STAT-responsive reporter cell line (e.g., HEK293T cells transfected with a STAT3-responsive luciferase reporter construct) in appropriate media.

  • Compound Preparation: Prepare serial dilutions of Tofacitinib and its metabolites.

  • Cell Treatment and Stimulation: Seed the cells in a white, clear-bottom 96-well plate. The following day, add the compounds to the cells and incubate for 1-2 hours. Then, add the appropriate cytokine (e.g., IL-6) to stimulate the cells and incubate for an additional 6-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the cytokine-stimulated vehicle control. Determine the IC50 value for each compound.

Data Presentation

The quantitative data obtained from the assays should be summarized in a clear and structured table to facilitate comparison of the activities of Tofacitinib and its metabolites.

Table 1: Inhibitory Activity (IC50) of Tofacitinib and its Metabolites on JAK-STAT Signaling

CompoundpSTAT Assay IC50 (nM)Reporter Gene Assay IC50 (nM)
Tofacitinib[Insert Value][Insert Value]
Metabolite 1[Insert Value][Insert Value]
Metabolite 2[Insert Value][Insert Value]
.........
Metabolite 8[Insert Value][Insert Value]

Conclusion

The provided protocols offer robust and reliable methods for assessing the inhibitory activity of Tofacitinib metabolites on the JAK-STAT signaling pathway. By employing these cell-based assays, researchers can quantitatively determine the potency of each metabolite and compare it to the parent compound. This information is critical for a comprehensive understanding of the pharmacological profile of Tofacitinib and its in vivo mechanism of action.

References

Application Notes and Protocols: Use of Radiolabeled Tofacitinib in Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of tofacitinib is crucial for its safe and effective use. Radiolabeled compounds, particularly with Carbon-14 (¹⁴C), are instrumental in these studies, providing a sensitive and quantitative method to trace the fate of the drug and its metabolites in the body.[2][3] This document provides detailed application notes and protocols for conducting metabolism studies of tofacitinib using a radiolabeled form, such as [¹⁴C]tofacitinib.

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, which is crucial for cytokine-mediated inflammatory responses.[4][5][6] Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate signal transducers and activators of transcription (STATs), which dimerize and translocate to the nucleus to regulate the expression of inflammatory genes.[4] Tofacitinib, by blocking JAKs, interrupts this signaling cascade.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

A human ADME study using [¹⁴C]tofacitinib is essential to understand its pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the key quantitative data from a human ADME study following a single oral dose of [¹⁴C]tofacitinib.

Table 1: Pharmacokinetic Parameters of Tofacitinib and Total Radioactivity

ParameterTofacitinibTotal Radioactivity
Tmax (h)~1~1
t1/2 (h)~3.2~3.2
% of Circulating Radioactivity69.4%100%
Data from a study with a single 50 mg oral dose of [¹⁴C]tofacitinib in healthy male subjects.[7][8]

Table 2: Excretion of Radioactivity

Route% of Administered Dose% as Unchanged Tofacitinib
Urine80.1%28.8%
Feces13.8%0.9%
Total Recovery 93.9% 29.7%
Data from a study with a single 50 mg oral dose of [¹⁴C]tofacitinib in healthy male subjects.[7][8]

Table 3: Tofacitinib Clearance Mechanisms

Clearance PathwayContribution
Hepatic Metabolism~70%
Renal Excretion~30%
Metabolic clearance is the major route of elimination.[1][7]

Table 4: Contribution of Cytochrome P450 Enzymes to Tofacitinib Metabolism

EnzymeContribution to Metabolic Clearance
CYP3A4~53%
CYP2C19~17%
Tofacitinib is primarily metabolized by CYP3A4, with a smaller contribution from CYP2C19.[7][9]

Experimental Protocols

Protocol 1: Human ADME Study with [¹⁴C]Tofacitinib

This protocol outlines a typical design for a human ADME study.

Objective: To determine the absorption, metabolism, and excretion of tofacitinib in healthy subjects.

Investigational Product: [¹⁴C]Tofacitinib, single oral dose.

Study Population: Healthy adult male subjects (typically n=6 or more).[10]

Workflow:

ADME_Workflow cluster_study_conduct Study Conduct cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation Dosing Administer single oral dose of [14C]Tofacitinib Sample_Collection Collect blood, urine, and feces samples over time Dosing->Sample_Collection Radioactivity_Measurement Measure total radioactivity in all matrices (LSC or AMS) Sample_Collection->Radioactivity_Measurement Metabolite_Profiling Profile metabolites in plasma, urine, and feces (HPLC-radiodetector) Radioactivity_Measurement->Metabolite_Profiling PK_Analysis Pharmacokinetic analysis of tofacitinib and total radioactivity Radioactivity_Measurement->PK_Analysis Metabolite_Identification Identify metabolite structures (LC-MS/MS, NMR) Metabolite_Profiling->Metabolite_Identification Metabolic_Pathway Elucidate metabolic pathways Metabolite_Identification->Metabolic_Pathway Mass_Balance Determine mass balance and routes of excretion PK_Analysis->Mass_Balance Mass_Balance->Metabolic_Pathway

Caption: Workflow for a human radiolabeled ADME study.

Methodology:

  • Subject Screening and Enrollment: Recruit healthy male volunteers who meet the inclusion and exclusion criteria. Obtain informed consent.

  • Dosing: Following an overnight fast, administer a single oral dose of [¹⁴C]tofacitinib (e.g., 50 mg) in an aqueous solution.[8]

  • Sample Collection:

    • Blood: Collect blood samples at predose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours).[8] Process blood to obtain plasma.

    • Urine and Feces: Collect all urine and feces voided from predose until 240 hours post-dose.[8] Record the weight of each collection.

  • Sample Analysis:

    • Total Radioactivity Measurement: Determine the total radioactivity in plasma, urine, and homogenized feces using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[11]

    • Pharmacokinetic Analysis: Analyze plasma concentrations of tofacitinib and total radioactivity to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

    • Metabolite Profiling: Profile the radioactive components in plasma, urine, and feces using high-performance liquid chromatography (HPLC) with a radiodetector.

    • Metabolite Identification: Identify the structure of metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis and Reporting:

    • Calculate the percentage of the administered radioactive dose recovered in urine and feces.

    • Determine the contribution of renal and fecal excretion to the total elimination.

    • Quantify the parent drug and each metabolite in plasma, urine, and feces.

    • Construct a metabolic map of tofacitinib.

Protocol 2: In Vitro Metabolism of Tofacitinib

Objective: To identify the enzymes responsible for tofacitinib metabolism and to characterize the in vitro metabolic profile.

Systems: Human liver microsomes, recombinant human cytochrome P450 enzymes.

Methodology:

  • Incubation with Human Liver Microsomes:

    • Prepare an incubation mixture containing [¹⁴C]tofacitinib, human liver microsomes, and an NADPH-generating system in a phosphate (B84403) buffer.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Analyze the supernatant by HPLC with radiodetection to profile the metabolites.

  • Incubation with Recombinant CYP Enzymes:

    • Incubate [¹⁴C]tofacitinib with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19) in the presence of an NADPH-generating system.

    • Analyze the formation of metabolites to determine the contribution of each enzyme to tofacitinib metabolism.

  • Metabolite Identification:

    • Use LC-MS/MS to identify the structures of the metabolites formed in the in vitro systems.

Metabolic Pathways

The primary metabolic pathways for tofacitinib in humans include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.[7] Myeloperoxidase-mediated metabolic activation to a reactive nitrenium ion has also been observed in vitro.[12][13]

Metabolic_Pathways Tofacitinib Tofacitinib Oxidation Oxidation (Pyrrolopyrimidine & Piperidine Rings, Side-chain) Tofacitinib->Oxidation CYP3A4, CYP2C19 N_Demethylation N-Demethylation Tofacitinib->N_Demethylation CYP3A4, CYP2C19 MPO_Activation Myeloperoxidase Activation (in vitro) Tofacitinib->MPO_Activation Glucuronidation Glucuronidation Oxidation->Glucuronidation N_Demethylation->Glucuronidation Metabolites Metabolites Glucuronidation->Metabolites MPO_Activation->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Major metabolic pathways of tofacitinib.

Conclusion

The use of radiolabeled tofacitinib in metabolism studies is indispensable for a thorough understanding of its ADME properties. The data and protocols presented here provide a framework for researchers to design and conduct robust studies to evaluate the metabolic fate of tofacitinib, which is critical for drug development and regulatory submissions.

References

Solid-Phase Extraction for Tofacitinib and its Metabolites from Biological Matrices: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. It functions by modulating the JAK-STAT signaling pathway, which is crucial in the inflammatory process. The accurate quantification of Tofacitinib and its metabolites in biological matrices is paramount for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. This document provides detailed protocols for the solid-phase extraction (SPE) of Tofacitinib and its metabolites from biological samples, offering a robust and reliable method for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tofacitinib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C19. The main metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings, and subsequent glucuronidation. The principal active metabolite is the N-demethylated metabolite (M9), with other oxidative metabolites also present in circulation. Given the complexity of biological matrices such as plasma and urine, an efficient sample preparation method is critical to remove interfering substances and ensure the accuracy and sensitivity of the analytical method.

Tofacitinib Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase (JAK) family of enzymes (primarily JAK1, JAK2, and JAK3). This inhibition disrupts the signaling cascade of various cytokines and growth factors that are pivotal in immune cell activation, proliferation, and function.

tofacitinib_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Regulation Cytokine Cytokine Cytokine->Receptor Tofacitinib Tofacitinib Tofacitinib->JAK

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

This section details a robust solid-phase extraction (SPE) protocol for the isolation of Tofacitinib and its metabolites from human plasma and urine. For comparison, alternative protocols for protein precipitation (PPT) and liquid-liquid extraction (LLE) are also provided.

Protocol 1: Solid-Phase Extraction (SPE) using a Reversed-Phase Sorbent

This protocol is optimized for a generic reversed-phase SPE sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced).

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma or urine samples at room temperature.

    • Vortex samples for 10 seconds.

    • To 200 µL of plasma or urine, add 20 µL of internal standard working solution.

    • Add 200 µL of 2% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply full vacuum for 1 minute to dry the sorbent.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute Tofacitinib and its metabolites with 1 mL of methanol.

    • For more polar metabolites, a second elution with 1 mL of 5% ammonium hydroxide in acetonitrile may be beneficial.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for injection.

spe_workflow start Start pretreatment 1. Sample Pre-treatment (Add IS, Dilute) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (5% Methanol in Water) loading->washing elution 5. Elution (Methanol) washing->elution drydown 6. Dry-down & Reconstitution elution->drydown analysis LC-MS/MS Analysis drydown->analysis

Figure 2: Solid-Phase Extraction (SPE) Workflow.
Protocol 2: Protein Precipitation (PPT)

This method is a simpler, though less clean, alternative to SPE for plasma samples.

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution

  • Acetonitrile (HPLC grade) containing 0.1% formic acid

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a centrifuge tube, add 20 µL of internal standard working solution.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

Protocol 3: Liquid-Liquid Extraction (LLE)

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • To 200 µL of plasma in a centrifuge tube, add 25 µL of internal standard working solution.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

Data Presentation

The following tables summarize typical quantitative performance data for the different extraction methods.

Table 1: Recovery of Tofacitinib and Metabolite M9 using Protein Precipitation

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)% RSD
Tofacitinib0.592.54.8
5094.23.1
80091.82.5
Metabolite M9 0.590.75.2
5093.13.5
80089.92.8

Table 2: Matrix Effect of Tofacitinib and Metabolite M9 using Protein Precipitation

AnalyteSpiked Concentration (ng/mL)Mean Matrix Effect (%)% RSD
Tofacitinib0.598.73.2
80099.12.1
Metabolite M9 0.597.54.1
80098.22.9

Table 3: Recovery of Tofacitinib using Liquid-Liquid Extraction

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)% RSD
Tofacitinib1.585.66.2
7588.14.5
15086.35.1

Table 4: Expected Performance of a Validated SPE Method

ParameterTofacitinibMetabolites
Recovery > 90%> 85%
Matrix Effect < 15%< 20%
% RSD (Precision) < 10%< 15%

Conclusion

Solid-phase extraction offers a superior method for the clean-up of Tofacitinib and its metabolites from complex biological matrices compared to simpler methods like protein precipitation and liquid-liquid extraction. The detailed SPE protocol provided, utilizing a reversed-phase sorbent, demonstrates a robust and reproducible approach to sample preparation, leading to cleaner extracts, reduced matrix effects, and improved analytical sensitivity and accuracy. The choice of extraction method will ultimately depend on the specific requirements of the assay, including the desired level of cleanliness, sample throughput, and the range of metabolites being analyzed. For demanding quantitative bioanalytical studies, the development and validation of a specific SPE method is highly recommended.

Application Note: Chiral Separation of Tofacitinib and its Stereoisomeric Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chiral separation of the Janus kinase (JAK) inhibitor, Tofacitinib, and its primary stereoisomeric metabolites. Tofacitinib possesses two chiral centers, leading to the possibility of four stereoisomers. As the therapeutic efficacy and safety of chiral drugs can be highly dependent on their stereochemistry, the ability to resolve and quantify these isomers is critical throughout the drug development process. This application note details a validated HPLC method for the enantiomeric separation of the Tofacitinib parent drug and proposes a systematic approach for the chiral separation of its key metabolites, for which specific methods are not yet established in the public domain.

Introduction

Tofacitinib is an oral medication approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It functions by inhibiting Janus kinases, which are intracellular enzymes involved in signaling pathways that regulate immune responses. The chemical structure of Tofacitinib includes two chiral centers in the piperidine (B6355638) ring, meaning it can exist as four possible stereoisomers (RR, SS, RS, SR). The approved active pharmaceutical ingredient (API) is the (3R,4R)-enantiomer. The other stereoisomers are considered impurities and their presence must be monitored and controlled.

Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 having a minor role. The main metabolic pathways are oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, and N-demethylation. These metabolic transformations can either retain or alter the original chiral centers, and in some cases, create new ones, leading to a complex mixture of stereoisomeric metabolites. The pharmacological and toxicological profiles of these metabolites may differ significantly from the parent drug and from each other. Therefore, developing robust analytical methods for their chiral separation is essential for comprehensive pharmacokinetic, pharmacodynamic, and safety assessments.

This application note provides a detailed protocol for the chiral separation of Tofacitinib enantiomers and a proposed strategy for tackling the chiral separation of its major stereoisomeric metabolites.

Tofacitinib Metabolism and Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses. Tofacitinib blocks this cascade by inhibiting JAKs.

The metabolism of Tofacitinib primarily occurs in the liver, leading to several metabolites. The major metabolic pathways include:

  • Hydroxylation: Oxidation on the piperidine ring or the pyrrolopyrimidine moiety.

  • N-demethylation: Removal of the methyl group from the piperidine nitrogen.

These metabolic processes can result in a variety of stereoisomeric metabolites, the separation of which is crucial for a complete understanding of Tofacitinib's disposition in the body.

Tofacitinib_Metabolism_Pathway cluster_metabolism Hepatic Metabolism (CYP3A4, CYP2C19) Tofacitinib Tofacitinib ((3R,4R)-enantiomer) Metabolites Tofacitinib->Metabolites JAK_STAT JAK-STAT Signaling Pathway Tofacitinib->JAK_STAT Inhibition M1 Hydroxylated Metabolites (Stereoisomers possible) Metabolites->M1 Oxidation M2 N-demethylated Metabolite (Chirality retained) Metabolites->M2 N-demethylation Inflammation Inflammation & Immune Response JAK_STAT->Inflammation Leads to

Tofacitinib Metabolism and Mechanism of Action.

Chiral Separation of Tofacitinib Enantiomers

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of Tofacitinib and its enantiomer has been established. This method utilizes a polysaccharide-based chiral stationary phase.

Experimental Protocol

Table 1: Chromatographic Conditions for Chiral Separation of Tofacitinib Enantiomers

ParameterCondition
Column CHIRALPAK® IH (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 5 mM Ammonium acetate (B1210297) buffer (pH 8.0)
Mobile Phase B Acetonitrile (B52724)
Gradient Elution 0 min, 20% B; 2 min, 15% B; 15 min, 25% B; 20 min, 90% B; 25 min, 90% B; 30 min, 20% B; 40 min, 20% B
Flow Rate 0.6 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 20.0 µL
Data Presentation

The performance of the method is summarized in the following table.

Table 2: Performance Data for the Chiral Separation of Tofacitinib Enantiomers

ParameterValue
Linearity Range (SS-isomer) 0.1002–20.04 µg/mL
Correlation Coefficient (r) 0.9999
Limit of Detection (LOD) 0.04 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Average Recovery (SS-isomer) 98.6%
Relative Standard Deviation (RSD) 0.7%

Proposed Strategy for Chiral Separation of Tofacitinib Stereoisomeric Metabolites

Currently, there is a lack of published methods specifically for the chiral separation of Tofacitinib's stereoisomeric metabolites. The following section outlines a proposed workflow and starting protocols for developing such methods, based on the successful separation of the parent compound and general principles of chiral chromatography.

Chiral_Method_Development_Workflow start Start: Obtain Metabolite Standards (if available) or Incubates step1 Initial Screening with Parent Drug Method (CHIRALPAK IH, RP conditions) start->step1 step2 Evaluate Resolution and Peak Shape step1->step2 step3a Optimize Mobile Phase (Organic modifier, buffer pH, additives) step2->step3a Partial or No Separation step5 Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) step2->step5 Good Separation step3a->step2 step3b Screen Alternative Polysaccharide-based CSPs (e.g., CHIRALPAK IA, IC, ID) step3a->step3b Optimization Insufficient step3b->step2 step4 Consider Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) step3b->step4 No Separation on Polysaccharide CSPs step4->step2 end End: Robust Chiral Separation Method step5->end

Workflow for Chiral Method Development of Tofacitinib Metabolites.
Proposed Initial Chromatographic Conditions

Given that the primary metabolites involve hydroxylation and N-demethylation, their polarity will be different from the parent drug. However, the core chiral structure is retained. Therefore, the CHIRALPAK® IH column used for the parent drug is a logical starting point.

Table 3: Proposed Starting Conditions for Chiral Separation of Tofacitinib Metabolites

ParameterProposed Starting ConditionRationale for Potential Modification
Column CHIRALPAK® IH (250 mm x 4.6 mm, 5 µm)Polysaccharide-based CSPs are versatile and effective for a wide range of chiral compounds.
Mobile Phase A 5 mM Ammonium acetate buffer (pH 7.0 - 8.5)Metabolite polarity changes may require pH adjustment to optimize ionization and interaction with the CSP.
Mobile Phase B Acetonitrile or MethanolThe choice of organic modifier can significantly impact selectivity. Methanol may offer different hydrogen bonding interactions.
Gradient Elution Start with a similar gradient to the parent drug method and adjust based on metabolite retention.A shallower gradient may be needed to resolve metabolites with similar polarities.
Flow Rate 0.5 - 1.0 mL/minAdjust to optimize resolution and analysis time.
Column Temperature 25 - 40 °CTemperature can affect the kinetics of chiral recognition and thus resolution.
Detection UV at 285 nm (or Mass Spectrometry)MS detection will be crucial for identifying metabolites in complex matrices like microsomal incubates or plasma.
Method Development and Optimization Strategy
  • Initial Screening: Begin by injecting a standard of the metabolite (if available) or a sample from an in vitro metabolism study (e.g., liver microsome incubate) using the conditions outlined in Table 3.

  • Mobile Phase Optimization:

    • Organic Modifier: If resolution is poor, switch the organic modifier from acetonitrile to methanol, or use a combination of both.

    • pH: Vary the pH of the aqueous buffer. The ionization state of the analyte and the stationary phase can influence chiral recognition.

    • Additives: Small amounts of additives like diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution, although they may not be compatible with MS detection.

  • Stationary Phase Screening: If the CHIRALPAK® IH column does not provide adequate separation, screen other polysaccharide-based chiral stationary phases (CSPs) such as those with different chiral selectors (e.g., amylose (B160209) or cellulose (B213188) derivatives) or different coatings/immobilization.

  • Alternative Chromatographic Modes: If reversed-phase conditions are unsuccessful, consider normal-phase chromatography (using solvents like hexane (B92381) and ethanol) or supercritical fluid chromatography (SFC). SFC, in particular, can offer high efficiency and speed for chiral separations.

Conclusion

The chiral separation of Tofacitinib and its stereoisomeric metabolites is a critical analytical challenge in the development and life-cycle management of this important therapeutic agent. This application note provides a validated, high-performance method for the enantiomeric separation of the parent drug. Furthermore, it outlines a systematic and scientifically sound strategy for the development of chiral separation methods for its key metabolites. By following the proposed workflow and starting protocols, researchers and scientists can efficiently develop robust and reliable analytical methods to support their drug development programs.

Application Notes and Protocols for Incubating Tofacitinib with Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] As the liver is the primary site of drug metabolism, understanding the interaction of tofacitinib with human hepatocytes is crucial for characterizing its metabolic fate, potential for drug-drug interactions, and effects on hepatic signaling pathways.[3][4][5] Tofacitinib is primarily metabolized by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2C19.[6][7][8] These application notes provide a detailed protocol for the incubation of tofacitinib with primary human hepatocytes to assess its metabolism and impact on the JAK-STAT signaling pathway.

Data Presentation

Table 1: Tofacitinib Metabolism Kinetics in Human Liver Microsomes

ParameterValueReference
Primary Metabolizing EnzymesCYP3A4 (~70%), CYP2C19[6][7][8]
Km (for overall metabolism)37.33 µM (in rat liver microsomes)[9]
Vmax (for overall metabolism)5.482 pmol/min/mg (in rat liver microsomes)[9]
Clearance Mechanism~70% Hepatic, ~30% Renal[7][8]

Table 2: Tofacitinib as a Mechanism-Based Inactivator of CYP3A4

ParameterValueReference
KI93.2 µM[10]
kinact0.037 min-1[10]
Incubation Conditions200 µM Tofacitinib, 40 min, 37°C with recombinant CYP3A4[10]
Result>70% loss of CYP3A4 activity[10]

Experimental Protocols

Protocol 1: Assessment of Tofacitinib Metabolism in Plated Human Hepatocytes

This protocol outlines the procedure for evaluating the metabolism of tofacitinib in a 2D culture of primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating medium (e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin, 10 µg/mL gentamicin)

  • Hepatocyte maintenance medium

  • Collagen-coated 24-well plates

  • Tofacitinib

  • Incubator (37°C, 5% CO2, 95% humidity)

  • Analytical standards for tofacitinib and its metabolites

  • LC-MS/MS system for analysis[11]

Procedure:

  • Thawing and Plating Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes on collagen-coated 24-well plates at a density of approximately 250,000 viable cells per well in hepatocyte plating medium.[12]

    • Incubate for 4-6 hours to allow for cell attachment.[13]

    • After attachment, replace the plating medium with hepatocyte maintenance medium.

  • Tofacitinib Incubation:

    • Prepare stock solutions of tofacitinib in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation does not exceed 0.1%.[12]

    • Dilute the tofacitinib stock solution in hepatocyte maintenance medium to achieve the desired final concentrations (e.g., 1-100 µM).

    • Remove the medium from the hepatocyte monolayers and add the medium containing tofacitinib.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 15, 30, 60, 120 minutes).[12]

  • Sample Collection and Analysis:

    • At each time point, terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).[12]

    • Collect the entire well contents (cells and supernatant).

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant for the disappearance of tofacitinib and the formation of its metabolites using a validated LC-MS/MS method.[11]

Protocol 2: Evaluation of Tofacitinib's Effect on the JAK-STAT Signaling Pathway

This protocol describes how to assess the inhibitory effect of tofacitinib on cytokine-induced STAT phosphorylation in human hepatocytes.

Materials:

  • Plated primary human hepatocytes (as in Protocol 1)

  • Recombinant human Interleukin-6 (IL-6)

  • Tofacitinib

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Antibodies for Western blotting (total STAT3, phospho-STAT3)

  • Western blotting equipment and reagents

Procedure:

  • Hepatocyte Culture and Treatment:

    • Culture primary human hepatocytes in collagen-coated plates as described in Protocol 1.

    • Pre-incubate the hepatocytes with various concentrations of tofacitinib (or vehicle control) for 1-2 hours.

  • Cytokine Stimulation:

    • Following pre-incubation, stimulate the hepatocytes with a pro-inflammatory cytokine such as IL-6 to activate the JAK-STAT pathway.[14]

    • Incubate for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS.

    • Lyse the cells using an appropriate cell lysis buffer.

    • Determine the protein concentration of the cell lysates.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3).

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio in the presence of tofacitinib indicates inhibition of the JAK-STAT pathway.

Mandatory Visualization

G cluster_0 Hepatocyte Preparation cluster_1 Tofacitinib Incubation cluster_2 Sample Analysis Thaw Hepatocytes Thaw Hepatocytes Plate on Collagen-Coated Wells Plate on Collagen-Coated Wells Thaw Hepatocytes->Plate on Collagen-Coated Wells Allow Attachment (4-6h) Allow Attachment (4-6h) Plate on Collagen-Coated Wells->Allow Attachment (4-6h) Prepare Tofacitinib Solutions Prepare Tofacitinib Solutions Allow Attachment (4-6h)->Prepare Tofacitinib Solutions Incubate with Hepatocytes Incubate with Hepatocytes Prepare Tofacitinib Solutions->Incubate with Hepatocytes Time Points (0-120 min) Time Points (0-120 min) Incubate with Hepatocytes->Time Points (0-120 min) Terminate Reaction Terminate Reaction Time Points (0-120 min)->Terminate Reaction Collect Supernatant Collect Supernatant Terminate Reaction->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Caption: Experimental workflow for Tofacitinib metabolism assay.

G Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT (dimer) p-STAT (dimer) STAT->p-STAT (dimer) dimerizes Nucleus Nucleus p-STAT (dimer)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

References

Application Notes and Protocols for the Quantitative Analysis of Tofacitinib and its Metabolites M2 and M4 in Liver Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. Its metabolism primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[1] This process leads to the formation of several metabolites. This document provides detailed protocols for the quantitative analysis of Tofacitinib and two of its putative oxidative metabolites, designated as M2 and M4, in liver homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The predominant metabolic pathways for Tofacitinib include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, as well as N-demethylation.[1] For the purpose of this protocol, we will assume M2 and M4 are mono-hydroxylated metabolites of Tofacitinib, a common metabolic transformation. This assumption is based on the general metabolic pathways of similar compounds and should be confirmed with authentic standards when they become available.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Tofacitinib, and its hypothesized metabolites M2 and M4.

Table 1: Mass Spectrometry Parameters for Tofacitinib, M2, and M4

AnalyteAssumed Metabolic PathwayPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tofacitinib-313.2149.225
Tofacitinib-d4 (IS)-317.2149.225
Metabolite M2Hydroxylation329.2165.030
Metabolite M4Hydroxylation329.2149.230

Note: The mass transitions for M2 and M4 are hypothetical and based on the assumption of mono-hydroxylation. The product ion for M2 is based on a known hydroxylated metabolite of Tofacitinib, sometimes referred to as M9.[2][3] The second product ion for M4 represents another potential fragmentation pathway. These should be optimized using authentic standards.

Table 2: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Injection Volume10 µL
Column Temperature40 °C

Experimental Protocols

Preparation of Liver Homogenate

Materials:

  • Liver tissue samples

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer)

  • Centrifuge

Procedure:

  • Thaw frozen liver tissue on ice.

  • Weigh a portion of the tissue (e.g., 100 mg) and record the weight.

  • Add a 3-fold volume of ice-cold homogenization buffer (e.g., 300 µL for 100 mg of tissue).

  • Homogenize the tissue until a uniform consistency is achieved.

  • Centrifuge the homogenate at 9000 x g for 20 minutes at 4 °C to pellet cellular debris.

  • Collect the supernatant (liver homogenate) for further processing.

Sample Preparation: Protein Precipitation

This method is rapid and effective for removing the majority of proteins from the liver homogenate.

Materials:

  • Liver homogenate

  • Internal Standard (IS) solution (Tofacitinib-d4 in methanol)

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

Procedure:

  • Pipette 100 µL of liver homogenate into a microcentrifuge tube.

  • Add 10 µL of the IS solution (e.g., 100 ng/mL Tofacitinib-d4).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the prepared sample supernatant onto the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode using the specified mass transitions.

  • Process the data using appropriate software to determine the peak areas for Tofacitinib, M2, M4, and the internal standard.

Quantification

Calibration curves are constructed by spiking known concentrations of Tofacitinib and (when available) M2 and M4 standards into a blank liver homogenate matrix and processing them alongside the unknown samples. The concentration of the analytes in the samples is then determined by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Visualizations

Tofacitinib_Metabolism Tofacitinib Tofacitinib (m/z 313.2) M2 Metabolite M2 (Hydroxylated) (m/z 329.2) Tofacitinib->M2 Oxidation M4 Metabolite M4 (Hydroxylated) (m/z 329.2) Tofacitinib->M4 Oxidation CYP3A4 CYP3A4 CYP3A4->Tofacitinib CYP2C19 CYP2C19 CYP2C19->Tofacitinib

Figure 1. Assumed metabolic pathway of Tofacitinib to M2 and M4.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis LiverTissue Liver Tissue Homogenization Homogenization LiverTissue->Homogenization LiverHomogenate Liver Homogenate Homogenization->LiverHomogenate ProteinPrecipitation Protein Precipitation (Acetonitrile) LiverHomogenate->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 LCMS LC-MS/MS Analysis Supernatant1->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Figure 2. Experimental workflow for the analysis of Tofacitinib and its metabolites.

Logical_Flow start Start sample_collection Collect Liver Samples start->sample_collection homogenization Prepare Liver Homogenate sample_collection->homogenization spike_is Spike with Internal Standard homogenization->spike_is protein_precipitation Perform Protein Precipitation spike_is->protein_precipitation centrifuge Centrifuge and Collect Supernatant protein_precipitation->centrifuge lcms_analysis Analyze by LC-MS/MS centrifuge->lcms_analysis data_analysis Process Data and Quantify lcms_analysis->data_analysis end End data_analysis->end

Figure 3. Logical flow of the quantitative analysis process.

References

Application Note: Development of a Specific Immunoassay for Tofacitinib Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2] It functions by blocking the JAK-STAT signaling pathway, which is crucial for the inflammatory response mediated by various cytokines.[3][4][5] Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C19, into several metabolites.[2][6][7][8][9] While the parent drug is responsible for most of the pharmacological activity, quantifying its specific metabolites is essential for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies.[6][9]

This document provides a detailed protocol for the development of a specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of a major Tofacitinib metabolite. The challenge in developing such an assay lies in achieving high specificity for the metabolite with minimal cross-reactivity to the parent drug, Tofacitinib.[10] This protocol outlines the necessary steps, from immunogen synthesis to assay validation.

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting JAK proteins (primarily JAK1 and JAK3), which are critical for signaling downstream of cytokine receptors. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), blocking their translocation to the nucleus and subsequent transcription of inflammatory genes.[1][3][4]

Figure 1: Tofacitinib Inhibition of the JAK-STAT Signaling Pathway.

Principle of the Competitive Immunoassay

The developed assay is a competitive ELISA. In this format, a specific monoclonal antibody is coated onto the microplate wells. The analyte (Tofacitinib metabolite) in the sample competes with a fixed amount of enzyme-conjugated Tofacitinib metabolite for binding to the limited number of antibody sites. The amount of enzyme conjugate that binds is inversely proportional to the concentration of the metabolite in the sample. After adding a substrate, the resulting color intensity is measured, which allows for the quantification of the metabolite.

Experimental Protocols

This section details the methodologies for developing the metabolite-specific immunoassay. The primary metabolic pathways for Tofacitinib include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings and N-demethylation.[7][8] This protocol will focus on a hypothetical major hydroxylated metabolite as the target analyte.

Protocol 1: Hapten Synthesis and Immunogen Preparation

To generate an immune response to a small molecule like a Tofacitinib metabolite, it must first be conjugated to a larger carrier protein.

  • Hapten Design : A hydroxylated Tofacitinib metabolite is chemically modified to introduce a reactive carboxyl group, creating a hapten derivative suitable for conjugation. This can be achieved by reacting the hydroxyl group with succinic anhydride.

  • Carrier Protein Conjugation : The hapten is then covalently linked to immunogenic carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.

    • Activate the carboxyl group on the hapten using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • React the activated hapten with KLH or BSA in a phosphate-buffered saline (PBS) solution (pH 7.4) overnight at 4°C.

    • Remove unconjugated hapten through dialysis against PBS.

    • Confirm conjugation using MALDI-TOF mass spectrometry.

Protocol 2: Monoclonal Antibody Production
  • Immunization : Immunize BALB/c mice with the Tofacitinib metabolite-KLH conjugate (100 µg per mouse) emulsified in Complete Freund's Adjuvant via intraperitoneal injection.

  • Booster Injections : Administer booster injections with the same conjugate in Incomplete Freund's Adjuvant on days 21 and 42.

  • Titer Check : Collect serum samples and test for antibody titers against the Tofacitinib metabolite-BSA conjugate using a direct ELISA.

  • Hybridoma Production : Select a mouse with a high antibody titer and perform a final boost four days before spleen removal. Fuse spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).

  • Screening and Cloning : Screen hybridoma supernatants for antibodies that bind to the metabolite-BSA conjugate but not to a Tofacitinib-BSA conjugate to select for metabolite-specific antibodies. Subclone positive hybridomas by limiting dilution to ensure monoclonality.

  • Antibody Purification : Expand the selected monoclonal hybridoma cell line and purify the antibody from the supernatant using Protein A/G affinity chromatography.

Protocol 3: Competitive ELISA Development
  • Plate Coating : Coat a 96-well microtiter plate with 100 µL/well of the purified anti-metabolite monoclonal antibody (e.g., 2 µg/mL in PBS). Incubate overnight at 4°C.

  • Washing : Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking : Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing : Repeat the washing step.

  • Competitive Reaction :

    • Prepare standards of the Tofacitinib metabolite in a relevant matrix (e.g., human plasma).

    • Add 50 µL of standards, controls, or unknown samples to the wells.

    • Immediately add 50 µL of the Tofacitinib metabolite conjugated to horseradish peroxidase (HRP), diluted in Assay Buffer.

    • Incubate for 1 hour at 37°C.

  • Washing : Wash the plate five times with Wash Buffer.

  • Substrate Addition : Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15-20 minutes at room temperature.

  • Stop Reaction : Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader. The concentration of the metabolite is inversely proportional to the signal.

Experimental Workflow Visualization

The overall workflow for developing the specific immunoassay is outlined below.

experimental_workflow metabolite 1. Target Metabolite Identification hapten 2. Hapten Synthesis metabolite->hapten immunogen 3. Conjugation to Carrier Proteins (KLH/BSA) hapten->immunogen immunization 4. Mouse Immunization immunogen->immunization hybridoma 5. Hybridoma Production immunization->hybridoma screening 6. Specific Antibody Screening hybridoma->screening purification 7. Antibody Purification & Characterization screening->purification elisa_dev 8. Competitive ELISA Development & Optimization purification->elisa_dev validation 9. Assay Validation elisa_dev->validation

Figure 2: Workflow for Metabolite-Specific Immunoassay Development.

Data Presentation and Assay Performance

The performance of the developed ELISA must be rigorously validated. The following tables present hypothetical but expected performance characteristics for a robust assay.

Table 1: Assay Performance Characteristics

ParameterResultSpecification
Assay Range 0.5 - 100 ng/mL-
Lower Limit of Quantification (LLOQ) 0.5 ng/mLSignal > 10x Blank
Upper Limit of Quantification (ULOQ) 100 ng/mL-
Intra-Assay Precision (%CV) < 10%≤ 15%
Inter-Assay Precision (%CV) < 15%≤ 20%
Spike-Recovery (%) 90 - 110%80 - 120%
Dilutional Linearity R² > 0.99R² ≥ 0.98

Table 2: Antibody Cross-Reactivity Profile

Specificity is the most critical parameter for this assay. Cross-reactivity is determined by comparing the concentration of Tofacitinib and other metabolites required to inhibit 50% of the signal (IC50) relative to the target metabolite.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Target Metabolite (Hydroxylated) 5.0 100%
Tofacitinib (Parent Drug)> 1000< 0.5%
N-desmethyl-Tofacitinib850~ 0.6%
Other Oxidized Metabolites> 1000< 0.5%

Cross-Reactivity (%) = (IC50 of Target Metabolite / IC50 of Test Compound) x 100

Conclusion

This application note provides a comprehensive framework and detailed protocols for the development of a highly specific competitive ELISA for the quantification of a Tofacitinib metabolite. By focusing on the generation of a monoclonal antibody with low cross-reactivity to the parent drug, this assay can serve as a valuable tool for therapeutic drug monitoring and in-depth pharmacokinetic studies. The successful implementation of this immunoassay will enable researchers to better understand the metabolism of Tofacitinib and its contribution to the overall clinical profile of the drug.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Tofacitinib and its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) properties of tofacitinib (B832), a Janus kinase (JAK) inhibitor, and its primary metabolites. This document includes quantitative pharmacokinetic data, detailed experimental protocols for analysis, and visualizations of the relevant biological pathway and experimental workflow to support research and development activities.

Introduction

Tofacitinib is an oral small molecule drug used for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions by inhibiting Janus kinases (JAKs), thereby modulating the signaling of various cytokines involved in the immune response.[3][4] Understanding the pharmacokinetic profile of tofacitinib and its metabolites is crucial for optimizing dosing strategies, assessing drug-drug interactions, and ensuring therapeutic efficacy and safety.

Tofacitinib is characterized by rapid absorption and elimination.[2] Following oral administration, peak plasma concentrations are typically reached within 0.5 to 1 hour, with an elimination half-life of approximately 3 hours.[1][3] The drug is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C19.[3][5] Approximately 70% of tofacitinib clearance is through hepatic metabolism, while the remaining 30% is excreted unchanged in the urine.[3][6] While tofacitinib is metabolized into eight different metabolites, the parent molecule is responsible for the majority of the pharmacological activity, with unchanged tofacitinib accounting for over 65% of the total circulating radioactivity in human studies.[3][6] Each of the eight metabolites constitutes less than 8% of the total radioactivity.[3]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of tofacitinib have been extensively studied in various populations. The following tables summarize key quantitative data for tofacitinib. Data for individual primary metabolites are limited as they are found in low concentrations and the parent drug is the primary active moiety.[5][6]

Table 1: Pharmacokinetic Parameters of Tofacitinib (Immediate-Release Formulation)

ParameterValueReference Population
Bioavailability (F) 74%Healthy Volunteers
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hourHealthy Volunteers & Patients
Elimination Half-Life (t1/2) ~3 hoursHealthy Volunteers & Patients
Apparent Volume of Distribution (Vd/F) 87 L (after IV), 110-125 L (in patients)Healthy Volunteers & Patients with PsA/Psoriasis
Apparent Oral Clearance (CL/F) 20.4 - 26.7 L/hPatients with PsA/Psoriasis
Protein Binding ~40% (predominantly to albumin)In vitro

Data compiled from sources:[1][2][3][7]

Table 2: Steady-State Pharmacokinetic Parameters of Tofacitinib in Different Patient Populations (5 mg Twice Daily)

Patient PopulationAUC0–24,ss (ng∙h/mL)Coefficient of Variation (%)
Rheumatoid Arthritis50422.0
Psoriatic Arthritis41934.1
Ankylosing Spondylitis38125.4
Ulcerative Colitis42322.6

AUC0–24,ss: Area under the plasma concentration-time curve over 24 hours at steady state. Data are geometric means.[3]

Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[8][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Gene Target Gene STAT_active->Gene 5. Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Transcription Gene Transcription Gene->Transcription 6. Regulation PK_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_pk_modeling Pharmacokinetic Analysis A Protocol Development & Ethical Approval B Subject Recruitment & Dosing A->B C Biological Sample Collection (e.g., Plasma) B->C D Sample Preparation (e.g., LLE) C->D E UPLC-MS/MS Analysis D->E F Data Acquisition & Processing E->F G Concentration-Time Data Plotting F->G H Pharmacokinetic Parameter Calculation (NCA or Compartmental Modeling) G->H I Statistical Analysis & Reporting H->I

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of Tofacitinib and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Tofacitinib and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Tofacitinib I should be aware of in plasma samples?

A1: The main metabolic pathways for Tofacitinib involve oxidation and N-demethylation, primarily mediated by CYP3A4 and to a lesser extent, CYP2C19.[1][2] While several metabolites have been identified, studies have shown that the parent drug, Tofacitinib, accounts for the majority (approximately 69.4%) of the circulating drug-related material in human plasma.[1][2] All individual metabolites represent less than 10% of the total circulating radioactivity.[1][2][3] One of the more commonly monitored metabolites is designated as M9.[4] Therefore, for most bioanalytical studies, quantification of the parent drug is the primary focus, with M9 being the most relevant metabolite to consider if metabolite monitoring is required.

Q2: What are "matrix effects" and how do they impact the bioanalysis of Tofacitinib?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine).[2] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification of Tofacitinib and its metabolites.[2] The primary culprits for matrix effects in bioanalysis are phospholipids (B1166683), proteins, and salts present in the sample.[3] Failure to mitigate these effects can compromise the reliability of pharmacokinetic and toxicokinetic data.

Q3: Which sample preparation technique is best for minimizing matrix effects in Tofacitinib bioanalysis?

A3: The choice of sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the specific requirements of your assay, such as sensitivity, throughput, and the degree of cleanliness required.

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extract, leaving behind significant amounts of phospholipids and other endogenous materials that can cause matrix effects.[3][5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, thereby removing many matrix interferences.[6]

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest samples by selectively isolating the analyte on a solid sorbent and washing away matrix components.[5][7] This method is often preferred for assays requiring the highest sensitivity and minimal matrix effects, though it is more time-consuming and requires more method development.

A comparative summary of these techniques is provided in the table below.

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for Tofacitinib and its metabolite, M9.

Possible Causes and Solutions:

  • Inadequate Sample Cleanup: The most common cause of ion suppression is the co-elution of phospholipids from the plasma matrix.[3]

    • Solution: If you are using Protein Precipitation (PPT), consider switching to a more rigorous sample preparation method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract.[5] There are also specialized phospholipid removal plates and cartridges available that can be integrated into your workflow.

  • Suboptimal Chromatography: If Tofacitinib or its metabolites co-elute with a region of significant matrix interference, ion suppression will occur.

    • Solution: Modify your chromatographic method to separate the analytes from the ion-suppressing regions. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or altering the mobile phase pH.[8]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., Tofacitinib-d4) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[6]

Issue 2: My chromatographic peaks for Tofacitinib are tailing or showing poor shape.

Possible Causes and Solutions:

  • Secondary Interactions with the Column: Tailing can occur due to interactions between the basic amine groups in Tofacitinib and residual acidic silanol (B1196071) groups on the silica-based column.[9]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups and reduce these secondary interactions.[8]

      • Use a Different Column: Consider using a column with a more inert stationary phase or one that is end-capped to minimize silanol interactions.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak shape deterioration.[9][10]

    • Solution:

      • Improve Sample Preparation: A cleaner sample extract will extend column life.

      • Use a Guard Column: A guard column can protect your analytical column from contaminants.[9]

      • Column Washing: Implement a robust column washing procedure between injections.

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9][11]

    • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase at the start of the gradient.[11]

Issue 3: I am experiencing retention time shifts for Tofacitinib and its metabolites.

Possible Causes and Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection is a common cause of retention time drift, especially with ion-pairing reagents if used.[8]

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.[8]

  • Changes in Mobile Phase Composition: Small variations in the preparation of the mobile phase, such as pH or solvent ratios, can lead to shifts in retention time.[11]

    • Solution: Prepare mobile phases carefully and consistently. Use a calibrated pH meter and accurate volumetric measurements.[11]

  • Fluctuations in Column Temperature: Temperature variations can affect retention times.[11]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[11]

  • System Dwell Volume Differences: If running the method on different LC systems, variations in dwell volume can cause shifts in retention times, particularly for gradient methods.[11]

    • Solution: Account for dwell volume differences when transferring methods between instruments.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Tofacitinib Bioanalysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect High potential for ion suppressionModerate ion suppressionLow ion suppression
Recovery Generally lower and more variableHigh and consistent[6]High and reproducible[7]
Sample Cleanliness LowModerateHigh[5]
Throughput HighModerateLow to Moderate
Method Development MinimalModerateSignificant
Cost per Sample LowLow to ModerateHigh

Note: The values for recovery and matrix effect can vary significantly based on the specific protocol, analyte concentration, and biological matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add an appropriate volume of internal standard working solution.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.[12]

  • Vortex the mixture for 1 minute.[12]

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[12]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To a 200 µL plasma sample, add 20 µL of the internal standard working solution (e.g., 50 ng/mL).[12]

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample: To 50 µL of plasma, add the internal standard and dilute with 200 µL of 4% phosphoric acid in water. Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes: Elute Tofacitinib and its metabolites with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of mobile phase for analysis.[7]

Visualizations

Tofacitinib_Metabolism Tofacitinib Tofacitinib Metabolites Oxidative and N-demethylated Metabolites (e.g., M9) Tofacitinib->Metabolites CYP3A4 (major) CYP2C19 (minor) Excretion Renal and Fecal Excretion Tofacitinib->Excretion Unchanged Drug Metabolites->Excretion

Caption: Tofacitinib Metabolic Pathway.

JAK_STAT_Pathway cluster_cell Cell cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Gene Gene Transcription Dimer->Gene Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway.

Bioanalytical_Workflow Start Plasma Sample Collection Add_IS Addition of Internal Standard Start->Add_IS Sample_Prep Sample Preparation (PPT, LLE, or SPE) Add_IS->Sample_Prep Extraction Analyte Extraction Sample_Prep->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing End Results Data_Processing->End

Caption: General Experimental Workflow for Tofacitinib Bioanalysis.

References

Technical Support Center: Optimization of Chromatographic Separation for Tofacitinib and its Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Tofacitinib (B832) and its polar metabolites.

Experimental Protocols

A detailed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is provided for the quantitative analysis of Tofacitinib and its principal metabolite, M9, in plasma.[1]

Sample Preparation:

  • To a 100 µL plasma sample, add an internal standard solution.

  • Precipitate proteins by adding 400 µL of acetonitrile (B52724).[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to an autosampler vial for analysis.[3]

Chromatographic Conditions:

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% formic acid in water[1]

  • Flow Rate: 0.30 mL/min[1]

  • Gradient Elution: A gradient program is typically used to separate Tofacitinib and its more polar metabolites.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Tofacitinib: m/z 313.12 → 148.97[1]

    • Metabolite M9: m/z 329.10 → 165.00[1]

Data Presentation

Table 1: UPLC-MS/MS Method Parameters for Tofacitinib and Metabolite M9

ParameterValueReference
Chromatography
ColumnAcquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[1]
Mobile Phase AAcetonitrile[1]
Mobile Phase B0.1% Formic Acid in Water[1]
Flow Rate0.30 mL/min[1]
Mass Spectrometry
Ionization ModePositive ESI[1]
Mass Transitions
Tofacitinibm/z 313.12 → 148.97[1]
Metabolite M9m/z 329.10 → 165.00[1]
Validation
Linearity Range (Tofacitinib)0.1 - 100 ng/mL[1]
Linearity Range (M9)0.05 - 100 ng/mL[1]
LLOQ (Tofacitinib)0.1 ng/mL[1]
LLOQ (M9)0.05 ng/mL[1]

Table 2: Alternative UPLC-MS/MS Method for Tofacitinib in Human Plasma

ParameterValueReference
Chromatography
ColumnUPLC BEH C18 (50 × 2.1 mm, 1.7 μm)[4][5]
Mobile PhaseAcetonitrile and 10.0 mM ammonium (B1175870) acetate, pH 4.5 (75:25, v/v)[4][5]
Flow RateNot specified, run time 1.4 min[4][5]
Mass Spectrometry
Ionization ModePositive ESI[4][5]
Mass Transitions
Tofacitinibm/z 313.3 → 149.2[4][5]
Tofacitinib-13C3 15N (IS)m/z 317.4 → 149.2[4][5]
Validation
Linearity Range0.05 - 100 ng/mL[4][5]
Mean Extraction Recovery98.6%[4][5]
Intra- and Inter-batch Precision (CV)2.1 - 5.1%[4][5]
Accuracy96.2 - 103.1%[4][5]

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the chromatographic separation of Tofacitinib and its polar metabolites.

Issue 1: Poor Peak Shape (Tailing) for Tofacitinib

  • Question: My Tofacitinib peak is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing for basic compounds like Tofacitinib is a common issue in reversed-phase chromatography. The primary cause is often the interaction of the basic analyte with residual acidic silanol (B1196071) groups on the silica-based column packing.

    Potential Causes and Solutions:

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For basic compounds, using a mobile phase with a lower pH (e.g., around 3) can help to protonate the analyte and minimize interactions with silanol groups.

    • Column Choice: Consider using a column with end-capping, which deactivates the residual silanol groups. Alternatively, columns specifically designed for the analysis of basic compounds can provide improved peak symmetry.

    • Mobile Phase Additives: The use of a small amount of an amine modifier, such as triethylamine (B128534) (TEA), in the mobile phase can help to mask the active silanol sites and reduce peak tailing. However, be aware that TEA can suppress MS signal. Volatile additives like formic acid or ammonium formate (B1220265) are generally preferred for LC-MS applications.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

Issue 2: Poor Retention of Polar Metabolites

  • Question: I am having difficulty retaining the polar metabolites of Tofacitinib on my C18 column. How can I improve their retention?

  • Answer: The polar metabolites of Tofacitinib, which are formed through processes like oxidation and glucuronidation, can be challenging to retain on traditional reversed-phase columns.

    Potential Solutions:

    • Lower Organic Content in Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. However, be cautious of "phase collapse" with very high aqueous mobile phases on some C18 columns.

    • Alternative Chromatography Modes:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

      • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, providing enhanced retention for both nonpolar and polar/ionizable compounds.

    • Ion-Pairing Chromatography: The use of ion-pairing reagents can improve the retention of charged polar metabolites. However, many ion-pairing reagents are not compatible with mass spectrometry.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for Tofacitinib and its metabolites are shifting between injections. What could be the cause?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system, column, and mobile phase.

    Troubleshooting Steps:

    • System Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. Inconsistent equilibration can lead to drifting retention times.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to retention time variability.

    • Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Issue 4: Low Mass Spectrometry Signal Intensity

  • Question: I am observing a weak MS signal for my analytes. How can I improve the signal intensity?

  • Answer: Low MS signal can be due to a variety of factors from sample preparation to instrument settings.

    Optimization Strategies:

    • Sample Preparation: Ensure efficient extraction and cleanup of your sample to remove matrix components that can cause ion suppression.

    • Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. Formic acid is commonly used to promote protonation in positive ion mode. Avoid non-volatile buffers and ion-pairing agents if possible.

    • MS Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the signal for your specific analytes.

    • Analyte Concentration: If the concentration of your analyte is too low, you may need to concentrate your sample or increase the injection volume.

Visualizations

Signaling Pathway

Tofacitinib is a Janus kinase (JAK) inhibitor that modulates the JAK-STAT signaling pathway. This pathway is crucial for signaling by numerous cytokines and growth factors involved in inflammation and immune responses.

Tofacitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation & DNA Binding Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of Tofacitinib and its metabolites in a biological matrix.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) Internal_Standard 2. Internal Standard Spiking Sample_Collection->Internal_Standard Protein_Precipitation 3. Protein Precipitation Internal_Standard->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC_MSMS_Analysis 6. UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS_Analysis Data_Processing 7. Data Processing & Quantification UPLC_MSMS_Analysis->Data_Processing

Caption: Workflow for Tofacitinib and metabolite analysis.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common chromatographic issues.

Troubleshooting_Logic Start Chromatographic Issue (e.g., Peak Tailing, Poor Retention) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Start->Check_Mobile_Phase Check_Column Check Column (Type, Age, Equilibration) Start->Check_Column Check_System Check HPLC/UPLC System (Pump, Injector, Leaks) Start->Check_System Problem_Resolved Problem Resolved Check_Mobile_Phase->Problem_Resolved Issue Fixed Consult_Expert Consult Senior Scientist or Instrument Vendor Check_Mobile_Phase->Consult_Expert Issue Persists Check_Column->Problem_Resolved Issue Fixed Check_Column->Consult_Expert Issue Persists Check_System->Problem_Resolved Issue Fixed Check_System->Consult_Expert Issue Persists

Caption: A logical approach to troubleshooting chromatography problems.

References

Troubleshooting poor recovery of Tofacitinib metabolites during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the sample preparation of Tofacitinib (B832) and its metabolites, specifically focusing on issues of poor recovery.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low recovery for Tofacitinib metabolites but acceptable recovery for the parent drug?

A1: This is a common issue that typically arises from the differing physicochemical properties of metabolites compared to the parent drug, Tofacitinib. The metabolic transformation of Tofacitinib, primarily through oxidation and N-demethylation, results in metabolites that are generally more polar.[1][2][3] This increased polarity can lead to:

  • Suboptimal Extraction Solvent: The solvent system optimized for the less polar parent drug may be inefficient for extracting the more polar metabolites.

  • pH Mismatch: Tofacitinib is most stable in acidic conditions (pH 2.0-5.0) and degrades under basic conditions.[4] Metabolites may have different stability profiles or require a specific pH for optimal extraction that differs from the parent compound.

  • Adsorption: More polar metabolites may be more prone to adsorbing to the surfaces of collection tubes, pipette tips, or vials.

Q2: What is the most appropriate sample preparation technique for Tofacitinib and its metabolites?

A2: The choice of technique depends on the specific requirements of your assay, such as required cleanliness, throughput, and the complexity of the biological matrix. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5] A comparison is provided in the table below. For balancing recovery and sample cleanliness, LLE is often a robust starting point.[6]

Q3: How critical is pH control during sample preparation for Tofacitinib metabolites?

A3: pH control is critical. Tofacitinib's stability is highly pH-dependent, with maximum stability observed in the pH range of 2.0 to 5.0.[4] Degradation occurs more rapidly in neutral to basic conditions.[4] It is highly probable that its metabolites share similar stability characteristics. Failure to maintain an acidic environment during extraction can lead to analyte degradation and consequently, poor recovery. We recommend acidifying the plasma or urine sample with a small volume of a suitable acid (e.g., formic acid or phosphoric acid) to a pH between 4.0 and 5.0 before proceeding with the extraction.

Q4: My recovery results are inconsistent between samples. What are the likely causes?

A4: Inconsistent recovery is often attributable to matrix effects or incomplete protein binding disruption.

  • Matrix Effects: Co-eluting endogenous substances from the biological matrix can interfere with the ionization of the target analytes in the mass spectrometer source, causing ion suppression or enhancement.[7] This leads to variability in the measured response. Using a cleaner extraction method like SPE or a more selective LLE can mitigate this. The use of a stable isotope-labeled internal standard for each analyte is the most effective way to correct for this variability.

  • Protein Binding Disruption: If the initial protein precipitation or disruption step is incomplete, the amount of drug and metabolite released from plasma proteins can vary, leading to inconsistent extraction efficiency. Ensure thorough vortexing and allow sufficient time for the precipitation to complete.

Q5: What are the best practices for sample collection and storage to ensure the stability of Tofacitinib and its metabolites?

A5: Proper handling from the moment of collection is crucial for preventing degradation.

  • Anticoagulant: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediate Processing: Process blood to separate plasma as soon as possible by centrifugation.

  • Storage Temperature: If not analyzed immediately, samples should be stored frozen at -80°C to minimize enzymatic degradation and ensure long-term stability.[8][9]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade analytes. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Troubleshooting Guides

Summary of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile (B52724), methanol) is added to the sample to denature and precipitate proteins.[5]Fast, simple, high-throughput, low cost.Produces the least clean extract, high potential for matrix effects.[5]High-throughput screening, non-MS detection methods.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and a water-immiscible organic solvent based on their relative solubility.[5]Cleaner extracts than PPT, reduces matrix effects, high recovery is achievable.[6]More labor-intensive and time-consuming than PPT, requires solvent optimization.Assays requiring good sensitivity and specificity (e.g., LC-MS/MS).
Solid-Phase Extraction (SPE) Analytes in the liquid sample are adsorbed onto a solid sorbent, interferences are washed away, and the purified analytes are eluted.[7]Provides the cleanest extracts, minimizes matrix effects, high concentration factor.Most complex and expensive method, requires significant method development.Assays with very low analyte concentrations or complex matrices.
General Troubleshooting for Poor Metabolite Recovery
Observed ProblemPotential CauseRecommended Solution
Low recovery for all analytes (parent and metabolites) Incorrect pH: Sample/solvent pH is not optimal for extraction or stability.Adjust sample pH to 4.0-5.0 before extraction.[4] Use a buffered extraction solvent.
Inefficient Extraction Solvent: The chosen solvent system has poor partitioning for the analytes.Test a range of solvents with varying polarities (e.g., methyl-tert butyl ether, ethyl acetate, dichloromethane).[6]
Incomplete Protein Binding Disruption: Insufficient precipitating agent or mixing.Ensure the ratio of precipitation solvent to sample is adequate (typically ≥3:1). Vortex vigorously and allow sufficient incubation time.
Low recovery for metabolites only Polarity Mismatch: Extraction solvent is too non-polar for the more polar metabolites.Add a more polar modifier to the extraction solvent (e.g., 5% isopropanol (B130326) in MTBE). For SPE, use a stronger (more polar) elution solvent.
Metabolite Degradation: Analytes are unstable under the storage or extraction conditions.Ensure samples are stored at -80°C.[8] Process samples on ice and minimize time at room temperature. Check pH to ensure acidic conditions.[4]
Inconsistent or variable recovery Matrix Effects: Ion suppression or enhancement during LC-MS/MS analysis.Switch to a cleaner extraction method (LLE or SPE).[7] Use a stable isotope-labeled internal standard for each analyte. Modify chromatography to separate analytes from interfering matrix components.
Analyte Adsorption: Polar metabolites binding to plasticware.Use low-adsorption microcentrifuge tubes and pipette tips. Silanize glassware if used. Add a small amount of organic solvent to the reconstitution solution to help keep analytes in solution.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add the internal standard solution and briefly vortex.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol).

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition for your LC-MS/MS analysis. Vortex to dissolve.

  • Final Centrifugation: Centrifuge one last time to pellet any remaining particulates before transferring to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol uses methyl-tert butyl ether (MTBE), which has shown high recovery for Tofacitinib.[6]

  • Sample Preparation: Aliquot 200 µL of plasma sample into a 2 mL microcentrifuge tube.

  • pH Adjustment: Add 20 µL of 1% formic acid in water to acidify the sample. Vortex briefly.

  • Internal Standard: Add the internal standard solution and vortex.

  • Extraction: Add 1 mL of methyl-tert butyl ether (MTBE).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.

  • Centrifugation: Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition. Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection.

Visualizations

Tofacitinib Metabolism and Sample Preparation Workflows

The following diagrams illustrate the key metabolic pathways of Tofacitinib and the decision-making process for troubleshooting poor recovery during sample preparation.

Tofacitinib_Metabolism tofacitinib Tofacitinib enzymes CYP3A4 CYP2C19 tofacitinib->enzymes metabolites Major Metabolites (More Polar) enzymes->metabolites pathways • Oxidation (Hydroxylation) • N-demethylation • Glucuronidation enzymes->pathways

Caption: Simplified metabolic pathway of Tofacitinib.

Sample_Prep_Workflow start Sample Collection (Plasma, Urine, etc.) storage Store at -80°C or Process Immediately start->storage prep Thaw & Vortex Sample storage->prep ph_adjust Critical Step: Adjust pH to 4-5 prep->ph_adjust extraction Extraction Step (PPT, LLE, or SPE) ph_adjust->extraction evap Evaporation to Dryness extraction->evap reconstitution Reconstitution in Mobile Phase evap->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General experimental workflow for sample preparation.

Troubleshooting_Tree problem Problem: Poor Metabolite Recovery q1 Is parent drug recovery also low? problem->q1 q2 Is recovery inconsistent? q1->q2  No sol1 Issue is systemic. Check sample pH, protein disruption, and general extraction conditions. q1->sol1  Yes q3 Are metabolites more polar? q2->q3  No sol2 Investigate Matrix Effects. Use cleaner extraction (LLE/SPE) and/or stable isotope IS. q2->sol2  Yes sol3 Optimize for Polarity. Use more polar extraction solvent or stronger SPE elution solvent. q3->sol3  Yes sol4 Investigate metabolite-specific instability or adsorption. q3->sol4  No

Caption: Decision tree for troubleshooting poor recovery.

References

Technical Support Center: ESI-MS Analysis of Tofacitinib and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of Tofacitinib (B832) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Tofacitinib metabolites?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analytes (Tofacitinib and its metabolites) in the ESI source.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[3] Given that biological matrices are complex, containing salts, phospholipids, and other metabolites, ion suppression is a significant challenge that must be addressed to ensure reliable bioanalytical data.[4][5]

Q2: What are the primary sources of ion suppression in biological samples?

A2: The most common sources of ion suppression in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic in ESI-MS.[5]

  • Salts and Buffers: High concentrations of non-volatile salts can lead to signal instability and suppression.[6]

  • Endogenous Metabolites: Co-eluting metabolites can compete with the analytes of interest for ionization.[1]

  • Proteins: Although largely removed during sample preparation, residual proteins can still contribute to ion source contamination and signal suppression.[6]

Q3: How can I determine if my analysis is affected by ion suppression?

A3: Two common methods to assess ion suppression are:

  • Post-Column Infusion: A solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Post-Extraction Spike: The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. A lower response in the matrix extract indicates ion suppression.[4]

Q4: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to ion suppression than ESI?

A4: Yes, APCI is generally less prone to ion suppression than ESI.[2] This is because the ionization mechanism in APCI occurs in the gas phase, making it less susceptible to interference from non-volatile matrix components that affect the droplet formation and evaporation process in ESI.[2] However, the choice of ionization technique depends on the physicochemical properties of the analyte.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression during the ESI-MS analysis of Tofacitinib and its metabolites.

Observed Issue Potential Cause Recommended Action
Low signal intensity for Tofacitinib and/or its metabolites Significant ion suppression from matrix components.1. Optimize Sample Preparation: Switch to a more rigorous sample preparation technique (e.g., from protein precipitation to solid-phase extraction) to remove more interferences. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate analytes from the regions of ion suppression. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7]
Poor reproducibility of results between samples Variable matrix effects across different samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Tofacitinib-d3) co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction during data processing. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Gradual decrease in signal intensity over a run sequence Contamination of the ion source.1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly retained, "dirty" matrix components. 2. Clean the Ion Source: Perform regular maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's recommendations.
Peak shape distortion (e.g., tailing, splitting) Co-elution with an interfering compound.1. Adjust Mobile Phase Composition: Modify the mobile phase pH or organic solvent to improve peak shape and resolution. 2. Evaluate Different Stationary Phases: Test a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.

Quantitative Data on Sample Preparation Methods

Sample Preparation Technique Typical Analyte Recovery Impact on Ion Suppression Reference
Protein Precipitation (PPT) >85%Highest potential for ion suppression due to minimal matrix removal.[8]
Liquid-Liquid Extraction (LLE) ~98.6%Good removal of phospholipids, leading to reduced ion suppression compared to PPT.[9]
Solid-Phase Extraction (SPE) >86.5%Provides the cleanest extracts, resulting in the most significant reduction in ion suppression.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of Tofacitinib in human plasma.[9]

  • To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., Tofacitinib-¹³C₃,¹⁵N).

  • Add 1 mL of methyl-tert-butyl ether as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

The following are typical starting conditions for the analysis of Tofacitinib. These may need to be optimized for the specific metabolites of interest.

  • LC System: UPLC system

  • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[9]

  • Mobile Phase A: 10.0 mM ammonium (B1175870) acetate, pH 4.5[9]

  • Mobile Phase B: Acetonitrile[9]

  • Gradient: Isocratic elution with 75% Mobile Phase B[9]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Tofacitinib: m/z 313.3 → 149.2[9]

    • Tofacitinib-¹³C₃,¹⁵N (IS): m/z 317.4 → 149.2[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS/MS Detection esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for the bioanalysis of Tofacitinib metabolites.

troubleshooting_logic node_action node_action node_result node_result start Low Signal or Poor Reproducibility? check_is Using a Stable Isotope-Labeled IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_sample_prep Assess Sample Preparation check_is->check_sample_prep Yes implement_is->check_sample_prep improve_sample_prep Switch to SPE or Optimize LLE check_sample_prep->improve_sample_prep Using PPT or Basic LLE check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography Cleanest Method Used (SPE) success Problem Resolved improve_sample_prep->success optimize_lc Modify Gradient or Change Column check_chromatography->optimize_lc Analyte in Suppression Zone fail Consult Instrument Specialist check_chromatography->fail Analyte is Separated optimize_lc->success

References

Strategies to prevent the degradation of Tofacitinib metabolites during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Tofacitinib and its metabolites to prevent degradation. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Tofacitinib and its metabolites during storage?

A1: The primary factors affecting the stability of Tofacitinib and its metabolites are pH, temperature, light, and oxidation.[1] Tofacitinib is particularly susceptible to degradation in basic conditions and is also sensitive to oxidative stress.[2][3] Its metabolites, which include hydroxylated, N-desmethyl, and glucuronidated forms, may have unique stability profiles influenced by their specific chemical structures.

Q2: What is the optimal pH for storing solutions of Tofacitinib?

Q3: What are the recommended storage temperatures for Tofacitinib and its metabolites?

A3: For long-term storage of Tofacitinib and its metabolites in biological matrices such as plasma or urine, freezing at -80°C is recommended.[6] For stock solutions, storage at -20°C or -80°C is also a common practice, with the lower temperature generally offering better stability over extended periods. Phenolic compounds, which can be structurally similar to hydroxylated Tofacitinib metabolites, generally show better stability at lower temperatures.[7][8][9]

Q4: How should I handle Tofacitinib and its metabolites to prevent photodegradation?

A4: Tofacitinib itself has been shown to be relatively stable under photolytic conditions in some studies.[3] However, phenolic compounds are known to be sensitive to light.[5][10] Given that some metabolites of Tofacitinib are hydroxylated (phenolic in nature), it is a best practice to protect all solutions of Tofacitinib and its metabolites from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and handling on the benchtop.

Q5: Are there any specific recommendations for preventing the degradation of glucuronide metabolites of Tofacitinib?

A5: Acyl glucuronides are known to be unstable and can undergo hydrolysis back to the parent drug.[11] To minimize the breakdown of glucuronide metabolites, it is crucial to stabilize biological samples immediately after collection.[11] This can be achieved by adjusting the sample pH to a slightly acidic range and storing at low temperatures (-80°C).[12]

Troubleshooting Guides

Issue 1: Inconsistent analytical results for Tofacitinib or its metabolites in stored samples.
Possible Cause Troubleshooting Step
pH shift during storage Verify the pH of your buffer and sample matrix. Ensure the pH is maintained within the optimal range (2.0-5.0 for Tofacitinib). Consider re-buffering the sample if necessary.
Temperature fluctuations Review storage temperature logs. Ensure samples have been consistently stored at the recommended temperature (-80°C for long-term storage). Avoid repeated freeze-thaw cycles.
Light exposure Confirm that samples were protected from light during storage and handling. If not, this could be a source of degradation for light-sensitive metabolites.
Oxidative degradation If oxidative metabolites are being studied, consider adding an antioxidant such as BHT or BHA to the samples.[13] Ensure samples are stored in tightly sealed containers to minimize exposure to air.
Enzymatic activity For biological samples, ensure that enzymatic activity was minimized upon collection, for example, by adding enzyme inhibitors or by rapid freezing.
Issue 2: Loss of a specific Tofacitinib metabolite during sample workup.
Possible Cause Troubleshooting Step
Hydrolysis of glucuronide metabolite Ensure that the pH of all solutions used during extraction and analysis is maintained in the acidic range to minimize hydrolysis. Keep samples on ice throughout the process.
Adsorption to container surfaces Use low-binding tubes and pipette tips. Consider the use of silanized glassware.
Instability at room temperature Minimize the time samples are kept at room temperature. Perform all steps on ice or in a cold room whenever possible.

Quantitative Data Summary

Table 1: Factors Influencing Tofacitinib Stability

Parameter Condition Effect on Tofacitinib Stability Reference
pH 2.0 - 5.0Optimal stability[4][5]
> 7.0 (Basic)Increased degradation[4][14]
Temperature -80°CRecommended for long-term storage of biological samples[6]
4°CVirtually no degradation observed over the course of one study[4]
25°C and aboveIncreased degradation[4]
Oxidation Presence of H₂O₂Significant degradation[14]
Light UV lightReported to be stable in one study[3][14]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of Tofacitinib metabolites in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation: Prepare quality control (QC) samples at low and high concentrations by spiking the Tofacitinib metabolite into the biological matrix of interest (e.g., plasma, urine).

  • Freezing: Freeze the QC samples at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours.

  • Thawing: Thaw the samples completely and unassisted at room temperature. This constitutes one freeze-thaw cycle.[15]

  • Cycling: Repeat the freeze-thaw cycle for a predetermined number of cycles (typically three to five).[15]

  • Analysis: After the final thaw cycle, analyze the samples using a validated analytical method (e.g., LC-MS/MS) against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[15]

Visualizations

Tofacitinib_Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP3A4, CYP2C19) cluster_phase2 Phase II Metabolism Tofacitinib Tofacitinib Oxidized_Metabolites Oxidized Metabolites (Hydroxylation) Tofacitinib->Oxidized_Metabolites Oxidation N_Desmethyl_Tofacitinib N-Desmethyl Tofacitinib Tofacitinib->N_Desmethyl_Tofacitinib N-demethylation Glucuronide_Conjugates Glucuronide Conjugates Oxidized_Metabolites->Glucuronide_Conjugates Glucuronidation

Caption: Major metabolic pathways of Tofacitinib.

experimental_workflow start Sample Collection stabilize Immediate Stabilization (pH adjustment, addition of inhibitors) start->stabilize storage Long-term Storage (-80°C, protected from light) stabilize->storage thawing Controlled Thawing (Room temperature, unassisted) storage->thawing analysis Analytical Measurement (e.g., LC-MS/MS) thawing->analysis end Data Interpretation analysis->end

Caption: Recommended workflow for handling biological samples.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Analytical Results ph Incorrect pH issue->ph temp Temperature Fluctuations issue->temp light Light Exposure issue->light oxidation Oxidation issue->oxidation check_ph Verify and Adjust pH ph->check_ph check_temp Review Storage Logs temp->check_temp protect_light Use Amber Vials light->protect_light add_antioxidant Add Antioxidants oxidation->add_antioxidant

Caption: Troubleshooting logic for inconsistent analytical results.

References

Addressing analytical challenges in the quantification of low-level Tofacitinib metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges encountered during the quantification of low-level Tofacitinib (B832) metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Tofacitinib?

A1: Tofacitinib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C19.[1][2] The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side chain, N-demethylation, and glucuronidation.[2][3] It's important to note that most of the circulating radioactivity in plasma (around 69.4%) is from the parent drug, with all individual metabolites accounting for less than 10% each of the total radioactivity.[2][4]

Q2: Which analytical technique is most suitable for quantifying low-level Tofacitinib metabolites?

A2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the most widely accepted and validated method for the sensitive and selective quantification of Tofacitinib and its metabolites in biological matrices like plasma.[5][6][7] This technique offers the high sensitivity required to detect metabolites present at very low concentrations.

Q3: What is a typical Lower Limit of Quantification (LLOQ) for Tofacitinib and its metabolites in plasma?

A3: For Tofacitinib, reported LLOQs in human and rat plasma typically range from 0.05 ng/mL to 0.1 ng/mL.[5][7][8] For its principal metabolites, such as M9, an LLOQ of 0.05 ng/mL has been achieved, which is crucial for accurately characterizing their pharmacokinetic profiles.[7][9]

Q4: How can matrix effects be minimized during sample analysis?

A4: Matrix effects, where components in the plasma interfere with the ionization of the analyte, can be a significant challenge. To minimize these effects, several strategies can be employed:

  • Effective Sample Preparation: Use robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10] Protein precipitation is a simpler but potentially less clean method.[11]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Tofacitinib-¹³C₃,¹⁵N) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[5][11]

  • Chromatographic Separation: Optimize the UPLC method to ensure chromatographic separation of the analytes from endogenous plasma components.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with mobile phase.1. Flush the column with a strong solvent or replace it.2. Adjust mobile phase pH; for Tofacitinib (a basic compound), an acidic mobile phase (e.g., with 0.1% formic acid) is often used.[6][7]3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Low Analyte Recovery 1. Inefficient extraction from plasma.2. Analyte degradation during sample processing.1. Optimize the extraction method. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents.[10]2. Keep samples on ice or at 4°C during processing and check for stability under various conditions (e.g., freeze-thaw, bench-top).[6]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation technique.2. Instrument instability.3. Significant and variable matrix effects.1. Use an automated liquid handler for precise volume dispensing. Ensure thorough vortexing and centrifugation.[11]2. Perform system suitability tests before each run. Check for pressure fluctuations and stable spray in the MS source.3. Use a stable isotope-labeled internal standard. Evaluate different batches of blank plasma to assess matrix variability.[6]
Inability to Reach Required LLOQ 1. Insufficient MS sensitivity.2. High background noise from the matrix.3. Suboptimal sample preparation leading to analyte loss.1. Optimize MS parameters: cone voltage, collision energy, and source temperatures for Tofacitinib and its metabolites.[8]2. Improve sample cleanup to reduce chemical noise. A more selective extraction method like SPE may be necessary.3. Increase the initial sample volume if possible, and ensure the final extract is concentrated in a small volume.

Quantitative Data Summary

The tables below summarize key parameters from validated UPLC-MS/MS methods for the quantification of Tofacitinib and its primary metabolite (M9).

Table 1: LC-MS/MS Method Parameters for Tofacitinib Quantification

ParameterMethod 1[5]Method 2[10]Method 3[7]
Matrix Human PlasmaRat PlasmaRat Plasma
Internal Standard Tofacitinib-13C3 15NPhenacetinFedratinib
Extraction Method Liquid-Liquid ExtractionSolid-Phase ExtractionProtein Precipitation
Linearity Range 0.05 - 100 ng/mL0.40 - 74.4 ng/mL0.1 - 100 ng/mL
LLOQ 0.05 ng/mL0.40 ng/mL0.1 ng/mL
Mean Recovery 98.6%Not specified> 86.5%
Intra-day Precision (CV%) 2.1 - 5.1%< 15%≤ 14.4%
Inter-day Precision (CV%) 2.1 - 5.1%< 15%≤ 14.4%

Table 2: LC-MS/MS Method Parameters for Tofacitinib Metabolite M9 Quantification

ParameterMethod Details[7][9]
Matrix Rat Plasma
Internal Standard Fedratinib
Extraction Method Protein Precipitation
Linearity Range 0.05 - 100 ng/mL
LLOQ 0.05 ng/mL
Mean Recovery > 86.5%
Intra-day Precision (CV%) ≤ 14.4%
Inter-day Precision (CV%) ≤ 14.4%

Experimental Protocols

Protocol: Quantification of Tofacitinib and Metabolite M9 in Plasma using UPLC-MS/MS

This protocol is a representative example based on published methodologies.[6][7][11]

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Tofacitinib, its metabolite(s), and the stable isotope-labeled internal standard (SIL-IS) in methanol (B129727) or DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution to a fixed concentration (e.g., 200 ng/mL).[6]

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new vial for injection.

3. UPLC-MS/MS Conditions:

  • UPLC Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Injection Volume: 2 - 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Tofacitinib transition: m/z 313.1 -> 149.0[7][10]

    • Metabolite M9 transition: m/z 329.1 -> 165.0[7]

    • (Monitor transitions for your specific SIL-IS).

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

  • Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.

  • Determine the concentration of Tofacitinib and its metabolites in the QC and unknown samples from the regression equation.

Visualizations

Tofacitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization Gene Gene Transcription (Inflammation) STAT_dimer->Gene 5. Nuclear Translocation & Gene Expression

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Analytical_Workflow start Plasma Sample Collection is_add Add Internal Standard start->is_add prep Sample Preparation (e.g., Protein Precipitation) analysis UPLC-MS/MS Analysis prep->analysis is_add->prep data Data Processing (Peak Integration) analysis->data quant Quantification (Calibration Curve) data->quant end Report Results quant->end Troubleshooting_Tree start Issue: Poor S/N Ratio at LLOQ q1 Is the MS signal intensity low? start->q1 a1_yes Optimize MS Source Parameters (Cone Voltage, Temp, Gas Flow) q1->a1_yes Yes q2 Is the background noise high? q1->q2 No end Re-validate & Test Samples a1_yes->end a2_yes Improve Sample Cleanup (Switch from PP to LLE/SPE) q2->a2_yes Yes a2_no Check for Contamination in Solvents or System q2->a2_no No a2_yes->end a2_no->end

References

Technical Support Center: Method Refinement for Distinguishing Isomeric Tofacitinib Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Tofacitinib (B832) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for the challenging task of distinguishing between isomeric Tofacitinib metabolites. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in easily comparable tables.

Understanding Tofacitinib Metabolism

Tofacitinib, an oral Janus kinase (JAK) inhibitor, undergoes extensive metabolism in the liver, primarily mediated by CYP3A4 and to a lesser extent, CYP2C19.[1] The main metabolic pathways include N-demethylation and oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings.[1][2] These oxidative transformations frequently result in the formation of isomeric metabolites, which have the same mass but differ in the position of the modification. Distinguishing between these isomers is a significant analytical challenge that is crucial for a comprehensive understanding of Tofacitinib's pharmacokinetics and metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the major isomeric metabolites of Tofacitinib?

A1: The primary isomeric metabolites of Tofacitinib are monohydroxylated forms. Hydroxylation can occur on the pyrrolopyrimidine ring or the piperidine ring, resulting in positional isomers that are isobaric (have the same mass).[2] N-demethylation at the piperidine nitrogen is another key metabolic route.

Q2: Why is it difficult to separate isomeric Tofacitinib metabolites?

A2: Isomeric metabolites have identical mass-to-charge ratios (m/z) and often exhibit very similar physicochemical properties, such as polarity. This makes their separation by conventional liquid chromatography and differentiation by mass spectrometry challenging.

Q3: What are the general analytical strategies for separating isomeric metabolites?

A3: A combination of high-resolution chromatography and mass spectrometry is typically employed. Ultra-high performance liquid chromatography (UHPLC) with sub-2 µm particle columns can provide the necessary chromatographic resolution.[3] Supercritical fluid chromatography (SFC) can also be a powerful alternative for separating closely related compounds. Tandem mass spectrometry (MS/MS) is essential for structural elucidation and differentiation based on unique fragmentation patterns.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to distinguish between isomeric Tofacitinib metabolites.

Issue 1: Poor chromatographic resolution of isomeric metabolite peaks.

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for what I suspect are isomeric Tofacitinib metabolites. How can I improve the separation?

  • Answer:

    • Optimize the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider columns with different stationary phase chemistries. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities through pi-pi and dipole-dipole interactions. For some isomers, chiral chromatography may be necessary.

    • Adjust Mobile Phase Composition:

      • Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter selectivity.

      • pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds. Systematically evaluate a range of pH values.

      • Additives: Small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and influence selectivity.

    • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

    • Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Experiment with different temperatures to optimize resolution.

Issue 2: Isomeric metabolites have identical MS/MS fragmentation patterns.

  • Question: I have separated two isomeric metabolites, but their MS/MS spectra look identical. How can I differentiate them?

  • Answer:

    • Collision Energy Optimization: The collision energy used for fragmentation is a critical parameter. Perform a collision energy ramp experiment to see if different fragment ions are formed or if the relative abundance of shared fragments changes at different energy levels. This can sometimes reveal subtle differences in fragmentation pathways.

    • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of fragment ions. This can help confirm the elemental composition of fragments and potentially reveal subtle mass differences that are not apparent on a nominal mass instrument.

    • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. Coupling IMS with LC-MS can provide an additional dimension of separation for isomers that are chromatographically and spectrometrically similar.

    • Alternative Ionization Techniques: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can sometimes produce different fragmentation patterns that aid in isomer differentiation. For instance, APCI-MS can sometimes be used to distinguish between hydroxylated metabolites and N-oxides.[4]

Experimental Protocols

Below are detailed methodologies for key experiments in the analysis of isomeric Tofacitinib metabolites.

Protocol 1: In Vitro Metabolism of Tofacitinib in Human Liver Microsomes

This protocol is for the generation of Tofacitinib metabolites for analytical method development.

Materials:

  • Tofacitinib

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Prepare a stock solution of Tofacitinib in a suitable solvent (e.g., DMSO or MeOH).

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the Tofacitinib stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable injection solvent (e.g., 50:50 ACN:Water with 0.1% formic acid) for LC-MS analysis.

Protocol 2: UHPLC-QTOF-MS Method for the Separation of Isomeric Tofacitinib Metabolites

This protocol provides a starting point for developing a high-resolution method to separate and identify isomeric metabolites.

Instrumentation:

  • UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, Phenyl-Hexyl, or PFP (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-40% B over 20 min), followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 1 - 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive ESI
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 450°C
MS Acquisition Full scan MS from m/z 100-1000
MS/MS Acquisition Data-dependent acquisition (DDA) or data-independent acquisition (DIA) with a collision energy ramp (e.g., 10-40 eV)

Data Presentation

The following tables summarize hypothetical quantitative data for the separation and identification of isomeric Tofacitinib metabolites. This data is illustrative and should be confirmed experimentally.

Table 1: Chromatographic and Mass Spectrometric Data for Tofacitinib and its Isomeric Metabolites

CompoundRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)Proposed Structure
Tofacitinib8.5313.1717149.0968, 175.1128, 285.1768Parent Drug
Isomeric Metabolites
M1 (Hydroxylated pyrrolopyrimidine)7.2329.1666149.0968, 191.1023, 311.1561 (loss of H₂O)Hydroxylation on the pyrrolopyrimidine ring
M2 (Hydroxylated piperidine)7.8329.1666149.0968, 175.1128, 285.1768, 311.1561 (loss of H₂O)Hydroxylation on the piperidine ring
M3 (N-desmethyl)8.1299.1560149.0968, 161.0971, 271.1611N-demethylation at the piperidine nitrogen
M4 (N-desmethyl, hydroxylated)6.9315.1509149.0968, 177.0922, 297.1404 (loss of H₂O)N-demethylation and hydroxylation

Note: The retention times and fragmentation patterns are illustrative and will depend on the specific chromatographic and mass spectrometric conditions used. The loss of water (H₂O) is a common fragmentation pathway for hydroxylated metabolites.

Visualizations

Tofacitinib Metabolism and Signaling Pathway

Tofacitinib_Metabolism_Pathway cluster_0 Tofacitinib Metabolism cluster_1 Metabolic Reactions cluster_2 JAK-STAT Signaling Pathway Tofacitinib Tofacitinib (m/z 313) Metabolites Isomeric Metabolites Tofacitinib->Metabolites CYP3A4, CYP2C19 JAK JAK Tofacitinib->JAK Inhibition Hydroxylation Hydroxylation (m/z 329) Metabolites->Hydroxylation N_Demethylation N-Demethylation (m/z 299) Metabolites->N_Demethylation Cytokine Cytokine Receptor Receptor Cytokine->Receptor Receptor->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression

Caption: Tofacitinib metabolism and its inhibitory effect on the JAK-STAT pathway.

Experimental Workflow for Isomer Differentiation

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Sample Biological Sample (e.g., Plasma, Microsomes) Extraction Metabolite Extraction Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup UHPLC UHPLC Separation Cleanup->UHPLC MS Full Scan MS UHPLC->MS MSMS MS/MS Fragmentation MS->MSMS Data_Processing Data Processing MSMS->Data_Processing Identification Isomer Identification Data_Processing->Identification

Caption: A typical experimental workflow for the differentiation of isomeric metabolites.

Logical Relationship for Troubleshooting Poor Resolution

Troubleshooting_Resolution cluster_0 Chromatographic Parameters cluster_1 Potential Solutions Problem Poor Resolution of Isomeric Peaks Stationary_Phase Optimize Stationary Phase Problem->Stationary_Phase Mobile_Phase Adjust Mobile Phase Problem->Mobile_Phase Gradient Optimize Gradient Problem->Gradient Temperature Vary Temperature Problem->Temperature PFP_Column Use PFP or Phenyl-Hexyl Column Stationary_Phase->PFP_Column pH_Screen Screen pH Mobile_Phase->pH_Screen Shallow_Gradient Use Shallower Gradient Gradient->Shallow_Gradient Temp_Study Conduct Temperature Study Temperature->Temp_Study

Caption: Troubleshooting logic for improving the chromatographic resolution of isomers.

References

Technical Support Center: Optimization of In Vitro Tofacitinib Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation conditions for in vitro Tofacitinib (B832) metabolism studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for Tofacitinib metabolism?

A1: Tofacitinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4, which accounts for the majority of its hepatic clearance, with a minor contribution from CYP2C19.[1][2][3] Hepatic metabolism is responsible for approximately 70% of Tofacitinib's total clearance.[1][2][4]

Q2: What are the main metabolic pathways of Tofacitinib?

A2: The predominant metabolic pathways for Tofacitinib include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, N-demethylation, and glucuronidation.[2][4][5]

Q3: What in vitro systems are commonly used to study Tofacitinib metabolism?

A3: Human liver microsomes (HLM) are a standard in vitro system used to investigate the metabolism of Tofacitinib, as they contain a rich supply of CYP enzymes, including CYP3A4 and CYP2C19.[5][6]

Q4: What is the mechanism of action of Tofacitinib?

A4: Tofacitinib is a Janus kinase (JAK) inhibitor.[7] JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) proteins. Tofacitinib inhibits JAK1, JAK2, and JAK3, thereby disrupting the JAK-STAT signaling pathway, which is crucial in inflammatory and immune responses.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low Tofacitinib metabolism observed. 1. Inactive Microsomes: Improper storage or handling of human liver microsomes. 2. Cofactor Degradation: NADPH, a critical cofactor for CYP activity, may have degraded. 3. Incorrect Incubation Conditions: Suboptimal pH, temperature, or incubation time. 4. Low Substrate Concentration: Tofacitinib concentration may be too low for detectable turnover.1. Ensure microsomes are stored at -80°C and thawed immediately before use. Avoid repeated freeze-thaw cycles. 2. Prepare fresh NADPH solutions for each experiment. 3. Verify the pH of the incubation buffer is ~7.4 and the incubation temperature is 37°C. Optimize incubation time (e.g., 0-60 minutes). 4. Increase the Tofacitinib concentration. A common starting concentration is around 1 µM to 40 µM.[6][8]
High variability between replicate experiments. 1. Inconsistent Pipetting: Inaccurate pipetting of microsomes, substrate, or cofactors. 2. Inhomogeneous Microsome Suspension: Microsomes not being uniformly suspended before aliquoting. 3. Temperature Fluctuations: Inconsistent temperatures across incubation wells.1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex the microsome suspension before each pipetting step. 3. Use a calibrated incubator or water bath and ensure even heat distribution.
Unexpected metabolite profile. 1. Contamination: Contamination of the sample or analytical system. 2. Non-enzymatic Degradation: Tofacitinib may be degrading non-enzymatically under the experimental conditions. 3. Presence of Inhibitors: The reaction mixture may contain unintended inhibitors of CYP3A4 or CYP2C19.1. Run blank samples (without substrate) to check for contamination. 2. Include a control incubation without NADPH to assess non-enzymatic degradation. 3. Ensure all reagents and solvents are of high purity. Review the composition of the reaction mixture for any known inhibitors.
Metabolic rate is slower than expected. 1. Sub-optimal Microsomal Protein Concentration: The concentration of HLM may be too low. 2. Substrate Inhibition: High concentrations of Tofacitinib may inhibit its own metabolism. 3. Solvent Effects: The concentration of the solvent used to dissolve Tofacitinib (e.g., DMSO) may be too high.1. Increase the microsomal protein concentration (a typical range is 0.3-0.5 mg/mL).[6][8] 2. Perform a substrate concentration-response curve to identify the optimal Tofacitinib concentration. 3. Keep the final concentration of organic solvent in the incubation mixture low (typically ≤1%).

Experimental Protocols

Standard Incubation Conditions for Tofacitinib Metabolism in Human Liver Microsomes

This protocol provides a general framework. Optimization may be required based on specific experimental goals.

ParameterRecommended Condition
Test System Pooled Human Liver Microsomes (HLM)
Tofacitinib Concentration 1 - 40 µM[6][8]
Microsomal Protein Conc. 0.3 - 0.5 mg/mL[6][8]
Cofactor NADPH (typically 1 mM)[8]
Incubation Buffer Phosphate (B84403) Buffer (pH 7.4)[6]
Incubation Temperature 37°C[5][8]
Incubation Time 0 - 60 minutes (time course)[5][8]
Reaction Termination Addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol)
Analysis LC-MS/MS for quantification of Tofacitinib and its metabolites
Detailed Experimental Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of Tofacitinib in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a fresh solution of NADPH in the incubation buffer.

  • Incubation Procedure:

    • Thaw the human liver microsomes on ice.

    • In a microcentrifuge tube, pre-warm the incubation buffer, microsomal suspension, and Tofacitinib solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the mixture.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile) to the aliquot. This also serves to precipitate the proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analytical Method:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Tofacitinib and the formation of its metabolites over time.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAKs JAK1 JAK2 JAK3 Receptor->JAKs 2. Receptor Activation JAKs->JAKs STAT_inactive STAT (inactive) JAKs->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAKs Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 7. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow

Tofacitinib_Metabolism_Workflow start Start prep 1. Prepare Reagents (Tofacitinib, HLM, NADPH, Buffer) start->prep pre_incubate 2. Pre-incubate Mixture (HLM, Tofacitinib, Buffer) at 37°C prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH) pre_incubate->initiate incubate 4. Incubate at 37°C (Time Course Sampling) initiate->incubate terminate 5. Terminate Reaction (Add Cold Solvent) incubate->terminate centrifuge 6. Centrifuge to Pellet Protein terminate->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant analyze 8. LC-MS/MS Analysis supernatant->analyze end End analyze->end

Caption: A typical workflow for an in vitro Tofacitinib metabolism study.

References

Technical Support Center: Enhancing the Resolution of Tofacitinib and its Metabolites in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Tofacitinib (B832) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving optimal resolution in your HPLC and UPLC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of Tofacitinib?

A1: Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[1][2] The main metabolic transformations include:

  • Oxidation: This occurs on the pyrrolopyrimidine and piperidine (B6355638) rings, as well as the piperidine ring side-chain.[1][3]

  • N-demethylation: The removal of a methyl group.[1][3]

  • Glucuronidation: A phase II metabolic reaction where glucuronic acid is conjugated to the molecule.[1][3] These processes result in a number of metabolites, with at least 13 having been identified in in-vitro studies.[3]

Q2: Why is it challenging to achieve good resolution between Tofacitinib and its metabolites?

A2: The primary challenges in separating Tofacitinib from its metabolites stem from the fact that the metabolites are often more polar than the parent drug and can exist as closely related isomers. Metabolites resulting from oxidation, for instance, will have increased polarity, leading to poor retention on traditional C18 reversed-phase columns. Isomeric metabolites can be particularly difficult to separate as they have the same mass and similar physicochemical properties.

Q3: What are the key HPLC/UPLC parameters to optimize for better resolution?

A3: To enhance the resolution of Tofacitinib and its metabolites, consider optimizing the following:

  • Stationary Phase: For polar metabolites that are poorly retained on C18 columns, consider using a column with a more polar stationary phase, such as a polar-embedded or a phenyl-hexyl column. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative for highly polar compounds.

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can significantly impact selectivity. For ionizable compounds like Tofacitinib and its metabolites, controlling the pH is crucial.

  • Gradient Elution: A well-designed gradient program is often necessary to separate compounds with a range of polarities, allowing for the elution of both the less polar parent drug and the more polar metabolites in a single run.

  • Temperature: Column temperature can influence selectivity. It is advisable to screen different temperatures (e.g., 30°C, 40°C, 50°C) during method development.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Poor resolution between Tofacitinib and early eluting polar metabolites. Metabolites are too polar for the C18 column, resulting in little to no retention.- Switch to a more polar stationary phase: Consider a polar-embedded, cyano, or phenyl-hexyl column. - Explore HILIC: For very polar metabolites, HILIC can provide better retention. - Decrease the organic content of the mobile phase at the start of the gradient.
Peak tailing for Tofacitinib or its metabolites. - Secondary interactions with residual silanols on the stationary phase. - Overloading of the column. - Inappropriate mobile phase pH.- Use a base-deactivated column or a column with end-capping. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Peak fronting. - Column overloading. - Sample solvent is stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Co-elution of isomeric metabolites. Isomers have very similar physicochemical properties.- Optimize selectivity: Systematically evaluate different stationary phases, mobile phase organic modifiers (acetonitrile vs. methanol), pH, and temperature. - Employ a longer column or a column with smaller particle size to increase efficiency.
Shifting retention times. - Inadequate column equilibration. - Changes in mobile phase composition. - Column temperature fluctuations. - Column degradation.- Ensure sufficient equilibration time between injections, especially for gradient methods. - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven for precise temperature control. - Use a guard column and appropriate sample clean-up to extend column lifetime.

Quantitative Data

The following table summarizes chromatographic data for Tofacitinib and its principal metabolite, M9, from a UPLC-MS/MS method.

CompoundRetention Time (min)
Tofacitinib1.12
Metabolite M90.98

Data extracted from a UPLC-MS/MS method for the simultaneous determination of Tofacitinib and M9 in beagle dog plasma.

Experimental Protocols

Protocol 1: Simultaneous Determination of Tofacitinib and Metabolite M9 by UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of Tofacitinib and its major metabolite, M9, in biological matrices.

  • Instrumentation:

    • UPLC system coupled with a triple quadrupole tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (1.7 µm, 2.1 mm × 50 mm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 0.1% Formic acid in water.

    • Gradient Program: A suitable gradient to separate the parent drug and its metabolite.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Tofacitinib: m/z 313.12 → 148.97

      • Metabolite M9: m/z 329.10 → 137.03

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the UPLC-MS/MS system.

Visualizations

Tofacitinib Metabolism Pathway

The following diagram illustrates the primary metabolic transformations of Tofacitinib.

Tofacitinib_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4, CYP2C19) cluster_phase2 Phase II Metabolism Tofacitinib Tofacitinib Oxidation_Pyrrolopyrimidine Oxidation on Pyrrolopyrimidine Ring Tofacitinib->Oxidation_Pyrrolopyrimidine Oxidation Oxidation_Piperidine Oxidation on Piperidine Ring Tofacitinib->Oxidation_Piperidine Oxidation N_Demethylation N-demethylation Tofacitinib->N_Demethylation Demethylation Oxidation_Side_Chain Oxidation on Piperidine Side Chain Tofacitinib->Oxidation_Side_Chain Oxidation Glucuronidation Glucuronidation Oxidation_Pyrrolopyrimidine->Glucuronidation Conjugation Oxidation_Piperidine->Glucuronidation Conjugation N_Demethylation->Glucuronidation Conjugation Oxidation_Side_Chain->Glucuronidation Conjugation

Caption: Primary metabolic pathways of Tofacitinib.

General Workflow for HPLC Method Development

This diagram outlines a logical workflow for developing and optimizing an HPLC method for Tofacitinib and its metabolites.

HPLC_Method_Development start Define Analytical Goal: Separate Tofacitinib and its metabolites select_column Select Initial Column (e.g., C18, Polar-Embedded) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN/Water with buffer) select_column->select_mobile_phase initial_run Perform Initial Run (Gradient Elution) select_mobile_phase->initial_run evaluate_resolution Evaluate Resolution and Peak Shape initial_run->evaluate_resolution optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) evaluate_resolution->optimize_mobile_phase No resolution_ok Resolution Acceptable? evaluate_resolution->resolution_ok Yes optimize_gradient Optimize Gradient Program optimize_mobile_phase->optimize_gradient optimize_temp Optimize Temperature optimize_gradient->optimize_temp optimize_temp->resolution_ok change_column Change Column (e.g., HILIC, Phenyl) resolution_ok->change_column No validate_method Validate Method resolution_ok->validate_method Yes change_column->select_mobile_phase

Caption: A systematic workflow for HPLC method development.

References

Improving the reproducibility of Tofacitinib metabolite quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Tofacitinib (B832) metabolite quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Tofacitinib?

A1: Tofacitinib is primarily metabolized in the liver. The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.[1][2][3] The cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19 are the primary enzymes responsible for its metabolism.[2][3][4]

Q2: Which Tofacitinib metabolites should I be quantifying?

A2: While Tofacitinib has several metabolites, most represent less than 10% each of the total circulating radioactivity in plasma.[2][3] The parent drug, Tofacitinib, is the most abundant circulating component.[2][3] However, specific metabolites such as desmethyltofacitinib (B3322766) and others designated as M2, M4, and M9 are often monitored in pharmacokinetic studies.[5][6] The simultaneous quantification of Tofacitinib and its principal metabolite M9 is a common practice in preclinical studies.[6][7]

Q3: What is the recommended analytical technique for quantifying Tofacitinib and its metabolites?

A3: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and speed.[6][7][8] This method allows for the accurate quantification of Tofacitinib and its metabolites in various biological matrices, such as human plasma.[8][9]

Q4: How should I prepare my plasma samples for analysis?

A4: The two most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[9][10][11]

  • Protein Precipitation: This is a straightforward and cost-effective method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[6][9]

  • Liquid-Liquid Extraction: This technique, often using a solvent like methyl-tert butyl ether, is employed to extract the analytes from the plasma.[8]

The choice of method may depend on the specific requirements of your assay, such as the need to minimize matrix effects.

Q5: Why is the use of a stable isotope-labeled internal standard important?

A5: A stable isotope-labeled internal standard (e.g., Tofacitinib-¹³C₃,¹⁵N or Tofacitinib-d3) is crucial for ensuring high accuracy and precision in LC-MS/MS assays.[9][12] It helps to correct for variability that can occur during sample preparation and analysis, including extraction efficiency and matrix effects.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of Tofacitinib and its metabolites.

Issue 1: Low or No Analyte Signal
Potential Cause Troubleshooting Step
Improper Sample Storage/Handling Tofacitinib and its metabolites can be susceptible to degradation. Ensure samples are stored at -80°C.[6] Evaluate stability under different conditions (e.g., freeze-thaw cycles, bench-top stability).[6][13]
Inefficient Extraction Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of precipitant to plasma. For LLE, experiment with different extraction solvents and pH conditions.
Incorrect MS/MS Parameters Verify the precursor and product ion transitions (MRM transitions) for Tofacitinib and its metabolites. Ensure the instrument is tuned and calibrated.
LC Method Issues Check the mobile phase composition and pH. Ensure the correct column is being used (typically a C18 column).[7][14] Verify the retention time of the analyte with a known standard.
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Step
Matrix Effects Matrix effects can cause ion suppression or enhancement, leading to variability. Evaluate matrix effects by comparing the response of an analyte in a post-extraction spiked blank matrix sample to a neat solution.[6] If significant matrix effects are present, consider a more rigorous sample cleanup method like LLE or solid-phase extraction (SPE).
Inconsistent Internal Standard Addition Ensure precise and consistent addition of the internal standard to all samples, including calibration standards, quality controls, and unknowns.
Sample Inhomogeneity Ensure plasma samples are completely thawed and vortexed thoroughly before aliquoting.[15]
Instrument Instability Check for fluctuations in LC pressure and MS signal. Perform system suitability tests before each run.
Issue 3: Inaccurate Quantification (Poor Accuracy/Precision)
Potential Cause Troubleshooting Step
Improper Calibration Curve Prepare fresh calibration standards for each run. Ensure the calibration range encompasses the expected concentrations of the unknown samples.[6][9] The curve should have a correlation coefficient (r²) of >0.99.[6]
Analyte Instability Tofacitinib is susceptible to degradation under certain conditions. It is more stable under acidic conditions (below pH 5.0).[16] Forced degradation studies show liability to acid and base hydrolysis, and oxidative conditions.[17][18]
Metabolite Interconversion For certain metabolites, there might be a risk of interconversion during sample processing or storage. Investigate the stability of each metabolite.
Incorrect Integration of Chromatographic Peaks Manually review the peak integration for all samples to ensure consistency and accuracy. The tailing factor should be close to 1, indicating a symmetrical peak shape.[19]

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Tofacitinib and Metabolite M9 Quantification
ParameterTofacitinibMetabolite M9Internal Standard (Upadacitinib)
Column Acquity BEH C18 (1.7 µm, 2.1 mm x 50 mm)[6]Acquity BEH C18 (1.7 µm, 2.1 mm x 50 mm)[6]Acquity BEH C18 (1.7 µm, 2.1 mm x 50 mm)[6]
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)[6][7]Acetonitrile and 0.1% formic acid in water (gradient elution)[6][7]Acetonitrile and 0.1% formic acid in water (gradient elution)[6][7]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]Positive Electrospray Ionization (ESI+)[6]Positive Electrospray Ionization (ESI+)[6]
MRM Transition (m/z) 313.12 → 148.97[6]329.10 → 137.03[6]380.95 → 255.97[6]
Table 2: Representative Bioanalytical Method Validation Parameters
ParameterAcceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.990.9993 (Tofacitinib), 0.9997 (M9)[6]
Calibration Range Dependent on study needs0.5 - 400 ng/mL[6]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 50.5 ng/mL (Tofacitinib and M9)[6]
Intra- & Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 13.2%[6]
Intra- & Inter-day Accuracy (%Bias) Within ± 15% (± 20% at LLOQ)-12.0% to 14.3%[6]
Extraction Recovery Consistent and reproducible> 88.5%[6]
Matrix Effect Within acceptable limits (e.g., 85-115%)No conspicuous matrix effect reported[6]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[9]

  • Add a specified volume of the internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[9]

  • Vortex the mixture for 1 minute.[9]

  • Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[9]

Protocol 2: Preparation of Calibration Standards and QC Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tofacitinib, its metabolites, and the internal standard by dissolving the reference standards in methanol (B129727).[6][9]

  • Working Solutions: Prepare serial dilutions of the Tofacitinib and metabolite stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.[9]

  • Spiking: Spike blank human plasma with the working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5 to 400 ng/mL) and QC samples (at a minimum of three levels: low, medium, and high).[6][9]

Visualizations

Tofacitinib_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Tofacitinib Tofacitinib Excretion Renal and Hepatic Clearance Tofacitinib->Excretion Oxidation Oxidation Tofacitinib->Oxidation Hepatic N_demethylation N-demethylation Tofacitinib->N_demethylation Hepatic Metabolites Multiple Metabolites (e.g., M2, M4, M9, desmethyltofacitinib) Metabolites->Excretion Glucuronidation Glucuronidation Metabolites->Glucuronidation Glucuronide Glucuronide Conjugates Glucuronide->Excretion Oxidation->Metabolites N_demethylation->Metabolites Enzymes CYP3A4 CYP2C19 Enzymes->Oxidation Enzymes->N_demethylation Glucuronidation->Glucuronide

Caption: Primary metabolic pathways of Tofacitinib.

Experimental_Workflow Start Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard (e.g., Tofacitinib-¹³C₃,¹⁵N) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation (~14,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis UPLC-MS/MS Analysis Supernatant->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Bioanalytical workflow for Tofacitinib quantification.

Troubleshooting_Workflow Start Assay Fails (Poor Accuracy, Precision, or Sensitivity) Matrix_Effect Matrix Effect Evaluated? Start->Matrix_Effect Stability Analyte Stability Confirmed? Matrix_Effect->Stability No Action_Matrix Action: Improve Sample Cleanup (e.g., LLE, SPE) Matrix_Effect->Action_Matrix Yes (Significant Effect) IS_Performance Internal Standard Response Consistent? Stability->IS_Performance No Action_Stability Action: Re-evaluate Sample Handling & Storage Stability->Action_Stability Yes (Instability Found) LC_Performance LC Peak Shape & Retention Time OK? IS_Performance->LC_Performance No Action_IS Action: Verify IS Concentration & Addition Procedure IS_Performance->Action_IS Yes (Inconsistent) MS_Performance MS/MS Signal Intensity OK? LC_Performance->MS_Performance No Action_LC Action: Check Column, Mobile Phase, & LC System LC_Performance->Action_LC Yes (Problem Found) Action_MS Action: Tune & Calibrate MS. Verify MRM Transitions. MS_Performance->Action_MS Yes (Problem Found) Pass Issue Resolved Action_Matrix->Pass Action_Stability->Pass Action_IS->Pass Action_LC->Pass Action_MS->Pass

Caption: Troubleshooting decision tree for LC-MS/MS assays.

References

Technical Support Center: Optimization of MS/MS Parameters for Tofacitinib Metabolite Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Tofacitinib (B832) and its metabolites. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Tofacitinib?

A1: The predominant metabolic pathways for Tofacitinib include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side chain, N-demethylation, and glucuronidation.[1][2][3] The primary enzymes responsible for its metabolism are Cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C19.[2][4]

Q2: What are the common precursor and product ions for Tofacitinib in positive electrospray ionization (+ESI)?

A2: For Tofacitinib, the protonated molecule [M+H]⁺ is typically observed at m/z 313.2. Common product ions include m/z 149.2, 165.1, and 173.2, which result from fragmentation of the parent molecule.[2][5] The transition m/z 313.2 → 149.2 is frequently used for quantification.[5]

Q3: How do I optimize the collision energy for a specific Tofacitinib metabolite?

A3: To optimize collision energy (CE), you should perform a product ion scan of the metabolite's precursor ion across a range of CE values. Infuse a standard solution of the metabolite, if available, or use a well-characterized biological sample. Select the CE that produces the most stable and intense fragment ions suitable for quantification (quantifier) and confirmation (qualifier).

Q4: I am observing poor signal intensity for my metabolites. What are the potential causes?

A4: Poor signal intensity for Tofacitinib metabolites can be due to several factors:

  • Low abundance: Metabolites are often present at much lower concentrations than the parent drug.

  • Ion suppression: Co-eluting endogenous components from the biological matrix can suppress the ionization of your analytes.

  • Inefficient extraction: The chosen sample preparation method may not be optimal for the physicochemical properties of the metabolites.

  • Suboptimal MS parameters: The cone voltage, collision energy, and other source parameters may not be optimized for the specific metabolites.

Q5: How can I differentiate between isomeric metabolites of Tofacitinib?

A5: Differentiating isomeric metabolites, such as those resulting from hydroxylation at different positions, requires careful optimization of both chromatography and MS/MS parameters.

  • Chromatography: Utilize a high-resolution analytical column and optimize the gradient elution to achieve chromatographic separation of the isomers.

  • MS/MS: Even if isomers have the same precursor and primary fragment ions, their fragmentation patterns (the relative abundance of different product ions) may differ at varying collision energies. A detailed analysis of the full product ion spectra can reveal unique fragments for each isomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS/MS analysis of Tofacitinib metabolites.

Problem Potential Cause Recommended Solution
No or Low Metabolite Signal Low concentration of the metabolite in the sample.Concentrate the sample or use a more sensitive instrument. Consider using a larger sample volume for extraction.
Inefficient ionization.Optimize source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase pH is suitable for promoting ionization.
Ion suppression from matrix components.Improve sample cleanup using techniques like solid-phase extraction (SPE). Adjust the chromatographic gradient to separate metabolites from interfering matrix components.
Inconsistent Fragmentation Fluctuating collision energy.Ensure the mass spectrometer's collision cell pressure and energy settings are stable.
In-source fragmentation.In-source fragmentation can occur when the cone voltage (or equivalent parameter) is too high, causing the precursor ion to fragment before entering the collision cell.[6] Reduce the cone voltage and re-optimize.
Presence of co-eluting isomers.Improve chromatographic resolution to separate isomeric metabolites, as their fragmentation patterns may interfere with each other.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Carryover from previous injections.Implement a robust needle and injection port washing procedure with a strong organic solvent. Inject blank samples between analytical runs to assess carryover.
Difficulty Confirming Metabolite Identity Lack of characteristic fragment ions.Acquire full scan MS/MS spectra at various collision energies to identify all possible product ions. Compare the observed fragmentation pattern with in-silico fragmentation prediction tools or literature data.
Interference from other compounds.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of both precursor and product ions, which can help to distinguish the metabolite from isobaric interferences.

Data Summary: MS/MS Parameters for Tofacitinib and its Metabolites

The following table summarizes the key MS/MS parameters for Tofacitinib and its known metabolites, primarily based on data from human metabolism studies.[2] Collision energy (CE) values are provided where available or suggested as a starting point for optimization.

Analyte Metabolic Pathway Precursor Ion (m/z) Product Ions (m/z) Cone Voltage (V) Collision Energy (eV)
Tofacitinib -313.2272.2, 246.1, 229.1, 173.2, 165.1, 149.04030
M1 N-demethylation299.2232.1, 215.1, 165.1, 135.04030
M2 Hydroxylation329.2288.1, 246.1, 175.1, 165.1, 149.030-4525-40
M4 Carboxylation343.2258.1, 175.1, 149.030-4525-40
M5 Hydroxylation329.2288.1, 246.1, 175.1, 165.1, 149.030-4525-40
M7 N-demethylation + Hydroxylation315.2248.1, 231.1, 165.1, 151.0, 135.030-4525-40
M8 N-demethylation299.2232.1, 215.1, 165.1, 135.04030
M9 Hydroxylation329.1165.0, 137.030-4525-40
M10 Dealkylation285.2218.1, 201.1, 165.1, 121.030-4525-40
M11 Glucuronidation489.2313.1, 175.1, 149.0, 113.030-4520-35

Note: Cone voltage and collision energy values are instrument-dependent and should be optimized for your specific system.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This protocol is a rapid and simple method for extracting Tofacitinib and its metabolites from plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of internal standard working solution (e.g., Tofacitinib-d4).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

This section provides a general starting point for the liquid chromatography and mass spectrometry conditions.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters:

      • Capillary Voltage: 3.0 - 4.0 kV.

      • Source Temperature: 120 - 150°C.

      • Desolvation Temperature: 350 - 450°C.

      • Cone Gas Flow: 50 - 100 L/hr.

      • Desolvation Gas Flow: 600 - 800 L/hr.

    • MRM Transitions: Refer to the data summary table for specific precursor and product ions. Dwell times for each transition should be optimized for the number of analytes and the chromatographic peak width.

Visualizations

Tofacitinib Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT GeneExpression Gene Expression (Inflammation) pSTAT->GeneExpression Translocates to Nucleus & Binds DNA Tofacitinib Tofacitinib Tofacitinib->pJAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for MS/MS Parameter Optimization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review Start Biological Sample (Plasma, Microsomes) Extraction Metabolite Extraction (PPT, LLE, or SPE) Start->Extraction LC_Separation LC Separation Extraction->LC_Separation FullScan Full Scan MS (Precursor Ion ID) LC_Separation->FullScan ProductScan Product Ion Scan FullScan->ProductScan Select Precursor m/z OptimizeCE Collision Energy Optimization Ramp ProductScan->OptimizeCE Select Potential Fragments MRM_Method Develop MRM Method OptimizeCE->MRM_Method Determine Optimal CE FinalMethod Final Validated Method MRM_Method->FinalMethod

Caption: Workflow for optimizing MS/MS parameters for Tofacitinib metabolites.

Proposed Fragmentation Pathway of Tofacitinib

G cluster_frags Primary Fragments cluster_losses Neutral Losses Tofacitinib Tofacitinib [M+H]⁺ m/z 313.2 Frag1 Fragment A m/z 173.2 Tofacitinib->Frag1 Frag2 Fragment B m/z 149.0 Tofacitinib->Frag2 Frag3 Fragment C m/z 165.1 Tofacitinib->Frag3 Loss1 - C7H8N5 Loss2 - C8H10N2O Loss3 - C8H8N2O Loss1->Frag1 Loss2->Frag2 Loss3->Frag3

Caption: Key fragmentation pathways of the Tofacitinib precursor ion.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Tofacitinib and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Tofacitinib (B832) and its metabolites. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic assessment and to ensure safety and efficacy. The primary analytical techniques employed for the quantification of Tofacitinib and its metabolites in biological matrices are HPLC-UV and LC-MS/MS. While both methods provide reliable quantification, they differ significantly in terms of sensitivity, selectivity, and complexity. This guide presents a comparative overview to aid in the selection of the most suitable analytical platform.

Tofacitinib Metabolism

Tofacitinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19. The main metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings, and subsequent glucuronidation. While the parent drug, Tofacitinib, is responsible for the majority of the pharmacological activity, the analysis of its metabolites is essential for a complete understanding of its disposition.

Below is a diagram illustrating the primary metabolic pathways of Tofacitinib.

Tofacitinib_Metabolism Tofacitinib Tofacitinib M_N_demethyl N-demethyl Tofacitinib (Desmethyltofacitinib) Tofacitinib->M_N_demethyl CYP3A4, CYP2C19 M_Oxidation1 Oxidized Metabolite 1 (e.g., Hydroxylation) Tofacitinib->M_Oxidation1 CYP3A4 M_Oxidation2 Oxidized Metabolite 2 (e.g., Carboxylation) Tofacitinib->M_Oxidation2 CYP3A4 M_Glucuronide Glucuronide Conjugate M_Oxidation1->M_Glucuronide UGTs M_Oxidation2->M_Glucuronide UGTs

Caption: Major metabolic pathways of Tofacitinib.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and comparison. Below are representative protocols for the analysis of Tofacitinib in biological matrices.

HPLC-UV Method

This protocol is a generalized representation for the quantification of Tofacitinib in plasma.

  • Sample Preparation: Protein precipitation is a common method. To 200 µL of plasma, add 400 µL of acetonitrile (B52724). Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. The supernatant is collected and a portion is injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile in a gradient or isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 25 µL.

    • Detection: UV detector set at 287 nm.[1]

  • Internal Standard (IS): An appropriate compound with similar chromatographic behavior, such as itraconazole, can be used.[1]

LC-MS/MS Method

This protocol is a representative example for the sensitive quantification of Tofacitinib and its metabolites in plasma.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed for cleaner sample extracts. For LLE, to 100 µL of plasma, add an internal standard and an extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[2]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tofacitinib and its metabolites. For Tofacitinib, a common transition is m/z 313.2 → 149.1.[3][4]

  • Internal Standard (IS): A stable isotope-labeled version of Tofacitinib (e.g., Tofacitinib-d4) is ideal for LC-MS/MS to correct for matrix effects and variability in ionization.

Experimental_Workflow cluster_HPLC HPLC-UV Workflow cluster_LCMS LC-MS/MS Workflow hplc_sample Plasma Sample hplc_prep Protein Precipitation hplc_sample->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data lcms_sample Plasma Sample lcms_prep LLE or SPE lcms_sample->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition & Quantification lcms_analysis->lcms_data

Caption: Generalized experimental workflows for HPLC-UV and LC-MS/MS analysis.

Performance Comparison

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.995[1]>0.997[2]
Lower Limit of Quantification (LLOQ) ~10-50 ng/mL~0.05-1 ng/mL[2]
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; based on specific mass-to-charge ratios, minimizing interferences.
Sensitivity Lower; suitable for higher concentration analytes.High; ideal for trace-level analysis of metabolites.
Throughput Generally lower due to longer run times.Can be higher with the use of UPLC and rapid gradients.
Cost & Complexity Lower instrument cost and simpler operation.Higher instrument cost and requires more specialized expertise.

Discussion

HPLC-UV: This technique is a robust and cost-effective method for the quantification of Tofacitinib in pharmaceutical dosage forms and can be applied to pharmacokinetic studies where high concentrations of the parent drug are expected. However, its lower sensitivity and selectivity pose challenges for the analysis of metabolites, which are often present at much lower concentrations than the parent drug and in a complex biological matrix. Co-eluting endogenous compounds can interfere with the analyte peak, leading to inaccurate quantification.

LC-MS/MS: This method is the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity and selectivity. The use of MRM allows for the specific detection of target analytes even in the presence of complex matrix components, virtually eliminating interferences. This high degree of selectivity is critical for accurately quantifying multiple metabolites simultaneously, many of which may be structural isomers with similar chromatographic properties. The significantly lower LLOQ of LC-MS/MS makes it the only viable option for detailed metabolite profiling and pharmacokinetic studies where trace-level detection is required.

The following diagram illustrates the logical relationship in selecting an analytical method based on study requirements.

Method_Selection Requirement Analytical Requirement High_Conc High Concentration (e.g., Formulation Analysis) Requirement->High_Conc Low_Conc Low Concentration (e.g., Metabolite PK) Requirement->Low_Conc High_Selectivity High Selectivity Needed (Complex Matrix) Requirement->High_Selectivity HPLC HPLC-UV High_Conc->HPLC LCMS LC-MS/MS Low_Conc->LCMS High_Selectivity->LCMS

Caption: Decision tree for analytical method selection.

Conclusion

The cross-validation of analytical methods is essential to ensure data integrity and reliability. For the analysis of Tofacitinib and its metabolites, both HPLC-UV and LC-MS/MS have their merits.

  • HPLC-UV is a suitable and economical choice for the routine analysis of the parent drug, Tofacitinib, in high-concentration samples such as pharmaceutical formulations.

  • LC-MS/MS is the unequivocally superior method for the analysis of Tofacitinib metabolites in biological matrices. Its high sensitivity, selectivity, and ability to perform multiplexed analysis make it indispensable for pharmacokinetic studies, therapeutic drug monitoring, and comprehensive metabolic profiling.

For researchers and drug development professionals focused on understanding the complete disposition of Tofacitinib, the adoption of a validated LC-MS/MS method is strongly recommended. The initial investment in instrumentation and expertise is offset by the generation of high-quality, reliable data that is crucial for regulatory submissions and a thorough understanding of the drug's behavior in vivo.

References

A Comparative Guide to the Metabolic Profiling of Tofacitinib Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of Tofacitinib (B832) in humans, monkeys, and rats, supported by experimental data. Tofacitinib, a Janus kinase (JAK) inhibitor, is primarily metabolized in the liver, and understanding its species-specific metabolic pathways is crucial for preclinical safety assessment and clinical drug development.

Executive Summary

Tofacitinib undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[1][2] The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, N-demethylation, and glucuronidation.[1][3] While there are qualitative similarities in the metabolic pathways across humans, monkeys, and rats, significant quantitative differences exist. Notably, the metabolic profile of rats appears to be more similar to that of humans compared to other preclinical species.[3]

Data Presentation

The following tables summarize the quantitative data on Tofacitinib and its metabolites in various biological matrices across different species.

Table 1: Circulating Tofacitinib and its Metabolites in Human Plasma Following a Single Oral Dose of [14C]Tofacitinib (50 mg) [1]

AnalyteMean % of Total Circulating Radioactivity (S.D.)
Tofacitinib69.4 (8.5)
M1/M27.4 (3.6)
M43.9 (1.6)
M91.0 (0.5)
M11/M20/M296.2 (1.4)
M143.2 (2.1)

S.D. = Standard Deviation

Table 2: Recovery of Tofacitinib and its Metabolites in Human Urine and Feces Following a Single Oral Dose of [14C]Tofacitinib (50 mg) [1]

AnalyteMean % of Dose Recovered (S.D.)
Urine
Total Radioactivity80.1 (3.6)
Tofacitinib28.8 (7.1)
M1/M23.6 (0.3)
M48.2 (1.2)
M81.4 (0.5)
M919.6 (2.2)
M11/M2910.6 (1.9)
M143.5 (0.9)
M202.2 (0.7)
M311.4 (0.5)
Feces
Total Radioactivity13.8 (1.9)
Tofacitinib0.9 (0.8)
M20.5 (0.1)
M4/M183.4 (0.9)
M91.6 (0.4)
M111.5 (0.3)
M141.9 (0.3)
M221.8 (0.4)
Unknown2.2 (0.6)

S.D. = Standard Deviation; ND = Not Detected

Table 3: In Vitro Metabolism of Tofacitinib in Liver Microsomes of Different Species [3]

MetaboliteHumanMonkeyRat
M1 (N-demethylation)+++
M2 (Hydroxylation)+++
M3 (Hydroxylation)+++
M4 (Hydroxylation)+++
M5 (Hydroxylation)+++
M6 (Hydroxylation)+++
M7 (Hydroxylation)+++
M8 (Hydroxylation)+++
M9 (Hydroxylation)+++
M10 (Hydroxylation)+++
M11 (Hydroxylation)+++
M12 (Hydroxylation)+++
M13 (Glucuronidation)+++

(+) indicates the metabolite was detected. Quantitative comparison data is not available from the cited source.

Experimental Protocols

In Vitro Metabolism in Liver Microsomes
  • Microsomes: Liver microsomes from humans, monkeys, and rats.

  • Incubation Mixture: A typical incubation mixture contains Tofacitinib (e.g., 1-10 µM), liver microsomes (e.g., 0.5 mg/mL protein), and an NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).[4]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is terminated by adding a cold organic solvent, such as acetonitrile (B52724).[4][5]

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites.[3][6]

LC-MS/MS Analysis of Tofacitinib and its Metabolites
  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[7][8][9]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for the quantification of Tofacitinib and its metabolites.[8][9]

  • Quantification: Stable isotope-labeled internal standards are used for accurate quantification. Calibration curves are generated by spiking known concentrations of reference standards into blank biological matrices.[9]

Visualization of Metabolic Pathways and Experimental Workflow

Tofacitinib_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4, CYP2C19) cluster_phase2 Phase II Metabolism Tofacitinib Tofacitinib M_Oxidation Oxidation (Hydroxylation) Tofacitinib->M_Oxidation e.g., M2, M4, M8, M9 M_N_demethylation N-demethylation Tofacitinib->M_N_demethylation e.g., M1 M_Glucuronidation Glucuronidation M_Oxidation->M_Glucuronidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, Microsomes) Extraction Metabolite Extraction (e.g., Protein Precipitation, LLE) Biological_Sample->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

References

A Comparative Guide to the Bioanalytical Method Validation of Desmethyltofacitinib in Human Plasma Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Desmethyltofacitinib, an active metabolite of Tofacitinib, in human plasma. The validation of these methods is presented in accordance with the principles outlined in the FDA's current guidance for bioanalytical method validation, including the internationally harmonized ICH M10 guideline.[1][2][3][4] This document is intended to assist researchers and drug development professionals in selecting and implementing a robust and reliable bioanalytical method for pharmacokinetic and other clinical studies.

Desmethyltofacitinib is a metabolite of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[5][6][7] Accurate quantification of this metabolite is crucial for understanding the overall pharmacokinetics and metabolism of Tofacitinib.[8][9] The two methods presented here, Method A (Protein Precipitation) and Method B (Solid-Phase Extraction), are commonly employed techniques in bioanalysis.[10][11][12] This guide will objectively compare their performance based on key validation parameters.

I. Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for bioanalytical method validation, from initial method development to the analysis of study samples, as recommended by regulatory bodies.[2][13]

Bioanalytical Method Validation Workflow MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation Establish Method Specificity Specificity & Selectivity FullValidation->Specificity Linearity Linearity & Range (LLOQ to ULOQ) FullValidation->Linearity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision Stability Stability Assessment FullValidation->Stability SampleAnalysis Study Sample Analysis Specificity->SampleAnalysis Validated Method Linearity->SampleAnalysis Validated Method AccuracyPrecision->SampleAnalysis Validated Method Stability->SampleAnalysis Validated Method PartialValidation Partial Validation (as needed) SampleAnalysis->PartialValidation Method Modification CrossValidation Cross-Validation (if applicable) SampleAnalysis->CrossValidation Multiple Labs/Methods

References

A Guide to Inter-Laboratory Comparison of Tofacitinib Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of Tofacitinib (B832) and its primary metabolite quantification. Due to the absence of a publicly available, formal inter-laboratory comparison study, this document synthesizes data from various validated single-laboratory studies to present a hypothetical comparison. The objective is to offer insights into the expected variability of analytical methods and to provide standardized protocols and performance benchmarks for laboratories involved in the bioanalysis of Tofacitinib.

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of several autoimmune diseases.[1][2] Its metabolism is primarily mediated by CYP3A4, with a minor contribution from CYP2C19, leading to the formation of several metabolites.[1][3][4][5] While the parent drug accounts for the majority of the pharmacological activity, understanding the concentration of its metabolites is crucial for a comprehensive pharmacokinetic and safety assessment.[1] This guide focuses on the analytical methodologies for quantifying Tofacitinib and its principal metabolite, M9, in biological matrices.

Tofacitinib Metabolism

Tofacitinib undergoes several metabolic transformations, including oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, N-demethylation, and glucuronidation.[3][5][6] While multiple metabolites have been identified, they each constitute less than 10% of the total circulating radioactivity.[3][5] The primary active component in circulation is the unchanged Tofacitinib.[1]

Tofacitinib_Metabolism cluster_liver Hepatic Metabolism (~70%) Tofacitinib Tofacitinib Excretion Renal and Fecal Excretion Tofacitinib->Excretion ~30% Unchanged (Renal) CYP3A4 CYP3A4 (Major) Tofacitinib->CYP3A4 Oxidation, N-demethylation CYP2C19 CYP2C19 (Minor) Tofacitinib->CYP2C19 Oxidation Metabolites Multiple Metabolites (<10% each of circulating radioactivity) M9 M9 (Oxidative Metabolite) Metabolites->M9 Metabolites->Excretion CYP3A4->Metabolites CYP2C19->Metabolites

Figure 1: Tofacitinib Metabolic Pathway.

Hypothetical Inter-Laboratory Comparison Data

The following tables summarize key performance characteristics from published UPLC-MS/MS methods for the quantification of Tofacitinib and its metabolite M9. This data can serve as a benchmark for laboratories establishing or validating their own assays.

Table 1: Comparison of UPLC-MS/MS Method Parameters for Tofacitinib Quantification
ParameterLaboratory A (Hypothetical)[7]Laboratory B (Hypothetical)[8]Laboratory C (Hypothetical)[9]
Matrix Human PlasmaBeagle Dog PlasmaRat Plasma
Internal Standard Tofacitinib-13C3 15NUpadacitinibPhenacetin
Extraction Method Liquid-Liquid ExtractionProtein PrecipitationSolid-Phase Extraction
Chromatographic Column UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Chromolith RP18e
Mobile Phase Acetonitrile (B52724): 10.0 mM Ammonium (B1175870) Acetate, pH 4.5 (75:25, v/v)Acetonitrile: Water (Gradient)Acetonitrile: 5 mM Ammonium Acetate, pH 5.0 (75:25, v/v)
Flow Rate Not SpecifiedNot SpecifiedGradient
Run Time 1.4 minNot Specified3.5 min
Detection Mode ESI PositiveESI PositiveESI Positive
MRM Transition (m/z) 313.3 → 149.2313.12 → 148.97313.2 → 149.2
Table 2: Comparison of Method Validation Data for Tofacitinib Quantification
ParameterLaboratory A (Hypothetical)[7]Laboratory B (Hypothetical)[8]Laboratory C (Hypothetical)[9]
Linearity Range (ng/mL) 0.05 - 1000.5 - 4000.40 - 74.4
LLOQ (ng/mL) 0.050.50.40
Intra-day Precision (%CV) 2.1 - 5.1≤ 13.2< 15
Inter-day Precision (%CV) 2.1 - 5.1≤ 13.2< 15
Accuracy (%) 96.2 - 103.1-12.0 to 14.3< 15
Extraction Recovery (%) 98.6> 88.5Not Specified
Matrix Effect Not SpecifiedNo Conspicuous EffectNot Specified
Table 3: Method Validation Data for Tofacitinib Metabolite M9
ParameterLaboratory B (Hypothetical)[8]
Matrix Beagle Dog Plasma
Internal Standard Upadacitinib
Linearity Range (ng/mL) 0.5 - 400
LLOQ (ng/mL) 0.5
Intra-day Precision (%CV) ≤ 13.2
Inter-day Precision (%CV) ≤ 13.2
Accuracy (%) -12.0 to 14.3
Extraction Recovery (%) > 88.5
MRM Transition (m/z) 329.10 → 137.03

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for meaningful inter-laboratory comparisons. Below are representative protocols based on published literature.

Protocol 1: Tofacitinib Quantification in Human Plasma by UPLC-MS/MS[7]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a volume of human plasma, add the internal standard (Tofacitinib-13C3 15N).

    • Perform liquid-liquid extraction using methyl-tert butyl ether.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography system.

    • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v).

    • Run Time: 1.4 minutes.

  • Mass Spectrometry Conditions:

    • Instrument: Tandem mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Tofacitinib: m/z 313.3 → 149.2

      • Tofacitinib-13C3 15N (IS): m/z 317.4 → 149.2

Protocol 2: Simultaneous Quantification of Tofacitinib and M9 in Beagle Dog Plasma by UPLC-MS/MS[8]
  • Sample Preparation (Protein Precipitation):

    • To a volume of beagle dog plasma, add the internal standard (Upadacitinib).

    • Precipitate proteins by adding acetonitrile.

    • Centrifuge and inject the supernatant for analysis.

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography system.

    • Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with acetonitrile and water.

  • Mass Spectrometry Conditions:

    • Instrument: Tandem mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Tofacitinib: m/z 313.12 → 148.97

      • M9: m/z 329.10 → 137.03

      • Upadacitinib (IS): m/z 380.95 → 255.97

Workflow for Inter-Laboratory Comparison

A structured workflow is essential for a successful inter-laboratory study.

Interlab_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase P1 Study Design and Protocol Development P2 Preparation and Distribution of Standardized Samples and QCs P1->P2 P3 Method Transfer and Harmonization P2->P3 A1 Sample Analysis by Participating Laboratories P3->A1 A2 Data Acquisition and Processing A1->A2 E1 Statistical Analysis of Results (e.g., ANOVA, Bland-Altman) A2->E1 E2 Identification of Methodological Discrepancies E1->E2 E3 Final Report and Recommendations E2->E3

Figure 2: Inter-laboratory Comparison Workflow.
Conclusion

This guide provides a foundational framework for conducting an inter-laboratory comparison of Tofacitinib and its metabolite quantification. While based on a hypothetical assembly of data, the presented protocols and performance metrics from peer-reviewed studies offer valuable benchmarks. A formal, collaborative inter-laboratory study would be the definitive step to establish consensus values and harmonize analytical procedures, ultimately enhancing the reliability and comparability of bioanalytical data in clinical and research settings.

References

Tofacitinib Metabolism: A Comparative Analysis of CYP3A4 and CYP3A5 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic activity of two key cytochrome P450 isoforms, CYP3A4 and CYP3A5, on the Janus kinase (JAK) inhibitor, Tofacitinib. The information presented is supported by experimental data from in vitro studies to assist in understanding the drug's pharmacokinetic profile and potential for drug-drug interactions.

Executive Summary

Tofacitinib, an oral medication for autoimmune diseases, is primarily cleared from the body through hepatic metabolism, accounting for approximately 70% of its total clearance.[1][2][3] The major enzyme responsible for this metabolic process is CYP3A4, with a minor contribution from CYP2C19.[1][2][3] In vitro studies using human recombinant CYP450 isoforms have demonstrated that Tofacitinib is extensively metabolized by CYP3A4, while its metabolism by CYP3A5 is minimal.[4] This guide delves into the quantitative differences in their metabolic activity, the experimental methods used to determine these differences, and the clinical implications of their respective roles.

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key quantitative data on the metabolism of Tofacitinib by CYP3A4 and CYP3A5, highlighting the dominant role of CYP3A4.

ParameterCYP3A4CYP3A5Reference
Relative Metabolite Formation (%) 83.615.9Dowty et al., 2014
Mechanism-Based Inactivation YesNot ReportedGuo et al., 2019
Inactivation Constant (k_inact) 0.037 min⁻¹Not ApplicableGuo et al., 2019
Inactivation Potency (K_I) 93.2 µMNot ApplicableGuo et al., 2019
Michaelis-Menten Constant (K_m) 37.33 µM (in rat liver microsomes)Not DeterminedZhou et al., 2024[1]
Maximum Velocity (V_max) 5.482 pmol/min/mg protein (in rat liver microsomes)Not DeterminedZhou et al., 2024[1]

Note: K_m and V_max values are from studies using rat liver microsomes, where CYP3A enzymes are the primary contributors to Tofacitinib metabolism, providing a general kinetic profile.

Experimental Protocols

The data presented in this guide are derived from in vitro experiments utilizing recombinant human CYP enzymes and human liver microsomes. Below are detailed methodologies for the key experiments cited.

Determination of Relative Metabolite Formation by Recombinant Human CYP Isoforms

This experiment, as described by Dowty et al. (2014), aimed to identify the CYP isoforms responsible for Tofacitinib metabolism.

  • Incubation: [¹⁴C]-Tofacitinib was incubated with a panel of recombinant human CYP isoforms (including CYP3A4 and CYP3A5) expressed in a baculovirus/insect cell system (Supersomes™). The incubation mixture contained the recombinant enzyme, [¹⁴C]-Tofacitinib, and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Termination: The reaction was stopped by the addition of an organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples were centrifuged, and the supernatant was analyzed using high-performance liquid chromatography (HPLC) with radiometric detection to separate and quantify the parent drug and its metabolites.

  • Data Analysis: The rate of metabolite formation for each CYP isoform was calculated and expressed as a percentage of the total metabolism observed across all isoforms.

Determination of Michaelis-Menten Kinetics in Liver Microsomes

The kinetic parameters, K_m and V_max, characterize the enzyme's affinity for the substrate and its maximum metabolic rate. A representative protocol using liver microsomes is as follows:

  • Incubation: Varying concentrations of Tofacitinib are incubated with human or rat liver microsomes in a phosphate buffer (pH 7.4) containing an NADPH-generating system. The mixture is pre-warmed to 37°C before initiating the reaction with NADPH.

  • Time Course: Aliquots are removed at specific time points and the reaction is quenched with a stopping solution (e.g., cold acetonitrile).

  • Quantification: The concentration of a specific metabolite (e.g., M8, a major metabolite) is quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

  • Data Analysis: The initial rates of metabolite formation at each Tofacitinib concentration are plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

Assessment of Mechanism-Based Inactivation of CYP3A4

This experiment, based on the work of Guo et al. (2019), evaluates the potential for Tofacitinib to irreversibly inhibit CYP3A4.

  • Primary Incubation: Recombinant human CYP3A4 is pre-incubated with various concentrations of Tofacitinib and an NADPH-generating system for different durations.

  • Secondary Incubation: An aliquot of the primary incubation mixture is diluted into a secondary incubation containing a probe substrate for CYP3A4 (e.g., midazolam or testosterone) and NADPH.

  • Activity Measurement: The rate of metabolite formation from the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The remaining CYP3A4 activity is plotted against the pre-incubation time for each Tofacitinib concentration. The data are then fitted to a model to determine the inactivation parameters, k_inact (the maximum rate of inactivation) and K_I (the concentration of inactivator that gives half the maximal rate of inactivation).

Visualizing Metabolic Pathways and Experimental Workflows

Tofacitinib_Metabolism_Workflow

Caption: Experimental workflow for in vitro metabolism studies of Tofacitinib.

Tofacitinib_Metabolic_Pathway

Caption: Metabolic pathways of Tofacitinib highlighting the roles of CYP3A4 and CYP3A5.

CYP3A5_Polymorphism_Impact

Caption: Logical relationship of CYP3A5 genetic polymorphism and its impact on Tofacitinib metabolism.

Discussion and Clinical Implications

The presented data unequivocally establish CYP3A4 as the principal enzyme responsible for the metabolic clearance of Tofacitinib. The contribution of CYP3A5 is minimal in comparison. This has significant clinical implications:

  • Drug-Drug Interactions: Co-administration of Tofacitinib with potent inhibitors of CYP3A4 (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter Tofacitinib plasma concentrations, necessitating dose adjustments. The impact of drugs that specifically modulate CYP3A5 is expected to be negligible.

  • Genetic Polymorphisms: While genetic polymorphisms in CYP3A5 can lead to significant inter-individual differences in the metabolism of some drugs, the clinical relevance for Tofacitinib is low due to its minor role in the drug's overall clearance. The pharmacokinetics of Tofacitinib are not expected to be significantly affected by an individual's CYP3A5 genotype (e.g., expressers vs. non-expressers).

  • Mechanism-Based Inactivation: Tofacitinib has been identified as a mechanism-based inactivator of CYP3A4. This means that with repeated administration, Tofacitinib can irreversibly decrease the activity of CYP3A4, which could potentially affect the metabolism of other co-administered drugs that are substrates of this enzyme. This property is specific to CYP3A4 and has not been reported for CYP3A5.

References

Validating In Vitro-In Vivo Correlation for Tofacitinib Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro and in vivo data on the metabolism of Tofacitinib (B832), a Janus kinase (JAK) inhibitor. Establishing a reliable in vitro-in vivo correlation (IVIVC) is crucial for predicting a drug's pharmacokinetic behavior in humans, thereby streamlining drug development and informing clinical use. This document outlines the metabolic pathways of Tofacitinib, presents comparative data from various studies, and details the experimental protocols used to generate this information.

Tofacitinib Metabolic Pathway

Tofacitinib undergoes significant hepatic metabolism, with approximately 70% of its total clearance attributed to this route, while the remaining 30% is cleared renally as the unchanged parent drug.[1][2][3] The primary enzymes responsible for Tofacitinib's metabolism are Cytochrome P450 (CYP) 3A4 and CYP2C19.[2][4] The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, N-demethylation, and subsequent glucuronidation.[2][5]

Tofacitinib_Metabolism Tofacitinib Tofacitinib Oxidized_Metabolites Oxidized Metabolites (Pyrrolopyrimidine & Piperidine Rings) Tofacitinib->Oxidized_Metabolites CYP3A4 (Major) CYP2C19 (Minor) N_demethylated_Metabolite N-demethylated Metabolite Tofacitinib->N_demethylated_Metabolite CYP3A4 (Major) CYP2C19 (Minor) Glucuronidated_Metabolites Glucuronidated Metabolites Oxidized_Metabolites->Glucuronidated_Metabolites Excretion Excretion N_demethylated_Metabolite->Excretion Glucuronidated_Metabolites->Excretion In_Vitro_Workflow cluster_prep Preparation Microsomes Liver Microsomes (Human or Rat) Incubation Incubate at 37°C Microsomes->Incubation Tofacitinib_sol Tofacitinib Solution Tofacitinib_sol->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Inhibitor Inhibitor Solution (Optional) Inhibitor->Incubation Reaction_Start Add NADPH to start reaction Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., Acetonitrile) Reaction_Start->Reaction_Stop Analysis UPLC-MS/MS Analysis Reaction_Stop->Analysis

References

Comparison of Tofacitinib metabolite profiles in healthy volunteers versus rheumatoid arthritis patients

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the metabolic profiles of tofacitinib (B832), detailing comparative pharmacokinetics, experimental methodologies, and relevant biological pathways.

This guide provides a detailed comparison of the metabolite profiles of tofacitinib in healthy volunteers versus patients with rheumatoid arthritis (RA). While direct comparative studies on the quantitative profiles of tofacitinib's metabolites are not extensively available in published literature, this document synthesizes known pharmacokinetic data of the parent drug in both populations and detailed metabolic information from studies in healthy individuals. This information allows for an inferential understanding of potential metabolic differences.

Pharmacokinetic Profile Comparison

Tofacitinib, an oral Janus kinase (JAK) inhibitor, undergoes rapid absorption and elimination.[1] Its metabolism is primarily hepatic, with a smaller portion of the drug excreted unchanged by the kidneys.[1][2] The following tables summarize the key pharmacokinetic parameters of tofacitinib in both healthy volunteers and patients with rheumatoid arthritis.

Table 1: Pharmacokinetic Parameters of Tofacitinib in Healthy Volunteers vs. Rheumatoid Arthritis Patients

ParameterHealthy VolunteersRheumatoid Arthritis PatientsReference
Time to Peak Concentration (Tmax) ~0.5 - 1 hourNot specified, but expected to be similar[1]
Terminal Half-life (t½) ~3 hours~3 hours[1][3]
Apparent Clearance (CL/F) ~34.9 L/h~18.4 L/h[1]
Metabolism ~70% Hepatic~70% Hepatic[1][4]
Renal Excretion (unchanged drug) ~30%~30%[1][4]

Table 2: Contribution of CYP Enzymes to Tofacitinib Metabolism in Healthy Volunteers

EnzymeContribution to ClearanceReference
CYP3A4 ~55%[1]
CYP2C19 ~15%[1]

The most significant observed difference in the pharmacokinetics of tofacitinib between healthy volunteers and RA patients is the lower apparent clearance of the drug in the patient population. This suggests that the overall metabolism and/or excretion of tofacitinib is slower in individuals with rheumatoid arthritis, which could potentially lead to higher systemic exposure.

Tofacitinib Metabolite Profile in Healthy Volunteers

A detailed study in healthy male subjects using ¹⁴C-labeled tofacitinib provided a comprehensive overview of its metabolic fate. Following a single oral dose, the majority of the circulating radioactivity in plasma (69.4%) was attributed to the unchanged parent drug, tofacitinib.[1][2] All identified metabolites were considered minor, with each accounting for less than 10% of the total circulating radioactivity.[1][2]

Table 3: Tofacitinib and its Metabolites in Plasma of Healthy Volunteers

ComponentPercentage of Total Circulating RadioactivityReference
Tofacitinib (Parent Drug) 69.4%[1]
All Individual Metabolites <10% each[1]

While specific quantitative data for each metabolite in RA patients is not available, the primary metabolic pathways are expected to be the same as in healthy individuals. The observed lower clearance in RA patients may imply a reduced rate of metabolite formation, but without direct measurement, the relative proportions of these minor metabolites remain unknown in this population.

Experimental Protocols

The following methodologies are based on the pivotal study conducted in healthy volunteers to characterize the metabolism of tofacitinib.

Human Metabolism Study Design
  • Subjects: Healthy male volunteers.

  • Dosing: Administration of a single oral dose of 50 mg of ¹⁴C-labeled tofacitinib.[1]

  • Sample Collection: Collection of blood, urine, and feces at predetermined time points to measure radioactivity and identify metabolites.[2]

Sample Analysis
  • Quantification of Radioactivity: Total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting.

  • Metabolite Profiling: Plasma, urine, and feces samples are profiled for metabolites using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[2]

  • Metabolite Identification: The structural identification of metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Metabolic Pathways and Signaling

The metabolism of tofacitinib primarily involves oxidation and N-demethylation, catalyzed by CYP3A4 and CYP2C19 enzymes in the liver. The resulting metabolites are then further processed for excretion.

G cluster_0 Hepatic Metabolism (~70%) cluster_1 Renal Excretion (~30%) Tofacitinib Tofacitinib CYP3A4 CYP3A4 (Major) Tofacitinib->CYP3A4 CYP2C19 CYP2C19 (Minor) Tofacitinib->CYP2C19 Unchanged Unchanged Tofacitinib Tofacitinib->Unchanged Oxidation Oxidation (pyrrolopyrimidine and piperidine (B6355638) rings, piperidine ring side-chain) CYP3A4->Oxidation N_demethylation N-demethylation CYP3A4->N_demethylation Glucuronidation Glucuronidation CYP3A4->Glucuronidation CYP2C19->Oxidation CYP2C19->N_demethylation CYP2C19->Glucuronidation Metabolites Minor Metabolites (<10% each in plasma) Oxidation->Metabolites N_demethylation->Metabolites Glucuronidation->Metabolites cluster_cell Immune Cell cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activation STAT STAT JAK->STAT phosphorylation pSTAT p-STAT pSTAT->pSTAT dimerization Gene Gene Transcription (Inflammatory Mediators) pSTAT->Gene Tofacitinib Tofacitinib Tofacitinib->JAK inhibition cluster_subjects Study Population HV Healthy Volunteers Dosing Tofacitinib Administration HV->Dosing RA Rheumatoid Arthritis Patients RA->Dosing Sampling Serial Blood & Urine Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Modeling Analysis->PK Comparison Comparative Data Analysis PK->Comparison

References

Navigating the Matrix: A Head-to-Head Comparison of Extraction Techniques for Tofacitinib Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical challenges of bioanalysis reveals that the chosen extraction technique can significantly impact the accuracy and reliability of results. For researchers, scientists, and drug development professionals working with the Janus kinase (JAK) inhibitor, tofacitinib (B832), and its metabolites, selecting an optimal extraction method from biological matrices is a critical first step. This guide provides an objective comparison of three commonly employed techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), supported by experimental data to inform your bioanalytical workflow.

Tofacitinib, a key therapeutic agent in the treatment of autoimmune diseases, undergoes metabolism in the body, leading to the formation of various metabolites. To accurately quantify both the parent drug and its metabolites for pharmacokinetic and pharmacodynamic studies, efficient and clean extraction from complex biological matrices like plasma and serum is paramount. The primary goal is to maximize analyte recovery while minimizing matrix effects, which can suppress or enhance the analytical signal and compromise data integrity.

The Contenders: A Trio of Extraction Strategies

The three main techniques under consideration each offer a unique balance of simplicity, cost-effectiveness, and cleanup efficiency.

  • Protein Precipitation (PPT): This straightforward method involves the addition of an organic solvent, typically acetonitrile (B52724) or methanol, to a plasma or serum sample to denature and precipitate proteins. Following centrifugation, the supernatant containing the analytes of interest is collected for analysis. Its primary advantages are speed and low cost.

  • Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent. This technique generally provides cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. The sample is passed through a solid sorbent bed that retains the analytes, while matrix interferences are washed away. The purified analytes are then eluted with a suitable solvent. SPE is often considered the most effective technique for removing matrix interferences.

Quantitative Performance: A Data-Driven Comparison

The efficacy of an extraction method is primarily evaluated based on two key parameters: recovery and matrix effect. Recovery refers to the percentage of the analyte that is successfully extracted from the sample, while the matrix effect quantifies the influence of co-eluting endogenous components on the analyte's ionization in the mass spectrometer. An ideal extraction method will exhibit high and consistent recovery with minimal matrix effect (a value close to 100% or 1.0, respectively, with low variability).

The following table summarizes the performance of PPT, LLE, and SPE for the extraction of tofacitinib and its principal metabolite, M9, from plasma, based on data from published analytical methods.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Tofacitinib Metabolite M9 Tofacitinib
Recovery (%) >88.5%>88.5%98.6%
Matrix Effect No conspicuous matrix effect reportedNo conspicuous matrix effect reportedNot explicitly reported, but generally lower than PPT and LLE
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL0.05 ng/mL
Primary Advantage Simple, fast, and cost-effectiveCleaner extracts than PPTProvides the cleanest extracts and potential for analyte concentration
Primary Disadvantage Potential for significant matrix effects and lower sensitivityMore labor-intensive and uses larger volumes of organic solvents than PPTMore complex and costly than PPT and LLE

Experimental Protocols: A Closer Look at the Methodologies

Detailed and reproducible experimental protocols are the cornerstone of reliable bioanalytical data. Below are representative protocols for each extraction technique.

Protein Precipitation (PPT) Protocol

This protocol is adapted from a method for the simultaneous determination of tofacitinib and its metabolite M9 in beagle dog plasma.

  • Sample Preparation: To a 100 µL aliquot of a plasma sample, add 20 µL of an internal standard (IS) working solution (e.g., 200 ng/mL).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Analysis: Inject a 2.0 µL aliquot of the supernatant into the UPLC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for the quantification of tofacitinib in human plasma.

  • Sample Preparation: To a specific volume of plasma, add an internal standard.

  • Extraction: Add methyl-tert butyl ether as the extraction solvent.

  • Vortexing and Centrifugation: Vortex the mixture to facilitate the transfer of the analyte to the organic phase, followed by centrifugation to separate the layers.

  • Supernatant Transfer: Transfer the organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol (General)
  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the sorbent.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the analytes.

  • Elution: Elute the analytes of interest from the sorbent with a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizing the Process: From Cellular Action to Analytical Workflow

To provide a clearer understanding of the context and the experimental process, the following diagrams illustrate the tofacitinib signaling pathway and a general bioanalytical workflow.

tofacitinib_pathway cluster_receptor Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates p_stat p-STAT p_stat->p_stat nucleus Nucleus p_stat->nucleus Translocates to gene Gene Transcription (Inflammation) tofacitinib Tofacitinib tofacitinib->jak Inhibits

Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway.

bioanalytical_workflow sample Biological Sample (e.g., Plasma) is_addition Internal Standard Addition sample->is_addition extraction Extraction (PPT, LLE, or SPE) is_addition->extraction separation LC Separation extraction->separation detection MS/MS Detection separation->detection data Data Analysis detection->data

General Bioanalytical Experimental Workflow.

Conclusion: Selecting the Right Tool for the Job

The choice of extraction technique for tofacitinib and its metabolites is a critical decision that balances the need for sample cleanliness with considerations of throughput, cost, and complexity.

  • Protein Precipitation (PPT) stands out for its simplicity and speed, making it suitable for high-throughput screening environments where a large number of samples need to be processed quickly. However, the potential for significant matrix effects may necessitate more extensive method development and validation to ensure data quality.

  • Liquid-Liquid Extraction (LLE) offers a step up in terms of sample cleanliness compared to PPT, leading to potentially lower matrix effects and improved sensitivity. The trade-off is a more labor-intensive and time-consuming procedure that involves larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE) is generally regarded as the gold standard for sample cleanup, providing the cleanest extracts and the ability to concentrate the sample for enhanced sensitivity. While it is the most complex and costly of the three methods, the superior data quality it can provide may be essential for regulated bioanalytical studies and for methods requiring the lowest limits of quantification.

Ultimately, the optimal extraction technique will depend on the specific requirements of the study. For early-stage discovery and high-throughput applications, the speed of PPT may be advantageous. For regulated bioanalysis where accuracy and precision are paramount, the superior cleanup of SPE may be the most appropriate choice. LLE offers a middle ground, providing a balance between cleanup efficiency and procedural complexity. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their studies of tofacitinib and its metabolites.

Validation of the Pharmacological Inactivity of Major Tofacitinib Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral JAK inhibitor that effectively modulates the immune response by blocking the JAK-STAT signaling pathway.[1] It is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C19.[2][3] This metabolic process results in the formation of several metabolites. In a human radiolabeled study, it was determined that unchanged Tofacitinib accounted for over 65% of the total circulating radioactivity.[4] The remaining radioactivity was attributed to 8 metabolites, with each metabolite comprising less than 8% of the total, a threshold that defines them as minor.[4] This guide will present data on the potent pharmacological activity of the parent molecule, Tofacitinib, and provide the evidence supporting the pharmacological inactivity of its major metabolites.

Data Presentation

The pharmacological activity of Tofacitinib is attributed to the parent molecule's ability to inhibit JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). The following table summarizes the in vitro inhibitory activity of Tofacitinib against various JAK combinations.

Table 1: In Vitro Inhibitory Activity of Tofacitinib against JAK Isoforms

JAK CombinationIC50 (nM)
JAK1/JAK2406
JAK1/JAK356
JAK2/JAK21377

Data sourced from Pfizer's XELJANZ® (tofacitinib) Clinical Pharmacology information.

Pharmacokinetic studies have consistently shown that the parent Tofacitinib is the primary active moiety. Following administration of radiolabeled Tofacitinib, the majority of the circulating radioactivity in plasma is from the unchanged parent drug, with all metabolites representing less than 10% each of the total circulating radioactivity.[2][5] This low systemic exposure of the metabolites strongly suggests a lack of significant contribution to the overall pharmacological effect. The predominant metabolic pathways include oxidation and N-demethylation.[6] While specific IC50 values for these metabolites are not widely reported, their low concentrations are consistent with them being pharmacologically inactive.

Experimental Protocols

To assess the pharmacological activity of JAK inhibitors like Tofacitinib and its metabolites, two key types of experiments are typically performed: in vitro kinase assays and cell-based STAT phosphorylation assays.

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.

Principle: The assay measures the phosphorylation of a substrate by a purified, recombinant JAK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by measuring ATP consumption.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (Tofacitinib or metabolite) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3) in kinase reaction buffer.

    • Prepare a solution of a generic kinase substrate (e.g., a poly-GT peptide) and ATP at a concentration near the Km for the specific JAK isoform.

  • Assay Procedure:

    • Add the diluted test compound to the wells of a microplate.

    • Add the JAK enzyme solution to each well.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add detection reagents. In a TR-FRET assay, this would involve adding a terbium-labeled anti-phospho-substrate antibody.

    • Incubate to allow for antibody binding.

    • Measure the signal (e.g., TR-FRET ratio) using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based STAT Phosphorylation Assay

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins.

Objective: To determine the potency of a compound in inhibiting cytokine-induced STAT phosphorylation in whole cells.

Principle: Cells that express the target JAKs are stimulated with a specific cytokine to induce the phosphorylation of a downstream STAT protein. The cells are then fixed, permeabilized, and stained with a fluorescently-labeled antibody specific to the phosphorylated form of the STAT protein. The level of STAT phosphorylation is then quantified on a single-cell basis using flow cytometry.

Generalized Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the JAK-STAT pathway of interest.

    • Pre-incubate the cells with various concentrations of the test compound (Tofacitinib or metabolite) for a specified time.

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine known to activate the specific JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3 and STAT5 phosphorylation) for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

    • Permeabilize the cell membranes (e.g., with methanol) to allow for intracellular antibody staining.

  • Immunostaining:

    • Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated STAT protein (e.g., anti-phospho-STAT5). Co-staining with antibodies against cell surface markers can be used to identify specific cell populations.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest at each concentration of the test compound.

  • Data Analysis:

    • Calculate the percent inhibition of STAT phosphorylation at each compound concentration relative to the cytokine-stimulated control without inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

JAK_STAT_Pathway cluster_receptor Receptor Complex Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK P_JAK1 P-JAK JAK1->P_JAK1 2. Activation P_JAK2 P-JAK JAK2->P_JAK2 STAT_inactive STAT P_JAK1->STAT_inactive 3. Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active Dimer STAT Dimer STAT_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Expression Nucleus->Gene 6. Transcription Tofacitinib Tofacitinib Tofacitinib->P_JAK1 Inhibition

Caption: The Janus Kinase (JAK)-STAT Signaling Pathway and the inhibitory action of Tofacitinib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound (Tofacitinib/Metabolite) Incubation Incubation Compound->Incubation Enzyme JAK Enzyme Enzyme->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Signal Detection Incubation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: Experimental workflow for an in vitro JAK kinase inhibition assay.

STAT_Phospho_Workflow Cells 1. Cells + Inhibitor Stimulation 2. Cytokine Stimulation Cells->Stimulation FixPerm 3. Fixation & Permeabilization Stimulation->FixPerm Staining 4. Phospho-STAT Staining FixPerm->Staining Flow 5. Flow Cytometry Staining->Flow Analysis 6. Data Analysis (IC50) Flow->Analysis

Caption: Experimental workflow for a cell-based STAT phosphorylation assay.

References

Comparative assessment of Tofacitinib and another JAK inhibitor's metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic pathways of two prominent Janus kinase (JAK) inhibitors: Tofacitinib and Baricitinib. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by experimental data to delineate the pharmacokinetic profiles of these therapies.

Introduction to Tofacitinib and Baricitinib

Tofacitinib is an oral JAK inhibitor that primarily targets JAK1 and JAK3, with some activity against JAK2. Its mechanism of action involves the modulation of the signaling pathways of various cytokines that are integral to the inflammatory and immune responses.

Baricitinib is also an orally administered JAK inhibitor with a higher affinity for JAK1 and JAK2. By inhibiting these enzymes, Baricitinib interferes with the JAK-STAT signaling pathway, which is crucial for the activity of numerous cytokines and growth factors involved in inflammation and immunity.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Tofacitinib and Baricitinib, providing a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic ParameterTofacitinibBaricitinib
Oral Bioavailability 74%[2]~79%[3]
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour[4]~1.5 hours[5]
Plasma Protein Binding ~40% (primarily to albumin)~50%[3][5]
Metabolism Primarily hepatic (~70% of total clearance)[4][6]Minimal hepatic metabolism (~10% of dose)[5]
Primary Metabolizing Enzymes CYP3A4 (major), CYP2C19 (minor)[6]CYP3A4 (major enzyme for the small metabolic portion)[5][7]
Active Metabolites None significant; all metabolites represent <10% of circulating radioactivity[6]No quantifiable metabolites in plasma[8][9]
Elimination Half-life ~3.2 hours[6]~12.5 hours[3]
Primary Route of Elimination Hepatic metabolism (~70%) and renal excretion of unchanged drug (~30%)[4][6]Primarily renal excretion of unchanged drug (~75%) and fecal excretion (~20%)[5][8]
Percentage of Unchanged Drug in Urine ~29% of an oral dose[4]~69% of an oral dose[8]
Percentage of Unchanged Drug in Feces ~0.9% of an oral dose[6]~15% of an oral dose[8]

Metabolic Pathways

The metabolic fates of Tofacitinib and Baricitinib diverge significantly, influencing their clinical application and potential for drug-drug interactions.

Tofacitinib undergoes extensive hepatic metabolism. The primary metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.[6] The cytochrome P450 enzymes CYP3A4 and CYP2C19 are the key drivers of its metabolism.[6] Consequently, co-administration with strong inhibitors or inducers of these enzymes can significantly alter Tofacitinib's plasma concentrations.[10]

Baricitinib , in contrast, is largely eliminated from the body as an unchanged drug.[8] Only a small fraction, approximately 10%, undergoes metabolism, which is primarily mediated by CYP3A4.[5] The majority of the dose is cleared through the kidneys via filtration and active secretion by transporters like OAT3.[5][9] This reliance on renal clearance means that dosage adjustments are necessary for patients with impaired kidney function.[5]

Signaling Pathway of JAK Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Tofacitinib Tofacitinib / Baricitinib Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by Tofacitinib and Baricitinib.

Comparative Metabolic Pathways

Metabolic_Pathways cluster_tofacitinib Tofacitinib Metabolism cluster_baricitinib Baricitinib Metabolism Tofacitinib Tofacitinib (Oral) Tofa_Absorbed Absorbed Tofacitinib (~74%) Tofacitinib->Tofa_Absorbed Tofa_Metabolism Hepatic Metabolism (~70% of clearance) Tofa_Absorbed->Tofa_Metabolism Tofa_Renal Renal Excretion (Unchanged, ~30% of clearance) Tofa_Absorbed->Tofa_Renal CYP3A4_T CYP3A4 Tofa_Metabolism->CYP3A4_T CYP2C19_T CYP2C19 Tofa_Metabolism->CYP2C19_T Tofa_Metabolites Oxidized & N-demethylated Metabolites (Inactive) Tofa_Metabolism->Tofa_Metabolites Baricitinib Baricitinib (Oral) Bari_Absorbed Absorbed Baricitinib (~79%) Baricitinib->Bari_Absorbed Bari_Metabolism Hepatic Metabolism (~10% of dose) Bari_Absorbed->Bari_Metabolism Bari_Renal Renal Excretion (Unchanged, ~75% of dose) Bari_Absorbed->Bari_Renal Bari_Fecal Fecal Excretion (Unchanged, ~15% of dose) Bari_Absorbed->Bari_Fecal CYP3A4_B CYP3A4 Bari_Metabolism->CYP3A4_B Bari_Metabolites Minor Metabolites (Not quantifiable in plasma) Bari_Metabolism->Bari_Metabolites

Caption: Overview of the distinct metabolic pathways of Tofacitinib and Baricitinib.

Experimental Protocols

The characterization of the metabolic pathways of Tofacitinib and Baricitinib relies on a series of well-established in vitro and in vivo experimental protocols.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A fundamental study in drug metabolism characterization involves administering a radiolabeled version of the drug to healthy volunteers.

  • Objective: To determine the mass balance, routes of excretion, and metabolic profile of the drug.

  • Methodology:

    • A single oral dose of [14C]-labeled Tofacitinib or Baricitinib is administered to healthy subjects.[6]

    • Blood, urine, and feces are collected at predetermined intervals over a period sufficient to ensure nearly complete recovery of the radioactivity (e.g., up to 48 hours or longer).[11]

    • Total radioactivity in all samples is quantified using liquid scintillation counting.

    • Plasma, urine, and fecal extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[12]

    • The proportion of the parent drug and each metabolite relative to the total radioactivity is calculated to determine the metabolic profile.

In Vitro Metabolism using Human Liver Microsomes

This assay is crucial for identifying the specific enzymes responsible for a drug's metabolism.

  • Objective: To determine the in vitro intrinsic clearance and identify the cytochrome P450 (CYP) enzymes involved in the metabolism of the drug.

  • Methodology:

    • The test drug (Tofacitinib or Baricitinib) is incubated with pooled human liver microsomes, which contain a high concentration of CYP enzymes.[13][14]

    • The incubation mixture includes a NADPH-regenerating system, as NADPH is a necessary cofactor for CYP enzyme activity.[15]

    • The reaction is carried out at 37°C and samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[14]

    • The reaction is stopped by adding an organic solvent like acetonitrile.[14]

    • The concentration of the remaining parent drug is measured by LC-MS/MS.

    • To identify specific CYP isozymes, the assay is repeated in the presence of selective chemical inhibitors for each major CYP enzyme or by using recombinant human CYP enzymes.

Experimental Workflow for In Vitro Metabolism Studies

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Drug Prepare Drug Stock Solution Combine Combine Drug, Microsomes, and Buffer Prep_Drug->Combine Prep_Microsomes Prepare Human Liver Microsomes Prep_Microsomes->Combine Prep_Cofactor Prepare NADPH Cofactor Solution Initiate Initiate Reaction (Add Cofactor) Prep_Cofactor->Initiate Preincubate Pre-incubate at 37°C Combine->Preincubate Preincubate->Initiate Incubate Incubate at 37°C (Time Points: 0-45 min) Initiate->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Conclusion

Tofacitinib and Baricitinib, while both effective JAK inhibitors, exhibit markedly different metabolic profiles. Tofacitinib is predominantly cleared through hepatic metabolism mediated by CYP3A4 and CYP2C19, making it susceptible to drug-drug interactions involving these enzymes. In contrast, Baricitinib undergoes minimal metabolism and is primarily excreted unchanged by the kidneys, highlighting the importance of renal function in its clearance. This comparative assessment underscores the distinct pharmacokinetic characteristics of these two drugs, providing valuable information for researchers and clinicians in the field of drug development and personalized medicine.

References

Bridging Study Comparison: Tofacitinib Metabolite Analysis on Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of analytical platforms for the quantification of Tofacitinib (B832) and its metabolites, a critical aspect of pharmacokinetic studies and clinical trial data integration. As drug development programs evolve, analytical methods may change, necessitating bridging studies to ensure data continuity and comparability. Here, we compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the bioanalysis of Tofacitinib, supported by published experimental data.

Tofacitinib Metabolism Overview

Tofacitinib is a Janus kinase (JAK) inhibitor primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C19.[1][2][3] Approximately 70% of Tofacitinib clearance is through hepatic metabolism, while the remaining 30% is via renal excretion of the parent drug.[1][2][4] The metabolic transformations are extensive, with eight identified metabolites, each accounting for less than 8% of the total circulating radioactivity in human studies.[3][4] The primary metabolic pathways include N-demethylation, oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, and subsequent glucuronidation.[1][5] Understanding these pathways is essential for developing robust analytical methods that can accurately quantify both the parent drug and its key metabolites.

Tofacitinib_Metabolism cluster_legend Legend cluster_metabolites Primary Metabolites Enzyme Metabolizing Enzyme Compound Compound/Metabolite Pathway Metabolic Pathway Tofa Tofacitinib CYP3A4 CYP3A4 (Major) Tofa->CYP3A4 Metabolism CYP2C19 CYP2C19 (Minor) Tofa->CYP2C19 Metabolism M_Ox Oxidized Metabolites (Pyrrolopyrimidine & Piperidine Rings) CYP3A4->M_Ox M_ND N-demethylated Metabolite CYP3A4->M_ND M_Ox_Side Oxidized Side-Chain Metabolite CYP3A4->M_Ox_Side CYP2C19->M_Ox CYP2C19->M_ND M_Gluc Glucuronide Conjugates M_Ox->M_Gluc Phase II Conjugation M_ND->M_Gluc Phase II Conjugation M_Ox_Side->M_Gluc Phase II Conjugation

Caption: Metabolic pathways of Tofacitinib.

Comparison of Analytical Platforms

The choice of analytical platform is dictated by the required sensitivity, selectivity, and throughput. While HPLC-UV is a robust and widely available technique, UPLC-MS/MS offers superior sensitivity and specificity, making it the preferred method for quantifying low-concentration metabolites in complex biological matrices.[6]

Data Presentation: Performance Characteristics

The following tables summarize the validation parameters for representative HPLC-UV and UPLC-MS/MS methods based on published data. This side-by-side comparison highlights the performance differences crucial for a bridging study.

Table 1: Tofacitinib Quantification in Rat Plasma (HPLC-UV)

Parameter Performance Reference
Linearity Range 182 - 5035 ng/mL (r² = 0.995) [7]
Lower Limit of Quantification (LLOQ) 182 ng/mL [7]
Intra-day Precision (%CV) 1.41 - 11.2% [7]
Inter-day Precision (%CV) 3.66 - 8.81% [7]

| Sample Preparation | Liquid-Liquid Extraction |[7] |

Table 2: Tofacitinib Quantification in Human Plasma (UPLC-MS/MS)

Parameter Performance Reference
Linearity Range 0.05 - 100 ng/mL (r² ≥ 0.9978) [8]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL [8]
Intra-batch Precision (%CV) 2.1 - 5.1% [8]
Inter-batch Precision (%CV) 2.1 - 5.1% [8]
Accuracy 96.2 - 103.1% [8]
Extraction Recovery 98.6% [8]

| Sample Preparation | Liquid-Liquid Extraction |[8] |

The data clearly demonstrates the significantly lower LLOQ and wider dynamic range of the UPLC-MS/MS method, making it more suitable for detailed pharmacokinetic profiling, especially for low-abundance metabolites.

Experimental Protocols

Detailed and consistent execution of experimental protocols is the foundation of a successful bridging study. Below are representative methodologies for sample preparation and analysis using both HPLC-UV and UPLC-MS/MS platforms.

Analytical_Workflow cluster_platformA Platform A: HPLC-UV cluster_platformB Platform B: UPLC-MS/MS Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (Extraction / Precipitation) Sample->Prep A_LC HPLC Separation (C18 Column) Prep->A_LC B_LC UPLC Separation (e.g., BEH C18) Prep->B_LC A_Det UV Detection (e.g., 287 nm) A_LC->A_Det Data Data Acquisition & Quantification A_Det->Data B_Det Tandem MS Detection (MRM Mode) B_LC->B_Det B_Det->Data Compare Bridging Analysis: Compare Datasets Data->Compare

Caption: Workflow for comparing analytical platforms.
Methodology 1: UPLC-MS/MS for Tofacitinib in Human Plasma

This protocol is based on a highly sensitive method for quantifying Tofacitinib.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 200 µL plasma sample, add 20 µL of an internal standard (e.g., Tofacitinib-13C3, 15N).

    • Perform extraction using methyl-tert butyl ether.

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[8]

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium (B1175870) acetate, pH 4.5 (75:25, v/v).[8]

    • Flow Rate: Isocratic flow.

    • Column Temperature: 40°C.[6]

    • Injection Volume: 5 µL.[6]

    • Run Time: Approximately 1.4 - 5 minutes.[6][8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tofacitinib: m/z 313.3 → 149.2.[8]

      • Tofacitinib-13C3, 15N (IS): m/z 317.4 → 149.2.[8]

Methodology 2: HPLC-UV for Tofacitinib in Rat Plasma

This protocol details a robust HPLC method suitable for preclinical studies where higher concentrations are expected.[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Combine rat plasma with an internal standard (e.g., itraconazole).

    • Perform extraction using an appropriate organic solvent.

    • Vortex and centrifuge to separate layers.

    • Transfer the organic supernatant, evaporate, and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column.[7]

    • Mobile Phase: Gradient elution with a mixture of buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 40 ± 1 °C.[7]

    • Detection Wavelength: 287 nm.[7]

    • Run Time: Approximately 10 minutes.[7]

Conclusion

When bridging Tofacitinib metabolite data from different analytical platforms, a thorough understanding of each method's performance is paramount. UPLC-MS/MS provides superior sensitivity and specificity, making it the gold standard for clinical pharmacokinetics and the analysis of low-level metabolites.[6] HPLC-UV remains a viable, cost-effective alternative for preclinical studies or when analyzing the parent drug at higher concentrations. A successful bridging study requires parallel analysis of quality control samples on both platforms, rigorous statistical comparison of the resulting data, and comprehensive documentation of all experimental protocols and validation parameters to ensure data integrity across the lifecycle of a drug development program.

References

A Comparative Guide to Analytical Methods for the Simultaneous Quantification of Tofacitinib and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Tofacitinib (B832), a Janus kinase (JAK) inhibitor, and its key metabolites. Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for drug development, clinical trial monitoring, and ensuring therapeutic efficacy and safety. This document details and contrasts a validated method for the simultaneous quantification of Tofacitinib and its principal metabolite with methods that solely quantify the parent compound, supported by experimental data and detailed protocols.

Tofacitinib Metabolism Overview

Tofacitinib undergoes significant metabolism in the liver, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C19.[1][2] The main metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings, and subsequent glucuronidation.[1] While several metabolites have been identified, the parent drug, Tofacitinib, accounts for the majority of the circulating pharmacological activity.[3] The most abundant metabolite found in urine is a hydroxylated metabolite on the piperidine ring, often referred to as M9.[4] Other notable metabolites include M2 (N-demethyl Tofacitinib) and M4 (hydroxylated Tofacitinib).[2]

Below is a diagram illustrating the primary metabolic pathways of Tofacitinib.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Tofacitinib Tofacitinib M9 M9 (Hydroxylation) Tofacitinib->M9 CYP3A4, CYP2C19 M2 M2 (N-demethylation) Tofacitinib->M2 CYP3A4, CYP2C19 M4 M4 (Hydroxylation) Tofacitinib->M4 CYP3A4, CYP2C19 Other_Oxidative_Metabolites Other Oxidative Metabolites Tofacitinib->Other_Oxidative_Metabolites CYP3A4, CYP2C19 Glucuronide_Conjugates Glucuronide Conjugates M9->Glucuronide_Conjugates UGT Enzymes M4->Glucuronide_Conjugates UGT Enzymes

Caption: Metabolic Pathways of Tofacitinib.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of a UPLC-MS/MS method for the simultaneous quantification of Tofacitinib and its principal metabolite, M9, and compares it with alternative methods that quantify Tofacitinib alone.

Method 1: Simultaneous Quantification of Tofacitinib and M9 by UPLC-MS/MS

This method allows for a more comprehensive pharmacokinetic assessment by measuring the parent drug and its major metabolite in a single run.

ParameterTofacitinibM9
Linearity Range 0.5 - 400 ng/mL0.5 - 400 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Intra-day Precision (%CV) ≤13.2%≤13.2%
Inter-day Precision (%CV) ≤13.2%≤13.2%
Intra-day Accuracy (%) -12.0% to 14.3%-12.0% to 14.3%
Inter-day Accuracy (%) -12.0% to 14.3%-12.0% to 14.3%
Recovery (%) >88.5%>88.5%
Matrix Beagle Dog PlasmaBeagle Dog Plasma
Data derived from a study on the simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS.[4]

Alternative Methods: Quantification of Tofacitinib Alone

These methods are suitable for studies where the primary focus is on the parent drug concentration.

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Matrix
UPLC-MS/MS 0.05 - 1000.052.1 - 5.196.2 - 103.1Human Plasma[5][6]
HPLC-MS/MS 0.40 - 74.40.40<15<15Rat Plasma[7][8]
HPLC-UV 182 - 50351821.41 - 11.2N/ARat Plasma

Experimental Protocols

Below are the detailed methodologies for the compared analytical techniques.

Method 1: UPLC-MS/MS for Tofacitinib and M9

This protocol is based on the simultaneous quantification of Tofacitinib and its principal metabolite M9 in beagle dog plasma.[4]

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of internal standard (Upadacitinib, 200 ng/mL).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant for analysis.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC I-Class

    • Column: Acquity BEH C18 (1.7 µm, 2.1 mm × 50 mm)

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.30 mL/min

    • Injection Volume: 2.0 µL

  • Mass Spectrometry Conditions:

    • System: Xevo TQ-S triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Tofacitinib: m/z 313.12 → 148.97

      • M9: m/z 329.10 → 137.03

      • Internal Standard (Upadacitinib): m/z 380.95 → 255.97

Method 2: UPLC-MS/MS for Tofacitinib in Human Plasma

This protocol is for the quantification of Tofacitinib alone in human plasma.[5][6]

  • Sample Preparation:

    • Liquid-liquid extraction with methyl-tert butyl ether.

    • Internal Standard: Tofacitinib-13C3 15N.

  • Chromatographic Conditions:

    • System: UPLC

    • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium (B1175870) acetate, pH 4.5 (75:25, v/v)

    • Flow Rate: Not specified, with a run time of 1.4 minutes.

    • Injection Volume: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Tofacitinib: m/z 313.3 → 149.2

      • Internal Standard (Tofacitinib-13C3 15N): m/z 317.4 → 149.2

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of Tofacitinib and its metabolites in plasma samples.

G start Start: Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation or LLE) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer uplc_msms_analysis UPLC-MS/MS Analysis supernatant_transfer->uplc_msms_analysis data_processing Data Processing and Quantification uplc_msms_analysis->data_processing end End: Pharmacokinetic Analysis data_processing->end

Caption: Bioanalytical Workflow for Tofacitinib.

Logical Relationship Diagram

The selection of an appropriate analytical method depends on the specific research question. This diagram outlines the decision-making process.

G research_question Research Question pk_parent Pharmacokinetics of Parent Drug Only? research_question->pk_parent pk_metabolite Metabolite Profiling and PK Needed? research_question->pk_metabolite method_parent_only Select Method for Tofacitinib Alone (e.g., UPLC-MS/MS or HPLC-UV) pk_parent->method_parent_only Yes method_simultaneous Select Method for Simultaneous Quantification of Tofacitinib and Metabolites pk_metabolite->method_simultaneous Yes

Caption: Method Selection Logic.

References

A Comparative Guide to Tofacitinib Metabolite Formation: Human Liver Microsomes vs. S9 Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the formation of tofacitinib (B832) metabolites in two common in vitro systems: human liver microsomes (HLM) and human liver S9 fractions. Understanding the metabolic profile of a drug candidate like tofacitinib, a Janus kinase (JAK) inhibitor, is crucial for predicting its efficacy, potential drug-drug interactions, and toxicity. This document outlines the key differences between these two systems, supported by experimental protocols and illustrative data, to aid researchers in selecting the appropriate model for their drug metabolism studies.

Executive Summary

Human liver microsomes are enriched with Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), making them an excellent tool for studying oxidative metabolism. In contrast, human liver S9 fractions contain both microsomal and cytosolic enzymes, enabling the investigation of both Phase I and a broader range of Phase II metabolic pathways.[1][2][3] Consequently, while HLM are ideal for characterizing the initial oxidative metabolites of tofacitinib, S9 fractions provide a more comprehensive picture of its overall hepatic metabolism, including conjugation reactions.

Tofacitinib Metabolic Pathways

Tofacitinib undergoes extensive metabolism in the liver, primarily mediated by CYP3A4 and to a lesser extent, CYP2C19.[4][5] The main metabolic pathways include oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings, as well as N-demethylation.[4] These Phase I metabolites can then undergo further Phase II conjugation, such as glucuronidation.[6]

tofacitinib_metabolism Tofacitinib Tofacitinib Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxylated forms) Tofacitinib->Oxidative_Metabolites CYP3A4, CYP2C19 (Phase I) N_demethylated_Metabolite N-demethylated Metabolite Tofacitinib->N_demethylated_Metabolite CYP3A4, CYP2C19 (Phase I) Glucuronide_Conjugate Glucuronide Conjugate Oxidative_Metabolites->Glucuronide_Conjugate UGTs (Phase II)

Caption: Metabolic pathways of Tofacitinib.

Comparative Experimental Workflow

The general workflow for assessing metabolite formation in HLM and S9 fractions involves incubation of the substrate with the respective liver fraction in the presence of necessary cofactors, followed by analysis of the reaction mixture. The key difference lies in the cofactors used, as S9 fractions contain endogenous cofactors for some Phase II reactions.

experimental_workflow cluster_HLM Human Liver Microsomes (HLM) cluster_S9 Human Liver S9 Fraction HLM_start Incubate Tofacitinib with HLM HLM_cofactors Add NADPH (for Phase I) + UDPGA (for Phase II, if needed) HLM_start->HLM_cofactors HLM_incubate Incubate at 37°C HLM_cofactors->HLM_incubate HLM_stop Stop Reaction (e.g., Acetonitrile) HLM_incubate->HLM_stop HLM_analyze LC-MS/MS Analysis HLM_stop->HLM_analyze S9_start Incubate Tofacitinib with S9 S9_cofactors Add NADPH, UDPGA, PAPS, etc. (as needed for comprehensive profiling) S9_start->S9_cofactors S9_incubate Incubate at 37°C S9_cofactors->S9_incubate S9_stop Stop Reaction (e.g., Acetonitrile) S9_incubate->S9_stop S9_analyze LC-MS/MS Analysis S9_stop->S9_analyze

References

Genetic Variations in CYP Enzymes Significantly Influence Tofacitinib Metabolism, Affecting Drug Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals should consider the impact of genetic polymorphisms in Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, on the metabolism of the Janus kinase (JAK) inhibitor Tofacitinib (B832). Emerging evidence indicates that variations in the genes encoding these enzymes can lead to altered drug exposure, potentially impacting the efficacy and safety of Tofacitinib therapy.

Tofacitinib is primarily metabolized in the liver by CYP3A4, with a smaller contribution from CYP2C19.[1][2][3] Metabolic processes account for approximately 70% of Tofacitinib's clearance, with the remaining 30% excreted unchanged by the kidneys.[1][2][3][4] Given the significant role of CYP3A4 and CYP2C19 in its breakdown, genetic variations that alter the function of these enzymes can have a clinically meaningful impact on Tofacitinib's pharmacokinetics.

Impact of CYP2C19 Polymorphisms on Tofacitinib Exposure

Clinical studies have demonstrated that individuals with different CYP2C19 genotypes exhibit varied metabolic capacities for Tofacitinib, leading to differences in drug exposure. Individuals are often categorized into phenotypes based on their genotype: poor, intermediate, extensive (normal), and ultrarapid metabolizers.

A key clinical study investigating the influence of CYP2C19 polymorphisms found that "poor metabolizers" — individuals with two non-functional copies of the CYP2C19 gene — had a 17% increase in total Tofacitinib exposure (Area Under the Curve, AUC) compared to "extensive metabolizers" who have two functional copies.[1][4] While a study in Japanese healthy volunteers did not observe "obvious differences" in the plasma concentration-time profiles between poor and extensive metabolizers, the quantitative analysis from other studies points to a discernible impact.[5]

Physiologically-based pharmacokinetic (PBPK) modeling, a computational method to predict drug behavior, supports these clinical findings. Simulations have shown a Cmax ratio (maximum concentration) of 1.06–1.15 and an AUC ratio of 1.17–1.24 for CYP2C19 poor metabolizers compared to extensive metabolizers, corroborating the modest but significant increase in drug exposure.

Table 1: Comparison of Tofacitinib Pharmacokinetic Parameters in CYP2C19 Poor vs. Extensive Metabolizers (Clinical Study Data)

PhenotypeAUC Ratio (Poor/Extensive)Cmax Ratio (Poor/Extensive)Key Finding
CYP2C19 Poor Metabolizers 1.17 - 1.241.06 - 1.15Moderately increased Tofacitinib exposure.
CYP2C19 Extensive Metabolizers 1.001.00Baseline for comparison.

Influence of CYP3A4 Genetic Variants: An Area for Further Research

While the impact of CYP2C19 polymorphisms has been clinically evaluated, the direct influence of genetic variations in CYP3A4 on Tofacitinib pharmacokinetics in humans is less well-documented in clinical trials. However, the critical role of CYP3A4 in Tofacitinib metabolism is underscored by drug-drug interaction studies. Co-administration of Tofacitinib with potent CYP3A4 inhibitors, such as ketoconazole, can increase Tofacitinib's AUC by 103% and Cmax by 16%.[2] Conversely, co-administration with a strong CYP3A4 inducer like rifampin can decrease Tofacitinib's AUC and Cmax by 84% and 74%, respectively.[2]

In vitro studies using recombinant human CYP enzymes have begun to explore the direct impact of CYP3A4 genetic variants. One such study revealed that 11 different CYP3A4 variants resulted in significant changes in the formation of Tofacitinib's main metabolite, M9.[6] This suggests that individuals carrying these variant alleles may metabolize Tofacitinib differently than those with the wild-type enzyme, leading to altered drug levels. However, clinical data to confirm these in vitro findings and quantify the impact on pharmacokinetic parameters in patients is currently lacking.

Experimental Protocols

Genotyping of CYP2C19 and CYP3A4

In the clinical studies assessing the impact of CYP polymorphisms on Tofacitinib pharmacokinetics, genotyping is a critical first step. A typical workflow involves the following:

  • Sample Collection: Whole blood is collected from study participants.

  • DNA Extraction: Genomic DNA is isolated from the collected blood samples.

  • Genotyping Analysis: The extracted DNA is analyzed for specific single nucleotide polymorphisms (SNPs) in the CYP2C19 and CYP3A4 genes. Common alleles tested for CYP2C19 include the wild-type 1 allele and the loss-of-function *2 and *3 alleles.[5] Based on the combination of alleles, individuals are classified into metabolizer phenotypes (e.g., *1/1 as extensive metabolizer, 2/2 or 2/3 as poor metabolizers).[5]

Pharmacokinetic Analysis

Following genotype determination, a pharmacokinetic study is conducted:

  • Drug Administration: A single oral dose of Tofacitinib is administered to the study participants.

  • Blood Sampling: Serial blood samples are collected at predefined time points after drug administration.

  • Plasma Concentration Measurement: The concentration of Tofacitinib in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

    • CL/F (Apparent Oral Clearance): The rate at which the drug is removed from the body after oral administration.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of Tofacitinib and a typical experimental workflow for assessing the impact of CYP polymorphisms.

Tofacitinib_Metabolism Tofacitinib Metabolic Pathway Tofacitinib Tofacitinib Excretion Renal Excretion (Unchanged) Tofacitinib->Excretion ~30% CYP3A4 CYP3A4 (Major) Tofacitinib->CYP3A4 ~53% CYP2C19 CYP2C19 (Minor) Tofacitinib->CYP2C19 ~17% Metabolites Inactive Metabolites CYP3A4->Metabolites CYP2C19->Metabolites

Caption: Tofacitinib's primary metabolic routes.

Experimental_Workflow Experimental Workflow cluster_subject Subject Recruitment & Genotyping cluster_pk Pharmacokinetic Study cluster_data Data Analysis & Comparison Recruitment Recruit Healthy Volunteers Genotyping CYP2C19 & CYP3A4 Genotyping Recruitment->Genotyping Stratification Stratify by Genotype (e.g., PM, EM) Genotyping->Stratification Dosing Administer Single Dose of Tofacitinib Stratification->Dosing Sampling Collect Serial Blood Samples Dosing->Sampling Analysis Measure Plasma Tofacitinib Conc. Sampling->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, CL/F) Analysis->PK_Calc Comparison Compare PK Parameters Between Genotype Groups PK_Calc->Comparison

Caption: Workflow for assessing genetic impact.

Conclusion and Future Directions

The available evidence clearly indicates that genetic polymorphisms in CYP2C19 influence Tofacitinib metabolism, leading to moderately increased drug exposure in poor metabolizers. While the clinical significance of this modest increase is still under evaluation, it highlights the importance of considering a patient's genetic makeup in pharmacotherapy.

For CYP3A4, the primary metabolizing enzyme, the impact of its genetic variants on Tofacitinib pharmacokinetics in humans remains a critical knowledge gap. Future clinical studies are warranted to investigate the effects of common and functionally significant CYP3A4 polymorphisms, such as CYP3A4*22, on Tofacitinib exposure and clinical outcomes. A more comprehensive understanding of how genetic variations in both CYP2C19 and CYP3A4 affect Tofacitinib metabolism will be instrumental in optimizing dosing strategies and personalizing treatment for patients. This will ultimately contribute to enhancing the safety and efficacy of this important therapeutic agent.

References

Comparative stability of Tofacitinib and its metabolites in various biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stability of the Janus kinase (JAK) inhibitor, tofacitinib (B832), and its metabolites across various biological matrices is crucial for accurate pharmacokinetic and pharmacodynamic assessments in preclinical and clinical research. This guide provides a comparative overview of their stability under different storage conditions, supported by experimental data and detailed methodologies.

Tofacitinib and Its Primary Metabolites

Tofacitinib (C16H20N6O) is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[1][2][3][4] This process results in the formation of several metabolites, with all individual metabolites representing less than 10% of the total circulating radioactivity in human plasma.[1] The principal metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, N-demethylation, and oxidation of the piperidine ring side-chain.[1] For the purpose of this guide, we will focus on tofacitinib and its principal metabolite, M9.

Comparative Stability in Biological Matrices

The stability of tofacitinib and its metabolites is a critical parameter for ensuring the reliability of bioanalytical results. Studies have evaluated their stability in plasma under various conditions, including short-term storage at room temperature, long-term storage at low temperatures, and after multiple freeze-thaw cycles.

Quantitative Stability Data

The following table summarizes the stability of tofacitinib and its metabolite M9 in beagle dog plasma, as determined by a validated UPLC-MS/MS method. The stability is considered acceptable if the accuracy is within ±15% of the nominal concentration and the precision (coefficient of variation, CV) is ≤15%.

AnalyteMatrixStorage ConditionDurationStability Assessment (Accuracy)Precision (%CV)Reference
TofacitinibBeagle Dog PlasmaRoom Temperature4 hours-12.0% to 14.3%≤13.2%[5]
M9Beagle Dog PlasmaRoom Temperature4 hours-12.0% to 14.3%≤13.2%[5]
TofacitinibBeagle Dog Plasma-80°C60 days-12.0% to 14.3%≤13.2%[5]
M9Beagle Dog Plasma-80°C60 days-12.0% to 14.3%≤13.2%[5]
TofacitinibBeagle Dog Plasma3 Freeze-Thaw Cycles--12.0% to 14.3%≤13.2%[5]
M9Beagle Dog Plasma3 Freeze-Thaw Cycles--12.0% to 14.3%≤13.2%[5]

The stability of both tofacitinib and M9 was found to be consistent with the requirements for quantification of plasma samples under all tested conditions.[5]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug. Tofacitinib has been subjected to various stress conditions as per ICH guidelines.

Stress ConditionReagent/ConditionDurationObservationReference
Acid Hydrolysis0.1 N HCl, Reflux at 80°C3 hoursUnstable, degraded into three products.
Base Hydrolysis0.1 N NaOH, Room Temp.3 hoursUnstable, degraded into four products.
Oxidation6% H2O2, Room Temp.48 hoursStable, no degradation products observed.
Thermal DegradationHot Air Oven, 80°C24 hoursStable, no degradation product found.
Photolytic DegradationUV light, Room Temp.24 hoursStable, no degradation products found.
Neutral HydrolysisRefluxed with water24 hoursStable, no degradation products found.

These studies indicate that tofacitinib is susceptible to degradation under acidic and basic conditions but is relatively stable under oxidative, thermal, photolytic, and neutral hydrolytic stress.

Experimental Protocols

Accurate assessment of drug stability relies on robust and validated bioanalytical methods. Below are the key methodologies used in the stability studies of tofacitinib and its metabolites.

Method for Tofacitinib and M9 in Plasma (UPLC-MS/MS)

This method is suitable for the simultaneous quantification of tofacitinib and its metabolite M9 in plasma.

  • Sample Preparation: Protein precipitation is performed by adding acetonitrile (B52724) to the plasma samples. This step efficiently removes proteins that can interfere with the analysis.[5]

  • Chromatographic Separation:

    • Instrument: An ultra-performance liquid chromatography (UPLC) system.

    • Column: Acquity BEH C18 (1.7 μm, 2.1 mm × 50 mm).[5]

    • Mobile Phase: A suitable gradient of aqueous and organic solvents.

  • Mass Spectrometric Detection:

    • Instrument: A Xevo TQ-S triple quadrupole tandem mass spectrometer.[5]

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Selective Reaction Monitoring (SRM).

    • Ion Transitions:

      • Tofacitinib: m/z 313.12 → 148.97[5]

      • Metabolite M9: m/z 329.10 → 137.03[5]

  • Quantification: The concentration of each analyte is determined by comparing its peak area ratio to an internal standard against a calibration curve. The linear range for both tofacitinib and M9 has been established from 0.5 to 400 ng/mL.[5]

Visualizations

Metabolic Pathway of Tofacitinib

The following diagram illustrates the primary metabolic transformation of tofacitinib.

G cluster_0 Metabolism of Tofacitinib cluster_1 Primary Metabolizing Enzymes Tofacitinib Tofacitinib (C16H20N6O) CYP3A4 CYP3A4 (Major) Tofacitinib->CYP3A4 Oxidation, N-demethylation CYP2C19 CYP2C19 (Minor) Tofacitinib->CYP2C19 Metabolites Various Metabolites (e.g., M2, M9) <10% of circulating radioactivity each CYP3A4->Metabolites CYP2C19->Metabolites

Caption: Simplified metabolic pathway of tofacitinib via CYP3A4 and CYP2C19 enzymes.

Experimental Workflow for Stability Assessment

The diagram below outlines the typical workflow for evaluating the stability of an analyte in a biological matrix.

G cluster_workflow Stability Assessment Workflow A 1. Sample Collection (e.g., Plasma, Urine) B 2. Analyte Spiking (Tofacitinib & Metabolites at known concentrations) A->B C 3. Storage (Short-term, Long-term, Freeze-Thaw) B->C D 4. Sample Preparation (e.g., Protein Precipitation) C->D E 5. Bioanalysis (e.g., UPLC-MS/MS) D->E F 6. Data Analysis (Compare measured vs. nominal concentrations) E->F

Caption: General experimental workflow for assessing drug stability in biological matrices.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tofacitinib Metabolite-1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Tofacitinib metabolite-1 in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. While some safety data sheets (SDS) may classify this compound as non-hazardous, the parent compound, Tofacitinib, is associated with health risks, including potential reproductive toxicity.[1][2] Therefore, a cautious approach to waste management is imperative.

Hazard Assessment and Data Summary

A critical first step in safe disposal is understanding the potential hazards. Below is a summary of hazard classifications for Tofacitinib and its metabolite based on available safety data.

CompoundHazard ClassificationKey Precautionary Statements
Tofacitinib (citrate) Reproductive toxicity 1B, Acute toxicity - oral 4[2]H360: May damage fertility or the unborn child. H302: Harmful if swallowed.[2]
This compound Not a hazardous substance or mixture[1]None listed in the available SDS.[1]

Given the hazardous nature of the parent compound, it is best practice to handle and dispose of its metabolites with a similar level of caution.

Detailed Disposal Protocol for this compound

This protocol outlines the necessary steps for collecting, storing, and disposing of waste containing this compound.

I. Personal Protective Equipment (PPE) and Safety Measures:

  • PPE: Always wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.[3]

  • Ventilation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible. Any materials used to clean up spills of this compound must also be disposed of as hazardous waste.[4]

II. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for all this compound waste.[5][6] Plastic containers are often preferred.[6]

  • Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes.[5]

  • Waste Types:

    • Solid Waste: Collect contaminated items such as gloves, paper towels, and weighing papers in the designated solid waste container.

    • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof liquid waste container.[5] The first rinse of any container that held the substance must also be collected as hazardous waste.[5]

    • Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be placed in a designated chemical sharps container.[4]

III. Waste Container Management:

  • Labeling: As soon as the first piece of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The full chemical name: "this compound waste" (avoid abbreviations).[5]

    • The percentage of each chemical component.[5]

    • The date the container was started.[5]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[4][5][7]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills from reaching drains.[4][5]

IV. Storage and Disposal:

  • Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[6]

  • Accumulation Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in your lab (e.g., typically no more than 10-55 gallons).[5][6]

  • Waste Pickup: Once the container is full, or within the time limit specified by your institution (e.g., 12 months), request a waste pickup from your EHS department.[5][6] Do not dispose of this waste via standard trash or down the sewer drain.[5][7]

V. Empty Container Disposal:

  • Triple Rinsing: For empty containers that held this compound, they must be triple-rinsed with a suitable solvent.[7]

  • Rinseate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinseates may also require collection depending on local regulations.

  • Container Preparation: After thorough rinsing and air-drying, deface or remove all chemical labels from the container before disposing of it as regular solid waste (e.g., in a designated glass disposal box if applicable).[5][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Tofacitinib_Metabolite_Disposal_Workflow start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate solid_waste Solid Waste (e.g., gloves, wipes) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinseate) segregate->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, pipette tips) segregate->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store Store Sealed Containers in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store pickup Request Waste Pickup from EHS When Full store->pickup end End: Proper Disposal by EHS pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tofacitinib metabolite-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tofacitinib Metabolite-1

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment by outlining operational and disposal plans.

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, the parent compound, Tofacitinib, has known reproductive and acute oral toxicity.[1][2] Therefore, a conservative approach to handling is recommended, treating the metabolite with the same level of caution as the parent drug.

Key Safety and Handling Information

The following table summarizes essential quantitative and qualitative data for handling this compound.

ParameterInformationSource
CAS Number 1640971-51-2[1]
Molecular Formula C16H20N6O2[1]
Molecular Weight 328.37[1]
GHS Classification Not a hazardous substance or mixture[1]
Recommended Storage 4°C (protect from light)[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light)[3]

Experimental Protocols and Handling Procedures

Adherence to the following step-by-step protocols is essential for the safe handling of this compound.

Risk Assessment and Preparation

Before handling, a thorough risk assessment should be conducted.

  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound and its parent compound, Tofacitinib.[1][4]

  • Designate Handling Area: All handling of the solid compound and initial preparation of solutions should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[5][6]

  • Assemble Materials: Ensure all necessary PPE, spill kits, and disposal containers are readily available before starting work.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following PPE is recommended for all procedures involving this compound.

  • Gloves: Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards.[7][8] The outer glove should be removed and disposed of within the containment area (e.g., fume hood) after handling is complete.[9]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[4] When there is a risk of splashes, a face shield should be worn in addition to goggles.[7][10]

  • Lab Coat/Gown: A disposable, long-sleeved gown that is shown to be resistant to chemical permeation should be worn.[8] Cuffs should be tucked under the inner glove.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a ventilated enclosure, a NIOSH-certified N95 or higher respirator is recommended.[7]

Safe Handling and Experimental Workflow

Follow these procedures to minimize contamination and exposure during common laboratory tasks.

a) Handling the Solid Compound (Weighing and Aliquoting):

  • Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure.

  • Use dedicated spatulas and weighing papers.

  • Carefully open the container to avoid creating airborne dust.

  • Weigh the desired amount of the compound.

  • Clean the balance and surrounding surfaces with a damp wipe after weighing.

  • Securely close the primary container and store it at the recommended temperature.[1]

b) Solution Preparation:

  • Prepare solutions within a chemical fume hood.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped.

  • Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Store stock solutions at the recommended temperature and protect them from light.[3]

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Use a spill kit to absorb the material.

    • Wipe the area with a suitable decontaminating solution.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill (outside of a fume hood):

    • Evacuate the area and prevent re-entry.

    • Alert laboratory safety personnel immediately.

    • Avoid inhaling any airborne powder.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][4]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.[1][4]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal prevents environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weighing papers, pipette tips) should be considered chemical waste. Place them in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[4]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before recycling or disposal. The rinsate should be collected as hazardous liquid waste.[4]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the experimental task.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess Task: Solid, Liquid, or Storage? start->task_assessment solid_handling Handling Solid Compound (Weighing, Aliquoting) task_assessment->solid_handling  Solid liquid_handling Handling Liquid Solution (Diluting, Transferring) task_assessment->liquid_handling Liquid   storage_retrieval Storage or Retrieval (Closed Container) task_assessment->storage_retrieval Storage enhanced_ppe Full Recommended PPE: - Disposable Gown - Double Nitrile Gloves - Safety Goggles - Face Shield (if splash risk) - N95 Respirator (if outside hood) solid_handling->enhanced_ppe Location: Fume Hood standard_ppe Standard Lab PPE: - Disposable Gown - Double Nitrile Gloves - Safety Goggles liquid_handling->standard_ppe Location: Fume Hood base_ppe Minimum PPE: - Lab Coat - Safety Glasses - One Pair of Nitrile Gloves storage_retrieval->base_ppe end End: Procedure Complete base_ppe->end enhanced_ppe->end standard_ppe->end

Caption: PPE selection workflow for this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。